molecular formula C9H6Cl2N2 B1370469 2,4-Dichloro-7-methylquinazoline CAS No. 25171-19-1

2,4-Dichloro-7-methylquinazoline

Cat. No.: B1370469
CAS No.: 25171-19-1
M. Wt: 213.06 g/mol
InChI Key: BMIRNBNLOBXVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7-methylquinazoline (CAS 25171-19-1) is a substituted quinazoline derivative of high importance in medicinal and heterocyclic chemistry . With a molecular formula of C9H6Cl2N2 and a molecular weight of 213.06 g/mol, it serves as a versatile and crucial building block for the synthesis of more complex molecules . The compound is characterized by its reactive chlorine atoms at the 2 and 4 positions of the quinazoline ring system, which make it an excellent electrophile that readily undergoes nucleophilic substitution reactions . This reactivity allows researchers to efficiently introduce diverse functional groups, facilitating the construction of libraries of quinazoline derivatives for biological screening and structure-activity relationship (SAR) studies . Quinazoline-based compounds are recognized for a broad spectrum of pharmacological activities, and this specific derivative is a valuable scaffold for investigating how substitution patterns influence biological activity . Research into quinazoline analogues has identified them as potential agents for various applications, including as kinase inhibitors . The compound is a solid with a melting point of 107°C . It is classified as harmful and an irritant, requiring appropriate handling precautions including the use of personal protective equipment and adequate ventilation . For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2,4-dichloro-7-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRNBNLOBXVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620488
Record name 2,4-Dichloro-7-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25171-19-1
Record name 2,4-Dichloro-7-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2,4-Dichloro-7-methylquinazoline: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several FDA-approved kinase inhibitors.[1][2] Among the versatile intermediates used to access this privileged structure, 2,4-dichloro-7-methylquinazoline stands out for its utility in the synthesis of targeted therapies. This technical guide provides an in-depth, experience-driven walkthrough for the synthesis of this compound, commencing from the readily available starting material, 2-amino-4-methylbenzoic acid. The guide details a robust two-step synthetic sequence, elucidating the chemical principles behind each transformation, providing validated, step-by-step experimental protocols, and emphasizing safety and practical considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 2,4-disubstituted quinazoline core is particularly prominent in the design of protein kinase inhibitors, such as Gefitinib and Erlotinib, which have revolutionized targeted cancer therapy.[2] The synthetic accessibility and the ability to selectively functionalize the C2 and C4 positions make 2,4-dichloroquinazoline analogues highly valuable precursors.[3][4] This guide focuses on the 7-methyl substituted variant, a key building block for developing novel kinase inhibitors and other targeted molecular probes.

Overall Synthetic Strategy

The synthesis of this compound from 2-amino-4-methylbenzoic acid is efficiently achieved via a two-step process. The strategy involves an initial cyclization to form the stable quinazolinedione ring system, followed by a robust chlorination step to yield the target compound. This approach is reliable, scalable, and utilizes common laboratory reagents.

Synthetic_Pathway start 2-Amino-4-methylbenzoic acid intermediate 7-Methylquinazoline-2,4(1H,3H)-dione start->intermediate Step 1: Cyclization (Urea, Heat) product This compound intermediate->product Step 2: Chlorination (POCl₃, N,N-Diethylaniline)

Caption: Overall two-step synthetic pathway.

Step 1: Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione

Reaction Principle and Mechanistic Insight

The initial step involves the condensation and cyclization of 2-amino-4-methylbenzoic acid with urea. This reaction is a well-established method for forming the quinazoline-2,4-dione core.[5] The process begins with the nucleophilic attack of the amino group of the anthranilic acid derivative on one of the carbonyl carbons of urea, eliminating ammonia. Subsequent intramolecular cyclization, driven by heating, involves the attack of the nitrogen anion on the carboxylic acid, followed by dehydration, to yield the thermodynamically stable heterocyclic dione. The choice of urea as the reagent is advantageous due to its low cost, safety, and its ability to serve as a source for both carbonyl groups in the final product.

Detailed Experimental Protocol
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylbenzoic acid (15.1 g, 0.1 mol) and urea (24.0 g, 0.4 mol).

  • Reaction Execution: Heat the solid mixture in an oil bath. The mixture will melt and begin to evolve ammonia gas. Gradually increase the temperature to 180-190 °C and maintain for 4 hours. The reaction mixture will solidify as the product forms.

  • Work-up and Isolation: Allow the flask to cool to room temperature. Add 100 mL of 2 M sodium hydroxide solution to the solid mass and heat the mixture to boiling to dissolve the product and unreacted starting material.

  • Precipitation: Cool the resulting solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 4-5. A thick white precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 80 °C overnight.

Expected Results

This protocol typically yields 7-methylquinazoline-2,4(1H,3H)-dione as a white to off-white solid.

ParameterExpected Value
Yield 80-90%
Appearance White solid
Melting Point >300 °C

Step 2: Synthesis of this compound

Reaction Principle and Mechanistic Insight

The conversion of the quinazolinedione to the dichloro derivative is achieved through chlorination using phosphoryl chloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline.[6][7] This reaction is not a simple nucleophilic substitution. Instead, it proceeds through a two-stage mechanism.[8][9][10]

  • Phosphorylation: The reaction begins with the phosphorylation of the tautomeric enol form of the quinazolinedione by POCl₃. The presence of a base facilitates this step by deprotonating the amide nitrogen, creating a more nucleophilic species. This results in the formation of (O)- and (N)-phosphorylated intermediates.[8][11]

  • Chloride Displacement: Upon heating, these phosphorylated intermediates are highly activated towards nucleophilic attack by chloride ions (present in excess from POCl₃). The phosphate group is an excellent leaving group, facilitating the substitution to form the aromatic 2,4-dichloroquinazoline system.[8][10] The N,N-diethylaniline also acts as an acid scavenger, neutralizing the HCl generated during the reaction.

Detailed Experimental Protocol

Safety Precaution: Phosphoryl chloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[12] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer, add 7-methylquinazoline-2,4(1H,3H)-dione (8.8 g, 0.05 mol).

  • Reagent Addition: Add phosphoryl chloride (POCl₃, 75 mL) to the flask, followed by the slow, dropwise addition of N,N-diethylaniline (7.5 mL, 0.05 mol) over 15 minutes.

  • Reaction Execution: Heat the resulting suspension to reflux (approximately 110 °C) using an oil bath. The reaction mixture will gradually become a clear, homogenous solution. Maintain reflux for 5-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will release HCl gas; perform with caution in a fume hood.

  • Precipitation: A precipitate will form upon quenching. Continue stirring for 30 minutes to ensure complete precipitation.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol or acetone to afford the pure this compound.[6]

Expected Results

This protocol yields the target compound as a crystalline solid.

ParameterExpected Value
Yield 85-95%
Appearance Light yellow solid
Melting Point 135-138 °C

Experimental Workflow Visualization

The following diagram illustrates the complete laboratory workflow, from initial setup to the final purified product, highlighting key processes and transitions.

Experimental_Workflow cluster_step1 Step 1: Dione Synthesis cluster_step2 Step 2: Chlorination s1_setup Combine 2-amino-4-methylbenzoic acid and urea in RBF s1_react Heat mixture to 190°C for 4 hours s1_setup->s1_react s1_workup Cool and dissolve solid in 2M NaOH s1_react->s1_workup s1_precip Acidify with HCl to pH 4-5 s1_workup->s1_precip s1_isolate Filter, wash with H₂O & EtOH, and dry under vacuum s1_precip->s1_isolate s1_product Intermediate: 7-Methylquinazoline-2,4-dione s1_isolate->s1_product s2_setup Combine dione, POCl₃, and N,N-diethylaniline in 3-neck RBF s1_product->s2_setup Transfer to next step s2_react Reflux mixture at 110°C for 6 hours s2_setup->s2_react s2_quench Cool and pour mixture onto crushed ice (Caution!) s2_react->s2_quench s2_isolate Filter crude solid and wash with H₂O s2_quench->s2_isolate s2_purify Recrystallize from Ethanol/Acetone s2_isolate->s2_purify s2_product Final Product: This compound s2_purify->s2_product

Caption: Step-by-step laboratory workflow diagram.

Conclusion

This guide outlines a reliable and high-yielding two-step synthesis for this compound, a crucial intermediate in modern medicinal chemistry. By providing detailed protocols grounded in established chemical principles, this document serves as a practical resource for researchers engaged in the discovery and development of novel therapeutics. The described methods are robust and scalable, enabling the efficient production of this versatile building block for further synthetic elaboration.

References

Physicochemical properties of 2,4-Dichloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-7-methylquinazoline

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 25171-19-1), a key heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind the experimental determination of critical parameters. We will explore the compound's chemical identity, solubility, melting point, and spectral characteristics, grounding each section in authoritative methodologies. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility in the laboratory setting.

Introduction: The Quinazoline Scaffold in Drug Development

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically approved therapeutics, particularly in oncology. The reactivity of the chlorine atoms at the 2 and 4 positions of the quinazoline ring makes compounds like this compound versatile precursors for the synthesis of targeted covalent inhibitors and other complex molecular architectures. A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for successful reaction design, purification, formulation, and ultimately, the development of novel drug candidates. This guide provides the foundational knowledge and practical methodologies required to fully characterize this important building block.

Core Chemical Identity

Accurate identification is the bedrock of all subsequent chemical and biological investigation. This compound is a solid, typically appearing as a white to light yellow or light brown crystalline powder.[1] Its fundamental identifiers are summarized below.

IdentifierValueSource
IUPAC Name This compound
CAS Number 25171-19-1[2]
Molecular Formula C₉H₆Cl₂N₂[3]
Molecular Weight 213.07 g/mol
Monoisotopic Mass 211.9908 Da[3]
SMILES CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl[3]
InChI InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3[3]
InChIKey BMIRNBNLOBXVPJ-UHFFFAOYSA-N[3]

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of the melting range.[4] For halogenated quinazolines, this value is sensitive to the substitution pattern on the aromatic ring. For instance, the parent compound, 2,4-dichloroquinazoline, has a reported melting point of 116-123°C, while the highly substituted 2,4-Dichloro-6,7-dimethoxyquinazoline melts at a significantly higher temperature of 175-178°C.[1][5]

Authoritative Protocol: Capillary Melting Point Determination

The capillary method is the standard pharmacopeial technique for melting point determination.[6] It provides a reliable and reproducible means of assessing thermal behavior.

Causality in Protocol Design:

  • Fine Powder: The sample must be a fine powder to ensure uniform heat transfer and efficient packing within the capillary tube.[6]

  • Tight Packing: A well-packed sample (2-3 mm height) prevents shrinking or sagging during heating, which could be misinterpreted as melting.[7]

  • Slow Ramp Rate: A slow temperature ramp (1-2°C per minute) near the expected melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A preliminary, rapid determination can be used to find the approximate melting point first.[4]

Step-by-Step Methodology:

  • Sample Preparation: Crush the crystalline this compound into a fine powder using a mortar and pestle.[6]

  • Loading: Jab the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Repeat until a packed column of 2-3 mm is achieved.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Set a fast heating rate (e.g., 10-20°C/min) to quickly identify an approximate melting range. Allow the apparatus to cool.[6]

  • Accurate Determination: Using a fresh sample, set the starting temperature to ~15-20°C below the approximate melting point found in the previous step.[7] Set the ramp rate to 1-2°C per minute.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal liquefies (T2). The melting range is T1-T2.

Melting_Point_Workflow Diagram 1: Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Crush Sample to Fine Powder B Load into Capillary (2-3 mm height) A->B C Insert into Apparatus B->C D Perform Fast Ramp (Optional Pre-scan) C->D E Perform Slow Ramp (1-2°C/min) D->E F Observe & Record Start (T1) and End (T2) of Melt E->F G Report Melting Range (T1 - T2) F->G Solubility_Workflow Diagram 2: Shake-Flask Solubility Workflow A Add Excess Solid to Solvent B Agitate at Constant Temp (e.g., 48 hours) A->B C Phase Separation (Filter or Centrifuge) B->C D Dilute Supernatant C->D E Quantify Concentration (HPLC / UV-Vis) D->E F Calculate Solubility E->F Analytical_Workflow Diagram 3: Spectroscopic Analysis Workflow cluster_nmr Structure Elucidation cluster_ms Molecular Weight cluster_ir Functional Groups A This compound (Purified Solid) B NMR Spectroscopy (¹H, ¹³C) A->B D Mass Spectrometry (e.g., ESI-MS) A->D F IR Spectroscopy A->F C Confirms Connectivity & Proton/Carbon Environment B->C Z Verified Structure & Purity C->Z E Confirms MW & Isotopic Pattern (Cl₂) D->E E->Z G Confirms Presence of C=N, C-Cl, Ar-H bonds F->G G->Z

References

Mass spectrometry analysis of 2,4-Dichloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Dichloro-7-methylquinazoline

Preamble: The Analytical Challenge

In modern drug discovery and development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous targeted therapies.[1] The compound this compound represents a critical synthetic intermediate, a potential impurity, or a metabolic product in the synthesis of more complex pharmaceutical agents. Its accurate identification and quantification are paramount for process control, impurity profiling, and metabolic studies.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring that the described workflows are not only effective but also self-validating. As researchers and drug development professionals, understanding the "why" is as critical as knowing the "how."

Section 1: Foundational Physicochemical Properties

Before any analysis, a scientist must understand the analyte. The structure of this compound dictates its behavior in both chromatographic separation and mass spectrometric ionization.

  • Structure: A quinazoline core substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 7.

  • Chemical Formula: C₉H₆Cl₂N₂

  • Key Features: The two basic nitrogen atoms in the quinazoline ring are prime targets for protonation in positive-mode electrospray ionization. The two chlorine atoms create a highly distinctive isotopic signature, which is a powerful tool for identification.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSignificance for MS Analysis
Monoisotopic Mass 211.9908 DaThe exact mass used for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition.
Average Mass 213.056 DaThe weighted average mass of all isotopes.
Nominal Mass 212 DaThe integer mass, useful for low-resolution instruments.
Isotopic Signature Distinct M, M+2, M+4 patternAn unambiguous indicator of a dichlorinated compound.
Predicted pKa (basic) ~1.5 - 2.5 (for ring nitrogens)Suggests that protonation to form [M+H]⁺ will be favorable in acidic mobile phases, making positive-ion ESI a strong candidate.[2]
Predicted LogP ~3.5Indicates good solubility in organic solvents and suitability for reversed-phase liquid chromatography.

Section 2: Strategic Selection of the Analytical Approach: LC-MS vs. GC-MS

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a primary decision point.

  • LC-MS: This is the workhorse of the pharmaceutical industry, ideal for high-throughput screening, quantification in biological matrices, and analysis of thermally labile or non-volatile compounds.[3][4] Given the context of drug development, LC-MS with Electrospray Ionization (ESI) is the preferred method for its sensitivity and applicability.

  • GC-MS: This technique requires the analyte to be volatile and thermally stable. While this compound may be amenable to GC-MS, the higher temperatures of the GC inlet could potentially cause degradation. However, GC-MS with Electron Ionization (EI) provides highly reproducible fragmentation patterns that are excellent for structural confirmation and library matching.[5]

For a comprehensive analysis, using both techniques provides orthogonal data: LC-MS for sensitive quantification and primary identification, and GC-MS for unambiguous structural confirmation.

Section 3: Deep Dive into Electrospray Ionization (ESI-MS) Analysis

ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts, preserving the molecular weight information.[6]

Ionization Polarity and Adduct Formation
  • Positive Ion Mode ([M+H]⁺): Due to the two nitrogen heteroatoms, this compound is readily protonated.[7] Using an acidic mobile phase modifier (e.g., 0.1% formic acid) will promote the formation of the [M+H]⁺ ion at m/z 213 (referring to the nominal mass of the most abundant isotope). This is the recommended mode for sensitive quantification.

  • Adducts: In ESI, analytes can form adducts with ions present in the mobile phase or sample matrix.[8][9] Be vigilant for sodium ([M+Na]⁺, m/z 235) or potassium ([M+K]⁺, m/z 251) adducts, especially when using buffered solutions or glass containers. Their presence can dilute the primary analyte signal but also serve as a secondary confirmation of the molecular weight.

  • Negative Ion Mode ([M+Cl]⁻): An interesting possibility for chlorinated compounds is the formation of chloride adducts ([M+Cl]⁻) in negative mode, which would appear at m/z 247.[10][11] This can be promoted by using chlorinated solvents, though it is generally less sensitive and provides less structural information upon fragmentation than the positive ion mode.[10]

Mitigating In-Source Fragmentation

In-source fragmentation (ISF) occurs when an analyte fragments in the ion source before reaching the mass analyzer, which can complicate spectral interpretation and compromise quantification.[12][13] For quinazoline derivatives, this can be a significant issue.

To minimize ISF, carefully optimize the declustering potential (DP) or fragmentor voltage . Start with low values and gradually increase them. A proper setting will maximize the signal for the precursor ion ([M+H]⁺) while minimizing the appearance of fragment ions in the MS1 scan. Higher source temperatures can also increase fragmentation and should be optimized.[12]

Tandem MS (MS/MS) and Predicted Fragmentation

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for building highly selective quantitative methods (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).[14] The fragmentation of protonated quinazolines is predominantly controlled by the molecule's structure.[15]

For [M+H]⁺ of this compound (m/z 213), the following fragmentation pathways are predicted:

  • Loss of HCl: A common pathway for protonated chlorinated compounds, leading to a fragment at m/z 177.

  • Loss of Chlorine Radical (Cl•): While less common in ESI-MS/MS (which favors even-electron fragments), it can occur, resulting in a fragment at m/z 178.

  • Quinazoline Ring Cleavage: The core ring can fragment, often by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for quinazolines.[16] This could occur after the initial loss of HCl, leading to a fragment at m/z 150.

G cluster_0 ESI-MS/MS Fragmentation M_H [M+H]⁺ m/z 213/215/217 F1 Fragment 1 m/z 177/179 M_H->F1 - HCl (36 Da) F2 Fragment 2 m/z 150/152 F1->F2 - HCN (27 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Section 4: The Power of Electron Ionization (EI-MS) for Structural Confirmation

EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and highly reproducible fragmentation.[17][18] This creates a chemical "fingerprint" useful for structural elucidation and library matching.

The molecular ion (M⁺•) will be observed at m/z 212. Key predicted fragmentation pathways include:

  • Loss of Cl•: The loss of a chlorine radical is a classic fragmentation pathway for alkyl and aryl chlorides, leading to a stable cation.[19][20] This would produce a fragment at m/z 177.

  • Consecutive Loss of Cl•: The first fragment (m/z 177) could then lose the second chlorine radical, yielding a fragment at m/z 142.

  • Quinazoline Ring Cleavage: Similar to ESI, the loss of HCN from the molecular ion or subsequent fragments is expected.[16] For example, the M⁺• could lose HCN to yield a fragment at m/z 185.

G cluster_1 EI-MS Fragmentation M_ion M⁺• m/z 212/214/216 F1_EI [M-Cl]⁺ m/z 177/179 M_ion->F1_EI - Cl• (35 Da) F3_EI [M-HCN]⁺• m/z 185/187 M_ion->F3_EI - HCN (27 Da) F2_EI [M-2Cl]⁺ m/z 142 F1_EI->F2_EI - Cl• (35 Da)

Caption: Predicted EI-MS fragmentation pathways for the molecular ion of this compound.

Section 5: The Isotopic Signature - A Dichloro "Smoking Gun"

One of the most powerful features for identifying this molecule is its chlorine isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.[21]

Table 2: Theoretical Isotopic Abundance Pattern for a Dichlorinated Ion (e.g., C₉H₆Cl₂N₂)

IonDescriptionTheoretical Relative Abundance
M Contains two ³⁵Cl atoms100% (Base Peak of Cluster)
M+2 Contains one ³⁵Cl and one ³⁷Cl atom~65%
M+4 Contains two ³⁷Cl atoms~10%

Observing this 100:65:10 intensity ratio in an MS1 scan is strong evidence for the presence of a dichlorinated species, greatly increasing the confidence of identification.[22]

Section 6: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

While the isotopic pattern is highly suggestive, HRMS provides definitive confirmation of the elemental composition.[23] By measuring the mass-to-charge ratio with high accuracy (typically <5 ppm), it can distinguish the target analyte from other compounds with the same nominal mass.[24]

  • Calculated Exact Mass of [C₉H₇Cl₂N₂]⁺ ([M+H]⁺): 212.9986 Da

  • Calculated Exact Mass of C₁₀H₈O₄N₂ ([M+H]⁺): 213.0508 Da

A low-resolution instrument would see both of these ions at m/z 213. An HRMS instrument, such as a TOF or Orbitrap, can easily distinguish between them, providing an unambiguous assignment of the elemental formula C₉H₆Cl₂N₂.[3][23]

Section 7: Validated Experimental Protocols

The following protocols provide a starting point for method development. They should be optimized and validated for your specific instrumentation and application.

Protocol 1: Quantitative LC-MS/MS Analysis

This protocol is designed for the sensitive quantification of this compound in a sample matrix, such as a reaction mixture or biological fluid.

G cluster_workflow LC-MS/MS Workflow Sample 1. Sample Preparation LC 2. LC Separation Sample->LC ESI 3. ESI Source (Positive Mode) LC->ESI MS1 4. Q1 (Precursor Ion Selection) ESI->MS1 MS2 5. Q2 (CID) (Fragmentation) MS1->MS2 MS3 6. Q3 (Product Ion Selection) MS2->MS3 Detect 7. Detector (Quantification) MS3->Detect

Caption: A typical workflow for quantitative analysis using a triple quadrupole (QqQ) mass spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol). If analyzing from a complex matrix, perform a protein precipitation or liquid-liquid extraction. Prepare a calibration curve using certified reference standards.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor at least two transitions for confident identification and quantification.

      • Primary (Quantifier): 213.0 → 177.0 (Loss of HCl)

      • Secondary (Qualifier): 213.0 → 150.0 (Loss of HCl followed by HCN)

    • Instrument Parameters: Optimize declustering potential, collision energy, and source temperatures for your specific instrument to maximize the signal for the chosen transitions.

Table 3: Example LC-MS/MS Parameters

ParameterSettingRationale
Ionization Mode ESI PositiveEfficiently protonates the basic nitrogen atoms for high sensitivity.
Precursor Ion (Q1) m/z 213.0Selects the protonated molecule of the most abundant isotope.
Product Ion 1 (Q3) m/z 177.0A specific and abundant fragment, ideal for quantification.
Collision Energy 1 20-35 eV (Optimize)Energy required to induce the fragmentation of [M+H]⁺ to m/z 177.0.
Product Ion 2 (Q3) m/z 150.0A secondary fragment to confirm identity (qualifier ion).
Collision Energy 2 30-45 eV (Optimize)Higher energy may be needed for this secondary fragmentation.
Protocol 2: Qualitative GC-MS Analysis

This protocol is designed for the structural confirmation of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a volatile solvent compatible with GC, such as dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane).

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan from m/z 40 to 350.

    • Data Analysis: Examine the full spectrum for the molecular ion cluster (m/z 212, 214, 216) and characteristic fragments (m/z 177, 142). Compare the spectrum against a reference or library if available.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted task that leverages fundamental principles of chemistry and instrumental analysis. A robust analytical strategy relies on a combination of techniques. LC-MS/MS in positive ESI mode provides the sensitivity and selectivity required for quantification in complex environments typical of drug development.[3] Concurrently, GC-MS with EI offers an orthogonal method for unambiguous structural confirmation through its reproducible fragmentation patterns. The distinctive dichlorinated isotopic signature serves as a powerful, built-in validation point in all analyses, while high-resolution mass spectrometry offers the ultimate confirmation of elemental composition. By understanding the causal links between molecular structure, instrument parameters, and spectral output, researchers can develop highly reliable and defensible analytical methods for this important quinazoline intermediate.

References

Introduction: The Quinazoline Scaffold as a "Privileged Structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Crystal Structure of 2,4-Dichloro-7-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide not just a dataset, but a comprehensive understanding of the structural chemistry of this compound. We will explore the rationale behind the experimental choices, the intricacies of the molecular architecture, and the implications of these findings for the field of drug discovery.

In medicinal chemistry, the quinazoline ring system is classified as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery.[1][2] Quinazoline derivatives have demonstrated a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4]

The subject of this guide, this compound, is a critical synthetic intermediate. The two chlorine atoms at positions 2 and 4 are highly reactive leaving groups, allowing for the strategic introduction of various functional groups through nucleophilic substitution. This synthetic versatility is a key reason for its importance. Understanding the precise three-dimensional structure of this building block is paramount, as it governs the molecule's inherent conformational preferences and the non-covalent interactions that can dictate its behavior in the solid state and its binding affinity to target proteins.

Experimental Rationale & Methodology

The determination of a crystal structure is a meticulous process where each step is foundational for the next. The goal is to produce a scientifically valid and reproducible structural model.

Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. The protocol for the closely related analogue, 2,4-dichloro-7-fluoroquinazoline, provides a robust and field-proven methodology that is directly applicable.[5]

Experimental Protocol: Synthesis

  • Ring Formation: The synthesis begins with a substituted anthranilic acid (in this case, 2-amino-4-methylbenzoic acid). This is reacted with a cyanate salt in an acidic aqueous solution. Subsequent treatment with a strong base (e.g., NaOH) induces cyclization to form the 7-methylquinazoline-2,4(1H,3H)-dione.

  • Chlorination: The resulting dione is heated under reflux with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline. This step replaces the two ketone groups with chlorine atoms.[5]

  • Purification & Crystallization: After the reaction, excess POCl₃ is removed under vacuum, and the residue is carefully quenched in an ice/water mixture. The precipitated crude product is filtered, washed, and dried. For single-crystal growth, the purified compound is dissolved in a suitable solvent (e.g., acetone) and allowed to undergo slow evaporation.

Causality Insight: The choice of slow evaporation is critical. Rapid precipitation traps solvent and promotes the formation of disordered or polycrystalline material, which is unsuitable for single-crystal X-ray diffraction. Slow, near-equilibrium solvent removal allows molecules the time to self-assemble into a highly ordered, single crystalline lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the atomic arrangement in a crystalline solid.[6][7] It provides precise data on bond lengths, bond angles, and the overall molecular geometry.[8] The workflow is a self-validating system, from data collection through to structural refinement and validation.

Experimental Workflow: From Crystal to Structure

G cluster_prep 1. Sample Preparation cluster_data 2. Data Collection cluster_solve 3. Structure Solution & Refinement Synthesis High-Purity Synthesis Crystallization Slow Evaporation Crystal Growth Synthesis->Crystallization Selection Select & Mount Single Crystal Crystallization->Selection Diffractometer Mount on Diffractometer Selection->Diffractometer Transfer Xray Irradiate with X-rays (100 K) Diffractometer->Xray Detector Collect Diffraction Pattern Xray->Detector Processing Data Integration & Scaling Detector->Processing Process Raw Data Solution Solve Phase Problem (Direct Methods) Processing->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Validation (CheckCIF) Refinement->Validation FinalModel FinalModel Validation->FinalModel Final Validated Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Expert Insight: Data is typically collected at a low temperature (e.g., 100 K) by bathing the crystal in a stream of cold nitrogen gas. This is not merely a standard procedure; the cryogenic temperature significantly reduces the thermal vibration of the atoms. This results in less diffuse scattering and a higher-quality diffraction pattern, which in turn allows for a more precise and accurate determination of atomic positions and bond lengths.[7]

Structural Analysis

While a deposited crystal structure for this compound was not found in the primary search, a complete, high-quality dataset exists for the extremely close structural analogue, 2,4-dichloro-7-fluoroquinazoline .[5] The substitution of a methyl group for a fluorine atom represents a minimal structural perturbation. Both are small substituents that do not significantly alter the overall planarity or electronic nature of the quinazoline core. Therefore, the structural features of the fluoro-analogue serve as an excellent and authoritative model for understanding the methyl derivative.

Molecular Geometry

The crystal structure confirms that the quinazoline ring system is essentially planar, a key feature for facilitating π-π stacking interactions. The C-Cl bond lengths and the internal angles of the fused rings are consistent with established values for substituted aromatic systems.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is a delicate balance of non-covalent forces. In this structure, two primary interactions are responsible for the supramolecular assembly.

  • π–π Stacking: The planar quinazoline rings of adjacent molecules stack on top of one another in a parallel-displaced fashion. For the fluoro-analogue, the measured distance between the centroids of these stacked rings is 3.8476 Å, an optimal distance for stabilizing π-π interactions.[5]

  • Halogen Bonding: The chlorine atoms on the quinazoline ring can act as electrophilic species, forming attractive interactions with nucleophilic atoms (like the nitrogen atoms) on neighboring molecules.[9][10] This highly directional interaction, known as a halogen bond, is a powerful tool in crystal engineering for guiding molecular assembly.[11][12]

Key Intermolecular Interactions

Caption: A diagram showing the primary non-covalent interactions in the crystal lattice.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the analogue 2,4-dichloro-7-fluoroquinazoline, providing a quantitative foundation for the structural model.[5]

ParameterValue
Chemical FormulaC₈H₃Cl₂FN₂
Formula Weight ( g/mol )217.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8257 (3)
b (Å)15.0664 (9)
c (Å)14.3453 (6)
β (°)95.102 (5)
Volume (ų)823.59 (9)
Z (molecules/unit cell)4
Temperature (K)293
R-factor [I > 2σ(I)]0.038

Conclusion and Implications for Drug Development

This comprehensive structural analysis, grounded in high-quality data from a closely related analogue, provides critical insights for researchers. The confirmed planarity of the quinazoline core and the specific nature of its intermolecular interactions—dominated by π-π stacking and halogen bonding—are essential parameters for computational chemists performing docking studies and virtual screening. For medicinal chemists, this structural knowledge of a key synthetic intermediate allows for a more rational approach to designing novel derivatives. By understanding the inherent structural properties of the starting material, scientists can better predict how modifications will influence crystal packing, solubility, and ultimately, the binding interactions with a biological target.

References

A Comprehensive Technical Guide to 2,4-Dichloro-7-methylquinazoline: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 2,4-Dichloro-7-methylquinazoline, a key heterocyclic building block in modern drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and its versatile reactivity, which makes it a valuable scaffold for the development of novel therapeutic agents. This document is intended to serve as a practical resource for researchers in medicinal chemistry and related fields.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinazoline, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] The presence of two reactive chlorine atoms at the 2- and 4-positions, along with a methyl group on the benzene ring, provides a versatile platform for chemical modification.

A summary of its key identifiers and properties is provided in the table below for quick reference.

IdentifierValueSource(s)
CAS Number 25171-19-1[2][3][4]
Molecular Formula C₉H₆Cl₂N₂[2][3]
Molecular Weight 213.06 g/mol [2][3]
Appearance White to Pale Yellow Solid[5]
Boiling Point 226.8°C at 760 mmHg[2]
Flash Point 112.678°C[2]
Density 1.419 g/cm³[2]
InChI InChI=1/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3[2]
Canonical SMILES CC1=CC2=C(C=C1)N=C(N=C2Cl)Cl[3]

Synthesis of this compound

The synthesis of this compound typically follows a well-established route for analogous 2,4-dichloroquinazolines, starting from the corresponding 7-methylquinazoline-2,4(1H,3H)-dione. This precursor is then subjected to a chlorination reaction.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 2-Amino-4-methylbenzoic_acid 2-Amino-4-methylbenzoic acid 7-Methylquinazoline-2,4(1H,3H)-dione 7-Methylquinazoline-2,4(1H,3H)-dione 2-Amino-4-methylbenzoic_acid->7-Methylquinazoline-2,4(1H,3H)-dione Heat Urea Urea Urea->7-Methylquinazoline-2,4(1H,3H)-dione This compound This compound 7-Methylquinazoline-2,4(1H,3H)-dione->this compound Reflux POCl3 Phosphorus oxychloride (POCl₃) POCl3->this compound Base Base (e.g., N,N-diethylaniline) Base->this compound

Caption: General synthetic workflow for this compound.

Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione

  • To a stirred suspension of 2-amino-4-methylbenzoic acid in an appropriate solvent (e.g., water with acetic acid), a solution of sodium cyanate is added dropwise.[8]

  • The reaction mixture is stirred at room temperature, followed by the portion-wise addition of a strong base like sodium hydroxide.

  • The resulting precipitate, 7-methylquinazoline-2,4(1H,3H)-dione, is collected by filtration, washed with water, and dried. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • A mixture of 7-methylquinazoline-2,4(1H,3H)-dione, a chlorinating agent such as phosphorus oxychloride (POCl₃), and a base like N,N-diethylaniline or N,N-dimethylformamide is prepared.[5][6][7][8]

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured into a mixture of ice and water, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like acetone.[8]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). This regioselectivity is a cornerstone of its application in building complex molecules.

Regioselective Nucleophilic Substitution

It is well-established that the chlorine atom at the C4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[9][10] This allows for a stepwise and controlled introduction of different substituents.

  • Mild Conditions: Reaction with a nucleophile (e.g., an amine) under mild conditions (e.g., room temperature or gentle heating) will selectively displace the C4-chloro group.[9][10][11]

  • Harsh Conditions: Subsequent reaction with a second, potentially different, nucleophile under more forcing conditions (e.g., higher temperatures, microwave irradiation) is required to substitute the less reactive C2-chloro group.[9][12]

This predictable reactivity allows for the synthesis of a diverse library of 2,4-disubstituted quinazolines with high precision.

Reactivity_Pathway Start This compound Intermediate 2-Chloro-4-(nucleophile-1)-7-methylquinazoline Start->Intermediate + Nucleophile 1 (Mild Conditions) Final_Product 2-(Nucleophile-2)-4-(nucleophile-1)-7-methylquinazoline Intermediate->Final_Product + Nucleophile 2 (Harsh Conditions)

Caption: Regioselective substitution pathway of this compound.

Applications in Drug Discovery and Development

The quinazoline scaffold is a prominent feature in many approved drugs and clinical candidates, particularly in the field of oncology.[8][13] Derivatives of 2,4-dichloroquinazoline are crucial intermediates in the synthesis of tyrosine kinase inhibitors (TKIs), which target enzymes involved in cancer cell proliferation and survival.

While specific applications of the 7-methyl derivative are not detailed in the provided search results, its structural similarity to other medicinally relevant quinazolines, such as 2,4-dichloro-6,7-dimethoxyquinazoline, suggests its potential as a key building block for:

  • Tyrosine Kinase Inhibitors (TKIs): The 2,4-diaminoquinazoline core is a well-known pharmacophore for inhibiting kinases like EGFR, VEGFR, and others.[8][12]

  • G9a Inhibitors: The 2,4-diamino-6,7-dimethoxyquinazoline scaffold has been identified as a potent inhibitor of the histone methyltransferase G9a, a target in cancer therapy.[12]

  • Anti-inflammatory Agents: Quinazoline derivatives have been explored for their anti-inflammatory properties.[7]

  • Antimicrobial and Antiviral Agents: The quinazoline nucleus is found in compounds with a broad spectrum of antimicrobial and antiviral activities.[1]

The 7-methyl group can serve to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate, influencing its solubility, metabolic stability, and target binding affinity.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of synthesized this compound. While a full dataset is not available, typical characterization would involve:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinazoline ring system and a singlet for the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the nine carbon atoms, including the two carbons bearing chlorine atoms at the C2 and C4 positions, which would appear at characteristic downfield shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic ring system.

Researchers are advised to perform full spectroscopic characterization to verify the structure of any synthesized batches of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its well-defined chemical properties and, most importantly, the predictable regioselectivity of its chlorine atoms, allow for the systematic and efficient construction of diverse molecular libraries. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a practical resource for scientists working at the forefront of medicinal chemistry.

References

Methodological & Application

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution at C4 of 2,4-Dichloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinazoline framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2] A cornerstone of their synthesis is the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline precursors. This document provides a detailed technical guide on the principles and execution of the SNAr reaction, specifically focusing on the highly selective substitution at the C4 position of 2,4-dichloro-7-methylquinazoline. We will explore the mechanistic basis for this regioselectivity, present a robust and validated experimental protocol, and offer insights into reaction optimization and product characterization.

The Principle: Unraveling the Regioselectivity of C4 Substitution

The reaction of this compound with nucleophiles, particularly primary and secondary amines, consistently and predictably yields substitution at the C4 position over the C2 position under mild conditions.[3][4] This pronounced regioselectivity is not arbitrary but is governed by fundamental electronic principles of the quinazoline ring system.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic SN1 or SN2 reactions, nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism.[5][6][7]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8]

  • Elimination & Aromaticity Restoration: The leaving group (in this case, a chloride ion) is subsequently eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

Causality of C4 Preference

The key to understanding the regioselectivity lies in the relative electrophilicity of the C4 and C2 carbons. The C4 position is significantly more reactive towards nucleophilic attack.[9][10] This is due to a combination of inductive and resonance effects within the heterocyclic system. The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing effect, which is more pronounced at the adjacent C4 position.

Computational studies, including Density Functional Theory (DFT) calculations, provide quantitative support for this empirical observation. These studies reveal that the C4 carbon of the 2,4-dichloroquinazoline scaffold possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[2][11][12] This indicates a greater electron deficiency, making it the preferred site for nucleophilic attack. Consequently, the activation energy required for the formation of the Meisenheimer intermediate at C4 is lower than that for an attack at C2, solidifying its kinetic favorability.[11]

Substitution at the C2 position is indeed possible but requires more forcing conditions, such as higher temperatures (often >100 °C) or microwave irradiation, after the C4 position has been functionalized.[1][13]

Caption: SNAr Mechanism at C4 of this compound.

Application Protocol: Synthesis of 4-Anilino-2-chloro-7-methylquinazoline

This protocol details a representative SNAr reaction using aniline as the nucleophile. The principles can be readily adapted for various primary and secondary aliphatic and aromatic amines.

Materials and Reagents
  • Substrate: this compound

  • Nucleophile: Aniline

  • Solvent: Isopropanol (Propan-2-ol) or Ethanol

  • Base (Optional but Recommended): Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, equipment for filtration (Büchner funnel), and standard laboratory glassware.

  • Analytical: Thin-Layer Chromatography (TLC) plates (silica gel), appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate), and a UV lamp.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add isopropanol (approximately 10-15 mL per gram of substrate). Stir the mixture to achieve a suspension or partial dissolution.

  • Reagent Addition: Add aniline (1.1 eq) to the flask, followed by triethylamine (1.2 eq). The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the nucleophile.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for isopropanol) with vigorous stirring.[14]

  • Monitoring for Completion: Monitor the reaction progress using TLC. Take small aliquots from the reaction mixture, spot them on a TLC plate, and elute with a suitable solvent system. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate reaction progression. Reaction times can range from 30 minutes to several hours depending on the nucleophile's reactivity.[1][3]

  • Product Isolation (Workup):

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Often, the product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake sequentially with cold isopropanol to remove residual reactants and then with water.

  • Purification and Drying:

    • The isolated solid is often of high purity. However, for exacting applications, recrystallization from a suitable solvent (e.g., ethanol) can be performed.[15]

    • Dry the purified solid product under vacuum to a constant weight.

Self-Validation: Confirming Regioselectivity

While the C4 substitution is highly preferential, it is imperative to validate the structure of the final product. Many synthetic reports assume the regiochemical outcome without sufficient verification.[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.

  • 2D-NMR: For unambiguous confirmation, 2D-NMR techniques like NOESY or HSQC are invaluable.[2][11] These can show correlations that definitively prove the connectivity and confirm that the substitution has occurred at the C4 position.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

Data Summary: Comparative Reaction Conditions

The versatility of the C4-selective SNAr reaction is demonstrated by its compatibility with a wide range of nucleophiles and conditions. The following table summarizes typical parameters.[1]

Nucleophile TypeRepresentative BaseCommon Solvent(s)Temperature (°C)Typical Time Range
Aliphatic/Alicyclic AminesEt₃N or excess amineTHF, EthanolRoom Temp. - 800.5 - 5 hours
BenzylaminesiPr₂NEt (DIPEA)Acetonitrile, EthanolRoom Temp. - 801 - 6 hours
Anilines (Ar-NH₂)NaOAc, Et₃NTHF/H₂O, Isopropanol60 - 1002 - 12 hours

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol described.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Validation setup 1. Reaction Setup (Flask, Stirrer, Substrate) reagents 2. Reagent Addition (Solvent, Nucleophile, Base) setup->reagents react 3. Heat to Reflux (e.g., 82°C) reagents->react monitor 4. Monitor by TLC react->monitor monitor->react If incomplete cool 5. Cool to RT & Precipitate monitor->cool If complete filtrate 6. Vacuum Filtration & Wash Solid cool->filtrate purify 7. Recrystallize & Dry filtrate->purify analysis 8. Characterization (NMR, MS) purify->analysis

Caption: A streamlined workflow for the synthesis and validation process.

Conclusion

The nucleophilic aromatic substitution at the C4 position of this compound is a highly reliable, regioselective, and versatile reaction critical for the synthesis of medicinally important 4-aminoquinazolines. The preference for C4 attack is rooted in the inherent electronic properties of the quinazoline scaffold, a principle supported by both extensive experimental evidence and theoretical calculations. The protocol provided herein is robust and broadly applicable, serving as a foundational method for researchers and drug development professionals engaged in the synthesis of novel quinazoline-based compounds.

References

Application Note: A Strategic Approach to the Synthesis of 4-amino-2-chloro-7-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol and expert insights into the synthesis of 4-amino-2-chloro-7-methylquinazoline derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Our focus is on a robust and regioselective synthetic route that offers versatility for creating a library of novel compounds for drug discovery pipelines.

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a prominent feature in a multitude of pharmacologically active molecules.[3] Specifically, derivatives substituted at the 4-position with an amino group have demonstrated a vast spectrum of biological activities, including potent inhibition of various protein kinases, which are crucial targets in oncology.[2][4] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all of which are kinase inhibitors for cancer therapy, feature the 4-aminoquinazoline core, underscoring the therapeutic significance of this molecular framework.[1][4]

The strategic inclusion of a chloro group at the 2-position and a methyl group at the 7-position provides a versatile platform. The 2-chloro atom serves as a reactive handle for further functionalization through nucleophilic substitution, allowing for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties. The 7-methyl group can influence the electronic properties of the ring system and provide a steric element that can be critical for specific receptor interactions.

Synthetic Strategy: The Dichloro Intermediate Pathway

The synthesis of 4-amino-2-chloro-7-methylquinazolines is most effectively achieved through a multi-step sequence commencing with a substituted anthranilic acid. The cornerstone of this strategy is the formation of a 2,4-dichloro-7-methylquinazoline intermediate. This intermediate exhibits differential reactivity, allowing for a highly regioselective nucleophilic aromatic substitution (SNAr) at the C4 position.

Theoretical and experimental studies have consistently shown that the C4 position of the 2,4-dichloroquinazoline scaffold is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[5] This regioselectivity is fundamental to the strategy, enabling the clean introduction of a primary or secondary amine at the desired position while leaving the C2 chloro atom intact for subsequent modifications.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Step 1: Cyclization (4-Methylanthranilic Acid) B Intermediate 1 (7-Methylquinazolin-2,4-dione) A->B Urea/Heat C Step 2: Chlorination B->C POCl₃/Reflux D Intermediate 2 (this compound) C->D E Step 3: Regioselective Amination D->E R¹R²NH/Base F Final Product (4-Amino-2-chloro-7-methylquinazoline Derivatives) E->F

Caption: Synthetic workflow for 4-amino-2-chloro-7-methylquinazoline derivatives.

Detailed Experimental Protocols

Trustworthiness & Self-Validation: The successful synthesis of the target compounds relies on careful execution and confirmation of intermediates. Each step should be monitored by Thin Layer Chromatography (TLC), and the structure and purity of the products must be rigorously confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Protocol 1: Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione (Intermediate 1)

This step involves the cyclization of 2-amino-4-methylbenzoic acid with a source for the C2 and N3 atoms of the quinazoline ring. The Niementowski quinazoline synthesis, which involves reacting anthranilic acids with amides, is a classic method.[6] A more direct approach using urea is described here.

Materials:

  • 2-amino-4-methylbenzoic acid

  • Urea

  • Mineral Oil (as a high-boiling solvent)

Procedure:

  • Combine 2-amino-4-methylbenzoic acid (1 equiv.) and urea (3 equiv.) in a round-bottom flask.

  • Add a sufficient volume of mineral oil to create a stirrable slurry.

  • Heat the mixture to 180-190 °C with vigorous stirring under a nitrogen atmosphere. The reaction will evolve ammonia gas.

  • Maintain the temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Allow the reaction mixture to cool to approximately 80 °C.

  • While still warm, add hexanes to the slurry and stir. This will precipitate the product while keeping the mineral oil in solution.

  • Filter the solid product and wash thoroughly with hot hexanes to remove all residual mineral oil.

  • Dry the resulting solid under vacuum. The product is typically a white to off-white powder and can be used in the next step without further purification if TLC shows a clean conversion.

Protocol 2: Synthesis of this compound (Intermediate 2)

This critical step converts the quinazolin-dione into the highly reactive dichloro intermediate. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Expertise & Experience: This reaction is moisture-sensitive and generates HCl gas. It must be performed in a well-ventilated fume hood using anhydrous techniques (oven-dried glassware, anhydrous reagents). The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.

Materials:

  • 7-Methylquinazoline-2,4(1H,3H)-dione (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or N,N-dimethylaniline (catalytic)

Procedure:

  • Place 7-methylquinazoline-2,4(1H,3H)-dione (1 equiv.) in an oven-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution).

  • Add phosphorus oxychloride (POCl₃, 5-10 equiv.) followed by a catalytic amount of DIPEA (0.1 equiv.).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. The solid will gradually dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction. Perform this step in a large beaker within an ice bath.

  • The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation and quenching of excess POCl₃.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold isopropanol.

  • Dry the solid under vacuum to yield this compound.

Protocol 3: Synthesis of 4-Amino-2-chloro-7-methylquinazoline Derivatives (Final Product)

This final step is the regioselective amination at the C4 position. The reaction conditions can be tuned based on the nucleophilicity of the chosen amine.

Expertise & Experience: The C4 chlorine is significantly more reactive than the C2 chlorine.[5] Running the reaction at or slightly above room temperature is usually sufficient and minimizes the risk of disubstitution. The use of a non-nucleophilic base like DIPEA is recommended to scavenge the HCl produced without competing with the amine nucleophile.

Materials:

  • This compound (from Protocol 2)

  • Desired primary or secondary amine (R¹R²NH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Isopropanol, Acetonitrile, or Dioxane)

Procedure:

  • Dissolve this compound (1 equiv.) in a suitable solvent such as isopropanol (e.g., 0.1 M concentration).

  • Add the desired amine (1.1 equiv.) and DIPEA (1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature to 60 °C. The optimal temperature depends on the amine's reactivity.[7] Monitor the reaction by TLC.

  • Upon completion (typically 2-12 hours), the product may precipitate from the solution. If so, cool the mixture and collect the product by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purify the residue by either recrystallization (e.g., from ethanol or isopropanol) or flash column chromatography on silica gel to afford the pure 4-amino-2-chloro-7-methylquinazoline derivative.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity can be confirmed by 2D-NMR techniques (HMBC, NOESY) if necessary.[5]

Data Summary and Visualization

The following table summarizes the key parameters for the synthetic protocol.

StepReactionKey ReagentsTypical SolventTemperature (°C)Expected Yield (%)
1 Cyclization2-amino-4-methylbenzoic acid, UreaMineral Oil180-19075-85
2 Chlorination7-Methylquinazolin-2,4-dione, POCl₃Neat POCl₃105-11080-90
3 AminationThis compound, Amine, DIPEAIsopropanol25-6060-95

graph TD {
subgraph "Process Flow"
A[Start: 2-amino-4-methylbenzoic Acid] --> B{Step 1: Cyclization};
B --> C[Intermediate 1: 7-Methylquinazolin-2,4-dione];
C --> D{Step 2: Chlorination};
D --> E[Intermediate 2: this compound];
E --> F{Step 3: Regioselective Amination};
F --> G[Product: 4-Amino-2-chloro-7-methylquinazoline];
end

subgraph "Key Reagents & Conditions"
    R1[Urea, 190°C]
    R2[POCl₃, Reflux]
    R3[Amine (R¹R²NH), DIPEA, 25-60°C]
end

B -- "Reagent: Urea" --> R1;
D -- "Reagent: POCl₃" --> R2;
F -- "Reagents: Amine, Base" --> R3;

style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#FBBC05,stroke:#333,stroke-width:1px,fontcolor:#202124
style E fill:#FBBC05,stroke:#333,stroke-width:1px,fontcolor:#202124

}

Caption: Key stages and reagents in the synthesis protocol.

References

Application Notes & Protocols: Leveraging 2,4-Dichloro-7-methylquinazoline for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of kinase inhibitors targeting aberrant signaling pathways in oncology.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-Dichloro-7-methylquinazoline as a versatile starting material for synthesizing a diverse range of kinase inhibitors. We will explore the underlying chemical principles, provide detailed, field-proven synthetic protocols, and discuss structure-activity relationship (SAR) insights to empower rational drug design.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[4] Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a crucial class of therapeutics.[4][5] The 4-anilinoquinazoline core, in particular, has proven to be a "privileged scaffold" due to its structural properties that facilitate high-affinity binding to the kinase active site.[1][2]

Key interactions include:

  • Hinge Binding: The N-1 nitrogen of the quinazoline ring typically forms a critical hydrogen bond with a backbone amide nitrogen in the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[1]

  • Hydrophobic Interactions: The fused benzene ring of the scaffold occupies a hydrophobic pocket within the active site.

  • Vectorial Diversity: Substituents at the C4 and C2 positions can be tailored to project into different regions of the ATP-binding site, enabling the optimization of potency and selectivity against various kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[4][6][7]

The this compound starting material offers two reactive sites (C2 and C4) for sequential functionalization, allowing for the systematic construction of diverse inhibitor libraries. The 7-methyl group can provide additional hydrophobic interactions or serve as a steric element to fine-tune selectivity.

General Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The synthesis of kinase inhibitors from this compound primarily relies on a sequential Nucleophilic Aromatic Substitution (SNAr) strategy. The chlorine atoms at the C4 and C2 positions are excellent leaving groups, but they exhibit differential reactivity.

Theoretical and experimental studies have consistently shown that the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[8][9][10][11] This regioselectivity is crucial, as it allows for a controlled, stepwise introduction of different substituents.

The general workflow is as follows:

  • Step 1 (C4 Substitution): Reaction of this compound with a primary or secondary amine (often a substituted aniline) under mild conditions to selectively displace the C4-chloro group.

  • Step 2 (C2 Substitution): The resulting 2-chloro-4-amino-7-methylquinazoline intermediate is then subjected to a second SNAr reaction, often under more forcing conditions (higher temperature), with a different nucleophile to displace the C2-chloro group.

G start 2,4-Dichloro- 7-methylquinazoline inter 2-Chloro-4-(R1-amino)- 7-methylquinazoline start->inter  Step 1: + R1-NH2 (e.g., Substituted Aniline) Regioselective SNAr at C4 (Mild Conditions) final Final Kinase Inhibitor (2-R2, 4-R1-amino) inter->final  Step 2: + R2-H (e.g., Amine, Thiol) SNAr at C2 (Harsher Conditions)

Caption: General workflow for kinase inhibitor synthesis.

Detailed Synthetic Protocols

The following protocols are generalized methodologies based on established literature procedures.[12][13][14] Researchers should optimize conditions for their specific substrates.

Protocol 1: Regioselective C4-Anilino Substitution

This protocol describes the synthesis of a 4-(anilino)-2-chloro-7-methylquinazoline intermediate, a key step in building inhibitors like Gefitinib and Erlotinib analogues.[15][16][17][18]

Objective: To selectively substitute the C4-chloro group with a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 - 1.2 equivalents)

  • Solvent: Isopropanol (IPA) or n-Butanol

  • Acid catalyst (optional): HCl or Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add isopropanol (approx. 10-20 mL per gram of starting material).

  • Add the substituted aniline (1.05 eq).

  • If required, add a catalytic amount of acid to protonate the quinazoline nitrogen, further activating the C4 position.

  • Heat the reaction mixture to reflux (approx. 82°C for IPA) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature. The product often precipitates out of solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold isopropanol and then with diethyl ether to remove residual impurities.

  • Dry the product under vacuum to yield the 4-(anilino)-2-chloro-7-methylquinazoline intermediate.

Causality Explanation: The use of a protic solvent like isopropanol is common as it effectively solvates the transition state and the departing chloride ion. Heating to reflux provides the necessary activation energy for the SNAr reaction. The higher reactivity of the C4 position ensures that under these conditions, the C2-chloro group remains largely unreacted.[10]

Protocol 2: C2-Position Functionalization

This protocol describes the displacement of the remaining C2-chloro group to complete the synthesis of the target kinase inhibitor.

Objective: To substitute the C2-chloro group with a secondary nucleophile.

Materials:

  • 4-(Anilino)-2-chloro-7-methylquinazoline intermediate (from Protocol 1)

  • Nucleophile (e.g., morpholine, piperazine derivative) (1.5 - 3.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol

  • Base (optional, if nucleophile is an amine salt): K₂CO₃ or Diisopropylethylamine (DIPEA)

Procedure:

  • In a sealed vessel or a flask with a reflux condenser, dissolve the 2-chloro intermediate (1.0 eq) in a high-boiling point solvent like DMF.

  • Add the desired nucleophile (e.g., morpholine, 2.0 eq). If the nucleophile is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 eq) to liberate the free amine.

  • Heat the reaction mixture to a higher temperature (e.g., 100-140°C). The reaction at the less reactive C2 position requires more forcing conditions.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer 2-3 times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.

Causality Explanation: The C2 position is less electrophilic due to its proximity to two nitrogen atoms. Therefore, higher temperatures and often a more polar, aprotic solvent like DMF are required to facilitate the second SNAr reaction.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the quinazoline scaffold allows for the exploration of SAR, guiding the design of more potent and selective inhibitors. The table below presents hypothetical data for a series of inhibitors based on the 2,4-diamino-7-methylquinazoline scaffold, targeting VEGFR-2.

Compound IDC4-Substituent (R1)C2-Substituent (R2)VEGFR-2 IC₅₀ (nM)
REF-A 3-chloro-4-fluoroanilinemorpholine15
TEST-1 3-ethynylanilinemorpholine25
TEST-2 3-chloro-4-fluoroanilineN-methylpiperazine8
TEST-3 3-chloro-4-fluoroanilinepyrrolidine32
TEST-4 3-methoxyanilineN-methylpiperazine45

SAR Insights:

  • C4 Position: The 3-chloro-4-fluoroaniline moiety (REF-A) appears optimal for binding compared to the 3-ethynyl (TEST-1) or 3-methoxy (TEST-4) groups, suggesting a specific electronic and steric requirement in the corresponding sub-pocket of the kinase.

  • C2 Position: Introducing a basic nitrogen, as in N-methylpiperazine (TEST-2), improves potency over the non-basic morpholine (REF-A). This basic group likely forms a favorable salt-bridge interaction with an acidic residue (e.g., Aspartate) in the solvent-exposed region of the active site.[19]

  • 7-Methyl Group: While not varied in this series, the 7-methyl group can enhance binding through hydrophobic interactions or prevent undesirable metabolism at that position.

Caption: Quinazoline inhibitor binding model in a kinase active site.

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of kinase inhibitors. Its differential reactivity at the C2 and C4 positions allows for a controlled and modular synthetic approach. By applying the principles of nucleophilic aromatic substitution and leveraging established protocols, medicinal chemists can efficiently generate diverse libraries of compounds for screening and optimization. A thorough understanding of the structure-activity relationships governing inhibitor binding is paramount to rationally designing the next generation of targeted cancer therapeutics.

References

Application Notes & Protocols: 2,4-Dichloro-7-methylquinazoline as a Pivotal Intermediate for the Synthesis of Advanced EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in the design of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[1][2] This guide provides an in-depth exploration of 2,4-dichloro-7-methylquinazoline, a key intermediate that serves as a versatile and strategic building block for the synthesis of a diverse range of EGFR inhibitors. We will dissect the causality behind the synthetic strategies, provide detailed, field-proven protocols, and illuminate the pathway from this intermediate to potent, clinically relevant molecular architectures.

The Strategic Importance of the Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[2] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Small-molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain have become a validated and highly successful therapeutic strategy.[3][4]

The 4-anilinoquinazoline core has emerged as a "privileged scaffold" for EGFR inhibitors due to its structural resemblance to the adenine moiety of ATP, allowing it to bind with high affinity to the kinase's active site.[5] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib are all built upon this fundamental structure.[1][4] The power of the quinazoline scaffold lies in its synthetic tractability, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

The intermediate, this compound, is particularly valuable. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. Critically, the C4 position is significantly more reactive than the C2 position, allowing for highly regioselective and sequential introduction of different substituents.[6][7] This differential reactivity is the key to efficiently building the complex molecular architectures required for potent EGFR inhibition.

Synthesis of the Core Intermediate: this compound

The synthesis of the dichlorinated quinazoline core typically begins with an appropriately substituted anthranilic acid derivative. The following is a representative, two-step procedure starting from 2-amino-4-methylbenzoic acid.

Protocol 1: Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione

This first step involves the formation of the quinazoline dione ring system.

  • Rationale: This reaction builds the fundamental bicyclic quinazoline structure. 2-amino-4-methylbenzoic acid provides the benzene portion and the C7-methyl group, while a reagent like potassium cyanate or urea provides the necessary atoms for the pyrimidine ring. The reaction proceeds via cyclization to form the stable dione.

  • Step-by-Step Protocol:

    • Suspend 2-amino-4-methylbenzoic acid (1 mole equivalent) in water.

    • Add a solution of potassium cyanate (1.5 mole equivalents) in water dropwise with vigorous stirring.

    • Adjust the pH of the mixture to between 9 and 12 using a sodium hydroxide solution to facilitate the reaction.[8]

    • Stir the reaction mixture at 60-80°C for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to below 10°C in an ice bath.

    • Carefully acidify the solution with hydrochloric acid to a pH of ~2-3. A precipitate will form.

    • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 7-methylquinazoline-2,4(1H,3H)-dione.

Protocol 2: Chlorination to this compound

This crucial step activates the quinazoline core for subsequent nucleophilic substitutions.

  • Rationale: Reagents like phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine oxide and triphosgene are used to replace the hydroxyl groups of the dione tautomer with chlorine atoms.[9][10][11] This conversion is essential as the chloro groups are excellent leaving groups, enabling the subsequent SNAr reactions. The use of a high-boiling solvent or excess POCl₃ as the solvent itself drives the reaction to completion.

  • Step-by-Step Protocol:

    • In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), add 7-methylquinazoline-2,4(1H,3H)-dione (1 mole equivalent).

    • Add phosphorus oxychloride (POCl₃, 5-10 mole equivalents) and a catalytic amount of N,N-dimethylaniline or N,N-diethylaniline.[12]

    • Heat the mixture to reflux (approx. 105°C) and maintain for 3-5 hours. The reaction should become a clear solution.

    • After completion (monitored by TLC), cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃. A solid precipitate will form.

    • Filter the crude product, wash with cold water until the filtrate is neutral, and then wash with a cold saturated sodium bicarbonate solution.

    • Dry the solid under vacuum to obtain this compound.

A 2-Amino-4-methylbenzoic Acid B 7-Methylquinazoline-2,4(1H,3H)-dione A->B 1. KOCN, H₂O 2. HCl C This compound B->C POCl₃, Δ (Chlorination)

Caption: Synthesis of the this compound intermediate.

Application in EGFR Inhibitor Synthesis: Regioselective Nucleophilic Substitution

The differential reactivity of the C4 and C2 positions is the cornerstone of synthetic strategy. The C4-chloro is significantly more susceptible to nucleophilic attack than the C2-chloro. This allows for a clean, regioselective reaction at C4 under relatively mild conditions, leaving the C2-chloro untouched for potential further modification.[6][7]

cluster_0 Step 1: C4 Substitution (More Reactive) cluster_1 Step 2: C2 Substitution (Less Reactive) quinazoline This compound intermediate 2-Chloro-4-(substituted-amino)- 7-methylquinazoline quinazoline->intermediate R¹-NH₂, Solvent, Δ (e.g., Isopropanol) product Final EGFR Inhibitor intermediate->product R²-NH₂, Harsher Conditions (Optional)

Caption: General workflow for sequential SNAr on the quinazoline core.
Protocol 3: Synthesis of an Erlotinib-like Analogue Core

This protocol demonstrates the selective reaction at the C4 position with an aniline derivative, a key step in synthesizing first-generation inhibitors like Erlotinib.[13][14]

  • Rationale: The reaction of this compound with 3-ethynylaniline introduces the characteristic side chain of Erlotinib. Isopropanol is a common solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction. The reaction is typically heated to overcome the activation energy for the SNAr reaction.

  • Step-by-Step Protocol:

    • Dissolve this compound (1 mole equivalent) in isopropanol (IPA) or a similar solvent like acetonitrile in a reaction flask.

    • Add 3-ethynylaniline (1.1 mole equivalents).

    • Heat the mixture to reflux (approx. 80-85°C) for 4-6 hours.

    • Monitor the reaction progress by TLC. Upon completion, a precipitate of the product hydrochloride salt often forms.

    • Cool the reaction mixture to room temperature and then further in an ice bath for 30 minutes.

    • Filter the solid product, wash with cold isopropanol, and then with diethyl ether.

    • Dry the product under vacuum to yield N-(3-ethynylphenyl)-2-chloro-7-methylquinazolin-4-amine hydrochloride.

Protocol 4: Synthesis of a Lapatinib-like Analogue Core

This protocol illustrates the synthesis of a core structure related to Lapatinib, a dual EGFR/HER2 inhibitor, which features a different side chain at the C4 position.[15][16]

  • Rationale: Lapatinib's structure includes a (3-fluorobenzyl)oxy group. This protocol uses 3-chloro-4-((3-fluorobenzyl)oxy)aniline as the nucleophile. The fundamental chemistry—a regioselective SNAr at C4—remains the same as in the Erlotinib synthesis, demonstrating the versatility of the dichlorinated intermediate.

  • Step-by-Step Protocol:

    • Charge a reaction flask with this compound (1 mole equivalent) and 3-chloro-4-((3-fluorobenzyl)oxy)aniline (1.1 mole equivalents).

    • Add isopropanol as the solvent.

    • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature to allow the product to crystallize.

    • Filter the resulting solid, wash with cold isopropanol, and dry under vacuum. This yields the 2-chloro-4-anilinoquinazoline intermediate for a Lapatinib-like final product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key synthetic steps described.

StepStarting MaterialKey Reagent(s)SolventTemp.Time (h)Typical Yield (%)
Dione Formation 2-Amino-4-methylbenzoic AcidKOCN, NaOHWater80°C4-680-90
Chlorination 7-Methylquinazoline-2,4(1H,3H)-dionePOCl₃, cat. N,N-diethylanilineneat POCl₃Reflux3-590-95
C4-Substitution (Erlotinib-like) This compound3-EthynylanilineIsopropanolReflux4-685-95
C4-Substitution (Lapatinib-like) This compound3-chloro-4-((3-fluorobenzyl)oxy)anilineIsopropanolReflux6-880-90

Note: Yields are representative and can vary based on scale and purification methods.

Conclusion and Future Directions

This compound is a robust and indispensable intermediate in medicinal chemistry. Its predictable regioselectivity allows for the efficient and modular synthesis of diverse 4-anilinoquinazoline derivatives. This modularity is critical for generating libraries of novel compounds to probe structure-activity relationships (SAR) and to develop next-generation EGFR inhibitors.[4] Current research focuses on using such intermediates to build inhibitors that can overcome clinical resistance, such as those targeting the T790M and C797S mutations, or to develop inhibitors with novel selectivity profiles.[3][17][18] The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to innovate in this vital area of cancer drug discovery.

References

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 2,4-Dichloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation on a Privileged Scaffold

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, overcoming the limitations of traditional methods which often suffer from harsh conditions and limited functional group tolerance.[1][3] Its significance is particularly pronounced in pharmaceutical and materials science, where the aryl amine moiety is a ubiquitous structural motif.

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the notable dual tyrosine kinase inhibitor, Lapatinib.[4][5] The compound 2,4-dichloro-7-methylquinazoline serves as a critical and versatile building block for the synthesis of such molecules. A key feature of this substrate is the differential reactivity of its two chlorine atoms. The C4-position is significantly more activated towards nucleophilic attack than the C2-position, a property that can be exploited to achieve highly selective, sequential functionalization.[6][7][8]

This guide provides a detailed exploration of the Buchwald-Hartwig amination applied to this compound. We will dissect the reaction mechanism, outline optimized protocols for selective mono- and di-amination, and offer insights grounded in extensive field experience to empower researchers in drug discovery and process development.

The Catalytic Engine: Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a well-established catalytic cycle involving a palladium complex.[1][3][9][10] The cycle is initiated by the in-situ formation of an active, coordinatively unsaturated Pd(0) species from a more stable Pd(II) or Pd(0) precatalyst. The choice of phosphine ligand is paramount, as it modulates the catalyst's stability, activity, and selectivity.[2][11]

The primary steps of the catalytic cycle are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[12][13]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[12][14][15]

  • Reductive Elimination : The final step involves the formation of the new C-N bond as the arylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[1][10]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_add Oxidative Addition Intermediate pd0->oxidative_add + Ar-Cl amido_complex Palladium-Amido Complex oxidative_add->amido_complex + Amine (R₂NH) - Cl⁻ product_complex Product Coordination (Pre-elimination) amido_complex->product_complex + Base - Base-H⁺ product_complex->pd0 Reductive Elimination product_out Ar-NR₂ ar_cl_in Ar-Cl amine_in R₂NH base_in Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Optimizing for Selectivity: Key Reaction Parameters

Achieving high yield and selectivity in the amination of this compound hinges on the careful selection of four key parameters: the palladium precursor, the ligand, the base, and the solvent.

The Catalyst System: Palladium & Ligand

The reactivity of aryl chlorides necessitates the use of highly active catalyst systems.[12] While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, the true driver of catalytic efficacy is the phosphine ligand. For challenging substrates like dichloroquinazolines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][11]

  • Recommended Ligands :

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : A highly general and effective ligand for coupling aryl chlorides.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) : Often shows superior performance for coupling with primary amines and hindered substrates.

    • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) : Excellent for selective monoarylation of primary amines and amidation reactions.[16]

These ligands promote the formation of the catalytically active monoligated Pd(0) species, which accelerates both the oxidative addition and reductive elimination steps.[1]

The Role of the Base

The base is not a mere spectator; its primary role is to facilitate the deprotonation of the amine after it coordinates to the palladium center, forming the crucial palladium-amido complex.[14][17]

  • Strong Bases : Sodium tert-butoxide (NaOtBu) is the most commonly used strong base, offering rapid reaction rates. Its high basicity (pKaH ≈ 19) is effective but can be incompatible with base-sensitive functional groups.[9]

  • Weaker Inorganic Bases : For more delicate substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[9] Their use often requires slightly higher temperatures or longer reaction times but provides broader functional group tolerance.

Solvent Selection

The choice of solvent impacts reagent solubility and can influence the stability and activity of the catalytic species.[14]

  • Common Solvents : Aprotic, nonpolar or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are the most frequently employed solvents for this transformation.[12][18] Tetrahydrofuran (THF) is also a viable option.

Experimental Protocols

Safety Precaution : All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. Solvents should be anhydrous. Palladium reagents and phosphine ligands are sensitive and should be handled with care.

Protocol 1: Selective Mono-Amination at the C4-Position

This protocol leverages the higher reactivity of the C4-chloride to achieve selective mono-functionalization under relatively mild conditions.

Table 1: Reagents for Selective C4-Amination

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
This compound213.061.0213 mg1.0
Amine (e.g., Aniline)93.131.1102 µL1.1
Pd₂(dba)₃915.720.01 (1 mol% Pd)9.2 mg0.01
XPhos476.670.024 (2.4 mol%)11.4 mg0.024
Sodium tert-butoxide (NaOtBu)96.101.4135 mg1.4
Anhydrous Toluene--5 mL-

Step-by-Step Procedure:

  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg), XPhos (11.4 mg), and NaOtBu (135 mg).

  • Inert Atmosphere : Seal the vial with a septum, and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition : Under a positive pressure of inert gas, add this compound (213 mg) followed by anhydrous toluene (5 mL).

  • Nucleophile Addition : Add the amine (e.g., aniline, 102 µL) via syringe.

  • Reaction : Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 2-chloro-4-amino-7-methylquinazoline product.

Protocol 2: Sequential Amination at the C2-Position

This protocol uses the mono-aminated product from Protocol 1 to install a second, different amine at the less reactive C2-position, typically requiring a more robust catalyst system and higher temperatures.

Table 2: Reagents for C2-Amination

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
2-Chloro-4-(phenylamino)-7-methylquinazoline270.731.0271 mg1.0
Amine (e.g., Morpholine)87.121.5131 µL1.5
BrettPhos Pd G3 Precatalyst906.610.02 (2 mol%)18.1 mg0.02
Potassium Phosphate (K₃PO₄)212.272.0425 mg2.0
Anhydrous 1,4-Dioxane--5 mL-

Step-by-Step Procedure:

  • Vessel Preparation : To an oven-dried reaction vial, add the 2-chloro-4-(phenylamino)-7-methylquinazoline (271 mg), BrettPhos Pd G3 precatalyst (18.1 mg), and K₃PO₄ (425 mg).

  • Inert Atmosphere : Seal the vial and purge with argon or nitrogen.

  • Reagent Addition : Add anhydrous 1,4-dioxane (5 mL) followed by the second amine (e.g., morpholine, 131 µL).

  • Reaction : Place the vial in a preheated oil bath at 110-120 °C and stir vigorously for 24-48 hours.

  • Work-up & Purification : Follow the same work-up and purification procedure as described in Protocol 1 to isolate the final 2,4-diamino-7-methylquinazoline product.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_vessel 1. Prepare Oven-Dried Vial add_solids 2. Add Catalyst, Ligand, Base, and Aryl Halide prep_vessel->add_solids purge 3. Seal and Purge with N₂/Ar add_solids->purge add_liquids 4. Add Solvent and Amine purge->add_liquids heat_stir 5. Heat and Stir (e.g., 100-120 °C) add_liquids->heat_stir monitor 6. Monitor by TLC/LC-MS heat_stir->monitor quench 7. Cool and Quench monitor->quench extract 8. Extract with Organic Solvent quench->extract purify 9. Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting and Optimization

Table 3: Summary of Conditions and Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Insufficient catalyst activityScreen alternative ligands (e.g., RuPhos, BrettPhos). Increase catalyst loading slightly (e.g., to 2-3 mol% Pd).
Ineffective baseFor weaker bases (K₃PO₄), ensure it is finely powdered and anhydrous. Consider switching to a stronger base like NaOtBu if the substrate allows.
Low reaction temperatureIncrease temperature in 10 °C increments. C2-amination requires higher temperatures than C4.
Side Product Formation HydrodehalogenationEnsure a strictly inert atmosphere to minimize water. Use a stronger base or a more active catalyst to favor amination over this side reaction.
Homocoupling of amineThis is rare but can occur. Lowering the reaction temperature or using a less active catalyst might help.
Poor Selectivity Di-amination occurs in C4-mono attemptLower the reaction temperature and shorten the reaction time. Use a slight excess (1.05-1.1 eq.) of the amine, not a large excess.

References

Application Note: A Comprehensive Protocol for the Synthesis of 2,4-diamino-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 2,4-diaminoquinazoline moiety, in particular, is a privileged pharmacophore found in drugs such as the dihydrofolate reductase inhibitor trimetrexate and various tyrosine kinase inhibitors.[3] The substitution pattern on the quinazoline ring system allows for the fine-tuning of pharmacological activity, making the development of robust synthetic protocols for specific analogues crucial for drug discovery and development.

This application note provides a detailed, three-step protocol for the synthesis of 2,4-diamino-7-methylquinazoline. The synthetic strategy begins with the commercially available 2-amino-5-methylbenzoic acid and proceeds through key intermediates, including 7-methylquinazoline-2,4(1H,3H)-dione and 2,4-dichloro-7-methylquinazoline. Each step is elucidated with in-depth procedural details and explanations for the experimental choices, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.

Overall Synthetic Workflow

The synthesis of 2,4-diamino-7-methylquinazoline is accomplished via a three-step sequence: cyclization, chlorination, and amination. This approach allows for the efficient construction of the desired molecule from simple starting materials.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 2-Amino-5-methylbenzoic Acid B 7-Methylquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C This compound B->C POCl3, Heat D 2,4-Diamino-7-methylquinazoline C->D NH3 source, Heat

Figure 1: Overall synthetic workflow for 2,4-diamino-7-methylquinazoline.

Experimental Protocols

PART 1: Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione

This initial step involves the cyclization of 2-amino-5-methylbenzoic acid with urea to form the stable quinazoline-2,4-dione ring system. This reaction is a well-established method for constructing the core scaffold of quinazolines.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-methylbenzoic acid151.1615.1 g0.1
Urea60.0636.0 g0.6

Procedure:

  • Combine 2-amino-5-methylbenzoic acid and urea in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and then solidify as the reaction progresses.

  • Maintain the temperature for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Add 100 mL of a 2 M sodium hydroxide solution to the solid mass and heat to reflux for 30 minutes to dissolve the product and remove any unreacted starting material.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry in an oven at 100 °C to yield 7-methylquinazoline-2,4(1H,3H)-dione.[4]

Expected Yield: 65-75%

Causality of Experimental Choices:

  • Urea as a Reagent: Urea serves as a source of the two nitrogen atoms and the C2 carbonyl group required to form the pyrimidine ring of the quinazoline.

  • High Temperature: The high temperature is necessary to promote the condensation and cyclization reaction, which involves the elimination of ammonia and water.

  • Base and Acid Work-up: The sodium hydroxide treatment helps to separate the product from non-acidic impurities, and subsequent acidification precipitates the desired quinazolinedione.

PART 2: Synthesis of this compound

The hydroxyl groups of the quinazolinedione are converted to chlorides in this step, creating reactive sites for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for this transformation.[5][6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Methylquinazoline-2,4(1H,3H)-dione176.178.8 g0.05
Phosphorus oxychloride (POCl₃)153.3350 mL-
N,N-Dimethylaniline121.182.5 mL-

Procedure:

  • In a fume hood, combine 7-methylquinazoline-2,4(1H,3H)-dione and phosphorus oxychloride in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Slowly add N,N-dimethylaniline to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. The reaction should become a clear solution.[7]

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Expected Yield: 80-90%

Causality of Experimental Choices:

  • POCl₃ as Chlorinating Agent: POCl₃ effectively replaces the hydroxyl groups of the tautomeric form of the dione with chlorine atoms, a crucial step for activating the scaffold for amination.[6]

  • N,N-Dimethylaniline as a Catalyst: This tertiary amine acts as a base to facilitate the reaction, likely by activating the POCl₃.[7]

  • Ice Quench and Neutralization: The excess POCl₃ is highly reactive with water and must be quenched carefully on ice. Neutralization is necessary to ensure the product is in its free base form for isolation.

PART 3: Synthesis of 2,4-Diamino-7-methylquinazoline

This final step involves a sequential nucleophilic aromatic substitution (SNAr) to introduce the two amino groups. The chlorine at the C4 position is more reactive than the C2 chlorine, allowing for a controlled reaction.[8]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound213.064.26 g0.02
Ethanolic Ammonia (7 M)-50 mL-

Procedure:

  • Place this compound in a high-pressure reaction vessel.

  • Add the ethanolic ammonia solution to the vessel.

  • Seal the vessel and heat the mixture to 120-130 °C for 12-18 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in a minimal amount of hot ethanol.

  • Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford 2,4-diamino-7-methylquinazoline.

Expected Yield: 70-85%

Causality of Experimental Choices:

  • Pressurized System: The use of a sealed vessel is necessary to maintain a sufficient concentration of ammonia at the elevated temperatures required for the substitution of the less reactive C2 chloride.

  • Ethanolic Ammonia: This reagent serves as both the nucleophile (ammonia) and the solvent.

  • Elevated Temperature: Heat is required to overcome the activation energy for the nucleophilic substitution at both the C4 and the less reactive C2 positions.

Summary of Results

StepProductStarting MaterialExpected Yield (%)
17-Methylquinazoline-2,4(1H,3H)-dione2-Amino-5-methylbenzoic acid65-75
2This compound7-Methylquinazoline-2,4(1H,3H)-dione80-90
32,4-Diamino-7-methylquinazolineThis compound70-85

Conclusion

The protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of 2,4-diamino-7-methylquinazoline. By starting from readily available 2-amino-5-methylbenzoic acid and proceeding through a logical sequence of cyclization, chlorination, and amination, this method offers a practical approach for researchers in the field of medicinal chemistry and drug development. The explanations provided for each step are intended to give the user a deeper understanding of the underlying chemical principles, thereby facilitating any necessary troubleshooting or adaptation of the protocol for the synthesis of other quinazoline analogues.

References

The Versatile Scaffold: Application Notes and Protocols for 2,4-Dichloro-7-methylquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This guide focuses on a key derivative, 2,4-Dichloro-7-methylquinazoline, a highly versatile and reactive intermediate for the synthesis of potent and selective therapeutic agents. The strategic placement of two chlorine atoms at the C2 and C4 positions provides a platform for sequential and regioselective modifications, enabling the exploration of vast chemical space in drug discovery programs. This document serves as a detailed guide for researchers, providing insights into its synthesis, reactivity, and application in the development of novel therapeutics, particularly kinase inhibitors.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

Quinazoline derivatives have garnered significant attention from medicinal chemists for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Several quinazoline-containing drugs have received FDA approval, such as the EGFR inhibitors gefitinib (Iressa) and erlotinib (Tarceva) for cancer treatment, and the alpha-adrenergic receptor antagonist prazosin for hypertension.[2] The success of these drugs underscores the therapeutic potential embedded within the quinazoline framework.

The 2,4-dichloro substituted quinazoline is a particularly valuable synthetic intermediate. The differential reactivity of the two chlorine atoms—with the C4 position being significantly more susceptible to nucleophilic attack under milder conditions than the C2 position—allows for controlled, stepwise derivatization.[1][4] This regioselectivity is a powerful tool for building molecular complexity and generating libraries of compounds for structure-activity relationship (SAR) studies. The 7-methyl substituent, while seemingly simple, can influence the molecule's pharmacokinetic properties and its interaction with biological targets through steric and electronic effects.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound typically begins with the corresponding anthranilic acid derivative, in this case, 2-amino-4-methylbenzoic acid. The general synthetic route involves two key steps: cyclization to form the quinazolinedione, followed by chlorination.

Protocol 1: Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione

This initial step involves the cyclization of 2-amino-4-methylbenzoic acid. A common method utilizes sodium cyanate followed by acid- or base-mediated ring closure.

Materials:

  • 2-amino-4-methylbenzoic acid

  • Sodium cyanate (NaOCN)

  • Acetic acid

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Water

  • Standard laboratory glassware

Procedure:

  • Suspend 2-amino-4-methylbenzoic acid in water.

  • Add acetic acid to the suspension.

  • Slowly add a solution of sodium cyanate in water to the mixture while stirring vigorously.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • For ring closure, either add concentrated HCl dropwise to achieve a low pH (e.g., pH ~4) or add NaOH in portions to induce cyclization under basic conditions.[2]

  • The resulting precipitate, 7-methylquinazoline-2,4(1H,3H)-dione, is collected by filtration.

  • Wash the solid with water and air-dry. This intermediate is often used in the next step without further purification.

Protocol 2: Chlorination to this compound

The quinazolinedione is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the target compound.

Materials:

  • 7-Methylquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline or N,N-diethylaniline (as a catalyst)

  • Ice-water

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, create a mixture of 7-methylquinazoline-2,4(1H,3H)-dione and phosphorus oxychloride (POCl₃).[5][6]

  • Add a catalytic amount of N,N-dimethylaniline or N,N-diethylaniline.[2][5]

  • Heat the mixture to reflux and maintain for several hours (e.g., 2.5 to 5 hours). The reaction progress can be monitored by TLC.[5][6]

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly into a beaker of ice-cold water or saturated NaHCO₃ solution with vigorous stirring.[5][6]

  • The crude product precipitates as a solid. Collect the solid by filtration or extract the aqueous mixture with dichloromethane.

  • Wash the collected solid or organic extract with water, dry, and concentrate to yield this compound.

Diagram 1: Synthetic Workflow for this compound

G cluster_reagents A 2-Amino-4-methylbenzoic Acid B 7-Methylquinazoline-2,4(1H,3H)-dione A->B Step 1: Cyclization C This compound B->C Step 2: Chlorination reagent1 1. NaOCN, Acetic Acid 2. Acid/Base Cyclization reagent2 POCl₃, N,N-Dialkylaniline Reflux

Caption: Synthetic route to this compound.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The primary utility of this compound lies in its capacity to serve as a scaffold for constructing molecules that target key proteins implicated in disease, particularly protein kinases.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of derivatizing the 2,4-dichloroquinazoline core is the regioselective nucleophilic aromatic substitution (SNAr) reaction. DFT calculations and experimental evidence confirm that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][7] This allows for the selective introduction of an amine or other nucleophile at C4 under relatively mild conditions, leaving the C2-chloro group intact for subsequent modification under more forcing conditions.[4][8]

Diagram 2: Regioselectivity of Nucleophilic Attack

G Start This compound Mid 2-Chloro-4-amino-7-methylquinazoline Start->Mid R¹-NH₂, Mild Conditions (e.g., rt, isopropanol) End 2,4-Diamino-7-methylquinazoline Mid->End R²-NH₂, Harsh Conditions (e.g., heat, microwave)

Caption: Stepwise SNAr on the 2,4-dichloroquinazoline core.

Protocol 3: General Procedure for C4-Selective Amination

This protocol describes the selective reaction of an amine at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Desired primary or secondary amine (1.0-1.2 equiv)

  • Solvent (e.g., isopropanol, acetonitrile, or THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the amine to the solution. The reaction is often carried out at room temperature or with gentle heating (e.g., reflux in isopropanol for 6 hours).[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the mixture. If a precipitate forms, it can be collected by filtration.

  • Alternatively, remove the solvent under reduced pressure, and purify the crude product by flash column chromatography or recrystallization.

  • Characterize the resulting 2-chloro-4-(substituted-amino)-7-methylquinazoline by NMR and mass spectrometry.

Application in Kinase Inhibitor Development

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[10][11][12] By applying Protocol 3, various substituted anilines can be introduced at the C4 position of this compound to generate potent EGFR inhibitors.

Diagram 3: EGFR Signaling Pathway and Quinazoline Inhibition

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling cluster_nucleus Nucleus EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K Outcome Cell Proliferation, Survival, Angiogenesis Ras->Outcome PI3K->Outcome Inhibitor 4-Anilinoquinazoline (from this compound) Inhibitor->EGFR Inhibition EGF EGF Ligand EGF->EGFR

Caption: Inhibition of EGFR signaling by 4-anilinoquinazolines.

The substituents on the aniline ring, as well as modifications at the C7 position of the quinazoline core, are critical for potency and selectivity.[11]

Table 1: Structure-Activity Relationship (SAR) Insights for 4-Anilinoquinazoline EGFR Inhibitors (Data compiled from studies on related quinazoline analogs)

PositionModificationImpact on ActivityReference
Quinazoline C6/C7 Small, solubilizing groups (e.g., methoxy, morpholinoalkoxy)Generally increases potency and improves pharmacokinetic properties.[8][11]
Aniline C3/C4 Electron-withdrawing groups (e.g., Cl, Br) or small hydrophobic groupsOften enhances binding affinity. 3,4-disubstitution can increase EGFR activity.[11]
Aniline C4 Hydrogen bond donors/acceptorsCan interact with key residues in the kinase domain to increase potency.[10]
Quinazoline C4 Linker Amine (NH)Critical for hydrogen bonding with the hinge region of the kinase domain.[13]
Palladium-Catalyzed Cross-Coupling Reactions

The remaining chlorine atom at the C2 position (or a chlorine at C7 if starting with a trichloro-analog) can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15][16] This allows for the introduction of aryl or heteroaryl groups, significantly expanding the structural diversity of the synthesized compounds.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an arylboronic acid to a chloroquinazoline intermediate.

Materials:

  • 2-Chloro-4-amino-7-methylquinazoline derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, THF, or DME)[14][17][18]

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask, add the chloroquinazoline, arylboronic acid, base, and palladium catalyst.

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its predictable regioselectivity allows for the rational design and efficient synthesis of complex molecules with tailored biological activities. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast potential of this scaffold. Future work will likely focus on developing novel catalytic methods for C-H functionalization of the quinazoline core and applying this scaffold to new and challenging biological targets beyond protein kinases, further cementing the legacy of the quinazoline framework in the development of life-saving medicines.

References

Application Note: Strategic Derivatization of 2,4-Dichloro-7-methylquinazoline for the Generation of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure

The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its rigid structure and versatile substitution points allow it to effectively mimic endogenous ligands and interact with a wide array of biological targets. Consequently, quinazoline derivatives have been successfully developed into therapeutics for various diseases, including cancer (e.g., Gefitinib, Lapatinib), hypertension, and Alzheimer's disease.[2][4] The development of compound libraries based on this "privileged scaffold" is a highly effective strategy for identifying novel bioactive agents.[3][4]

The precursor 2,4-dichloro-7-methylquinazoline is an exceptionally valuable starting material for library synthesis. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the controlled introduction of diverse functional groups and the rapid generation of molecular complexity. This application note provides a detailed guide to the chemical principles and experimental protocols for the strategic derivatization of this key intermediate.

Chemical Principles: Harnessing Regioselective Reactivity

The synthetic utility of 2,4-dichloroquinazolines hinges on the differential reactivity of the C2 and C4 positions towards nucleophiles. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[5][6][7]

Causality behind Regioselectivity: This pronounced regioselectivity is a direct consequence of the electronic architecture of the quinazoline ring system.[8][9][10]

  • Enhanced Electrophilicity at C4: The C4 carbon is part of a vinylogous imine system and is directly influenced by the electron-withdrawing effect of the adjacent N3 nitrogen. This polarization makes C4 a highly electrophilic center, readily attacked by nucleophiles.

  • Stabilization of the Meisenheimer Intermediate: The tetrahedral intermediate (Meisenheimer complex) formed upon nucleophilic attack at C4 is better stabilized through resonance. The negative charge can be delocalized onto the electronegative N1 and N3 atoms, a more favorable state compared to the intermediate formed from C2 attack.

This reactivity difference allows for a stepwise, controlled synthesis. Mild reaction conditions can be employed to selectively substitute the C4 chlorine, leaving the C2 chlorine intact for a subsequent, more forcing reaction.[5][11]

G cluster_0 Regioselective Derivatization Workflow Start 2,4-Dichloro- 7-methylquinazoline Step1 Monosubstitution at C4 Start->Step1 Nucleophile 1 (e.g., R-NH2) Mild Conditions (rt or gentle heat) Intermediate 2-Chloro-4-(nucleophile)- 7-methylquinazoline Step1->Intermediate Step2 Substitution at C2 Intermediate->Step2 Nucleophile 2 (e.g., R'-NH2) Harsher Conditions (High Temp / Microwave) Final 2,4-Disubstituted- 7-methylquinazoline Library Step2->Final

Figure 1: General workflow for the sequential derivatization of this compound.

Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All reagents should be of high purity, and reactions involving amines should be conducted under an inert atmosphere (e.g., N₂ or Ar) to prevent side reactions.

Protocol 1: Selective Monosubstitution at the C4 Position with Amines

This protocol details the reaction with a primary or secondary amine under mild conditions to yield 4-amino-2-chloro-7-methylquinazoline derivatives.

Expertise & Experience: The choice of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is critical. It acts as a scavenger for the HCl generated during the reaction without competing with the primary nucleophile. Using a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) facilitates the dissolution of the starting materials and promotes the SNAr mechanism.[12]

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (or DMF) to a concentration of approximately 0.1 M.

  • Base Addition: Add DIEA or TEA (1.5 eq.) to the solution and stir for 5 minutes.

  • Nucleophile Addition: Add the desired amine nucleophile (1.1 eq.), either neat if liquid or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-18 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction with less reactive amines.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization & Validation: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14] The molecular ion peak in the mass spectrum should correspond to the expected mass of the C4-substituted product. ¹H NMR should show signals corresponding to the newly introduced amine moiety.

ParameterConditionRationale / Trustworthiness Checkpoint
Solvent Anhydrous THF, DMFPolar aprotic, facilitates SNAr. Absence of water prevents hydrolysis of the starting material.
Base DIEA, TEANon-nucleophilic HCl scavenger. A 1.5 eq. excess ensures complete acid quenching.
Temperature Room Temperature to 50 °CMild conditions ensure high selectivity for the C4 position.
Monitoring TLC, LC-MSAllows precise determination of reaction completion, preventing formation of byproducts.
Purification Column ChromatographyEnsures high purity of the intermediate, which is critical for the success of the subsequent step.
Protocol 2: Substitution at the C2 Position

This protocol uses the 2-chloro-4-amino-7-methylquinazoline intermediate from Protocol 1 to introduce a second nucleophile at the C2 position.

Expertise & Experience: The C2 position's reduced reactivity necessitates more forcing conditions.[5] High temperatures, often achieved efficiently using microwave irradiation, are required to overcome the higher activation energy barrier for this substitution.[12] Using the nucleophile itself as the solvent (if it is a liquid and has a suitable boiling point) or in a high-boiling polar solvent like isopropanol or N-Methyl-2-pyrrolidone (NMP) is a common strategy.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial, combine the 2-chloro-4-amino-7-methylquinazoline intermediate (1.0 eq.) and the second amine nucleophile (5-10 eq.).

  • Solvent Addition: If the nucleophile is a solid, add a high-boiling solvent such as isopropanol or NMP. If the nucleophile is a liquid, it can often be used as the solvent. The addition of a catalytic amount of an acid (e.g., 4 M HCl in dioxane) can sometimes facilitate the reaction.[12]

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 130-185 °C for 30-60 minutes. Optimize the time and temperature for each specific substrate.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with EtOAc or DCM.

    • Perform aqueous washes as described in Protocol 1 to remove excess nucleophile and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 2,4-disubstituted-7-methylquinazoline.

  • Characterization & Validation: Characterize the final compound thoroughly by NMR and HRMS.[15][16] The final mass spectrum will confirm the addition of the second nucleophile. The ¹H NMR spectrum should be consistent with the fully substituted structure, showing signals for both introduced moieties.

G cluster_validation Self-Validating Protocol Logic node_protocol Protocol Step 1. Reaction Setup 2. Reagent Addition 3. Reaction & Monitoring 4. Work-up 5. Purification node_qc {QC Checkpoint| TLC/LC-MS Monitoring (Tracks conversion) NMR Analysis (Confirms structure) HRMS Analysis (Confirms mass) } node_protocol->node_qc In-process & Post-purification node_outcome {Expected Outcome| High-purity intermediate or final product with confirmed identity and >95% purity.} node_qc->node_outcome Validation

Figure 2: Logic diagram illustrating the self-validating nature of the experimental protocols.

Data Presentation: Representative Library Synthesis

The following table summarizes representative results for a small library synthesized using the protocols described above, starting from this compound.

EntryNucleophile 1 (C4)Conditions (C4)Intermediate YieldNucleophile 2 (C2)Conditions (C2)Final Yield
1 AnilineDIEA, THF, rt, 12h91%PyrrolidineMicrowave, 150 °C, 30 min85%
2 4-MethoxybenzylamineDIEA, THF, 40 °C, 8h94%MorpholineMicrowave, 160 °C, 45 min82%
3 CyclopropylamineTEA, DMF, rt, 18h88%PiperidineIsopropanol, reflux, 24h75%
4 MorpholineDIEA, THF, rt, 6h95%3-(Dimethylamino)propylamineMicrowave, 140 °C, 40 min79%

Conclusion

The this compound scaffold is a powerful platform for the efficient construction of diverse chemical libraries. By understanding and exploiting the inherent regioselectivity of the C4 and C2 positions, researchers can implement a controlled, sequential substitution strategy. The detailed protocols provided herein offer a robust and validated pathway for synthesizing both monosubstituted and fully elaborated quinazoline derivatives, paving the way for the discovery of novel and potent bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Dichloro-7-methylquinazoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2,4-Dichloro-7-methylquinazoline via recrystallization. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this critical purification step. The advice herein is grounded in established principles of crystallization and practical laboratory experience.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: The Compound Fails to Dissolve in the Hot Solvent.

Q: I've added the calculated amount of my chosen solvent and heated it to reflux, but my crude this compound is not dissolving completely. What should I do?

A: This is a common issue that can stem from a few factors. Firstly, ensure your solvent choice is appropriate. While specific solubility data for this compound is not widely published, analogous compounds like 2,4-dichloro-7-fluoroquinazoline have been successfully recrystallized from acetone.[1] Other chlorinated heterocyclic compounds often respond well to solvents such as ethanol, toluene, or ethyl acetate.[2]

Causality and Solution Pathway:

  • Insufficient Solvent Volume: The most frequent cause is simply not enough solvent. Add small increments (1-2% of the total volume) of the hot solvent to the refluxing mixture until the solid dissolves. Be patient, as dissolution may not be instantaneous.

  • Inappropriate Solvent: If a large excess of solvent is required, your chosen solvent may not be ideal. The principle of "like dissolves like" is a good starting point; however, for heterocyclic compounds, this can be nuanced.[2] Consider a solvent with a slightly different polarity.

  • Insoluble Impurities: Your crude material may contain insoluble impurities. If the bulk of the material has dissolved but some particulates remain, you should proceed to a hot filtration step to remove them before cooling.

Issue 2: "Oiling Out" - Formation of an Immiscible Liquid Instead of Crystals.

Q: Upon cooling my solution of this compound, it separated into a dense, oily layer at the bottom of the flask instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system, or when the solution becomes supersaturated to a degree that favors liquid-liquid phase separation over crystallization.[3]

Root Causes and Remediation Strategies:

  • Cooling Too Rapidly: Rapid cooling can shock the system into forming an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote gradual cooling.[4]

  • High Impurity Load: A high concentration of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.[3] If you suspect this, you may need to perform a preliminary purification step, such as passing the crude material through a short plug of silica gel.

  • Solvent Choice: The solvent may be too nonpolar for the compound.

    • Solution 1: Add a More Polar Co-solvent. While the solution is hot, add a more polar, miscible solvent (e.g., a small amount of ethanol to a toluene solution) dropwise until the solution becomes clear. Then, allow it to cool slowly.

    • Solution 2: Re-dissolve and Change Solvents. Gently reheat the mixture to redissolve the oil. Add more of the primary solvent to reduce the saturation level, then attempt a slower cooling process. If oiling persists, it is best to remove the solvent under reduced pressure and attempt recrystallization with a different, more suitable solvent.

Issue 3: No Crystal Formation Upon Cooling.

Q: My solution of this compound has cooled to room temperature and has been in an ice bath, but no crystals have formed. What are the next steps?

A: This indicates that the solution is not sufficiently supersaturated for nucleation to occur.

Inducing Crystallization - A Stepwise Approach:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[3]

  • Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This will act as a template for further crystallization.[3]

  • Reduce Solvent Volume: It is highly likely that too much solvent was used initially.[3] Gently heat the solution to boiling and reduce the volume by 10-20%. Then, allow it to cool again.

  • Introduce an "Anti-Solvent": If you are using a relatively polar solvent (e.g., ethanol), you can slowly add a nonpolar, miscible solvent (e.g., water or hexane) dropwise at room temperature until a persistent cloudiness appears. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. This is known as two-solvent recrystallization.

Issue 4: Poor Recovery of the Purified Product.

Q: After filtration and drying, the yield of my purified this compound is very low. What could have gone wrong?

A: Low yield is a common problem in recrystallization and can be attributed to several factors.

Troubleshooting Low Yields:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[4] To check this, you can try to evaporate a small amount of the filtrate to see if a significant amount of solid remains.

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure your filtration apparatus is pre-heated and that you use a slight excess of solvent before this step.

  • Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

  • Inappropriate Solvent Choice: A solvent in which your compound has high solubility even at low temperatures will lead to poor recovery. A good recrystallization solvent should exhibit a large difference in solubility between hot and cold conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent should dissolve the compound when hot but not at room temperature.[5] While specific solubility data is scarce, good starting points based on similar structures are:

  • Single Solvents: Acetone, ethanol, toluene, ethyl acetate.[1][2]

  • Solvent Pairs: Ethanol/water, Toluene/hexane, Ethyl acetate/hexane.

It is highly recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent pair for your specific crude material.

Solvent Selection Guide

Solvent Polarity Boiling Point (°C) Comments
Acetone Polar aprotic 56 Has been used for analogous compounds.[1] Its volatility makes it easy to remove.
Ethanol Polar protic 78 A common and effective solvent for many heterocyclic compounds.[2] Can be used in a solvent pair with water.
Toluene Nonpolar 111 Good for less polar compounds and can be paired with hexane.
Ethyl Acetate Moderately polar 77 A versatile solvent, often used in solvent pairs with hexane.
Hexane Nonpolar 69 Typically used as an "anti-solvent" in a two-solvent system.

| Water | Very polar | 100 | Unlikely to be a good primary solvent but can be used as an anti-solvent with polar organic solvents like ethanol. |

Q2: What are the likely impurities in my crude this compound?

A2: The synthesis of 2,4-dichloroquinazolines typically involves the chlorination of the corresponding 2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7] Therefore, common impurities may include:

  • 7-methyl-1H-quinazoline-2,4-dione: The unreacted starting material.

  • 2-Chloro-7-methylquinazolin-4(3H)-one: A partially chlorinated intermediate.

  • Residual POCl₃ and its hydrolysis products (e.g., phosphoric acid): These are typically removed during the aqueous work-up.

  • N,N-diethylaniline or N,N-dimethylformamide: Often used as a base or catalyst in the chlorination step.[1][7]

Q3: How can I assess the purity of my recrystallized this compound?

A3: Several analytical techniques can be employed to determine the purity of your final product:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. The purified sample should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The most common quantitative method for purity assessment of pharmaceutical intermediates.[8] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any proton- or carbon-containing impurities.

Q4: Can I reuse the mother liquor from the recrystallization?

A4: The mother liquor contains the soluble impurities as well as some of your desired product. It is possible to recover more product by concentrating the mother liquor and performing a second recrystallization. However, be aware that the product obtained from the second crop will likely be less pure than the first. It is generally advisable to keep the crops separate and assess their purity independently.

Visualized Workflows and Protocols

Recrystallization Workflow

G start Crude this compound solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolution Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Clear Solution ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration to Collect Crystals ice_bath->filtration washing Wash Crystals with Ice-Cold Solvent filtration->washing drying Dry the Purified Crystals washing->drying analysis Purity and Yield Analysis drying->analysis end Pure this compound analysis->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Logic for No Crystal Formation

G start Clear Solution After Cooling, No Crystals scratch Scratch Inner Surface of Flask with Glass Rod start->scratch seed Add a Seed Crystal scratch->seed No success Crystals Form scratch->success Yes concentrate Reduce Solvent Volume by Boiling and Re-cool seed->concentrate No seed->success Yes anti_solvent Add Anti-Solvent, Warm to Dissolve, and Re-cool concentrate->anti_solvent No concentrate->success Yes anti_solvent->success Yes failure Still No Crystals - Re-evaluate Solvent Choice anti_solvent->failure No

Caption: Decision tree for inducing crystallization.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent (e.g., acetone) dropwise at room temperature. The compound should be sparingly soluble or insoluble. Heat the test tube in a warm water bath. The compound should dissolve completely. Allow the test tube to cool to room temperature and then place it in an ice bath. A good yield of crystals should form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill the flask more than halfway). Add a boiling chip or a magnetic stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent (about 5-10% of the total volume) to prevent premature crystallization. Pre-heat a gravity filtration setup (funnel and receiving flask) with a small amount of the hot solvent. Pour the hot solution through the fluted filter paper to remove the insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper for a few minutes by continuing to draw a vacuum. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

References

Technical Support Center: Column Chromatography of 2,4-Dichloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,4-Dichloro-7-methylquinazoline. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the purification of this and structurally similar heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Understanding the Molecule: Physicochemical Properties

Successful purification begins with understanding the target molecule. This compound is a moderately polar, crystalline solid. Its key properties, which dictate its chromatographic behavior, are summarized below.

PropertyValueSource
Chemical Formula C₉H₆Cl₂N₂Biosynth[1]
Molecular Weight 213.06 g/mol Biosynth[1]
Physical Form SolidSigma-Aldrich[2]
Boiling Point ~144.7 °CBiosynth[1]
General Polarity Moderately Polar HeterocycleInferred from structure

The presence of two chlorine atoms and two nitrogen atoms within the quinazoline ring system makes the molecule susceptible to interactions with both polar stationary phases and a range of mobile phases. The basicity of the quinazoline nitrogens can also lead to interactions with acidic sites on standard silica gel, a common issue we will address.[3]

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the setup of column chromatography for this compound.

Q1: What is the recommended stationary phase for purifying this compound? A1: For routine laboratory-scale purification, standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most effective and economical choice. Its polar surface provides good retention for the moderately polar quinazoline ring, allowing for effective separation from less polar starting materials or non-polar byproducts. For more challenging separations, high-performance flash chromatography (HPFC) systems with pre-packed silica cartridges can provide superior resolution.

Q2: How do I select the optimal mobile phase (eluent)? A2: The key is to perform preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2 to 0.4 for this compound.[4] This Rƒ range typically ensures that the compound elutes from the column in a reasonable volume without excessive band broadening.

  • Recommended Starting Solvent System: A mixture of a non-polar solvent like Hexane (or Petroleum Ether) and a more polar solvent like Ethyl Acetate (EtOAc) is an excellent starting point.

  • Optimization:

    • If the Rƒ is too high (>0.5), the eluent is too polar. Decrease the proportion of Ethyl Acetate.

    • If the Rƒ is too low (<0.1), the eluent is not polar enough. Increase the proportion of Ethyl Acetate.

Q3: I'm observing significant peak tailing on my TLC plate and column. What causes this and how can I fix it? A3: Peak tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase.[3] The basic nitrogen atoms in the quinazoline ring can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. To mitigate this, add a small amount of a basic modifier to your mobile phase.

  • Solution: Add 0.1% to 1% triethylamine (TEA) to your chosen hexane/ethyl acetate mobile phase. The TEA will preferentially bind to the acidic silanol sites, preventing the quinazoline from "sticking" and resulting in sharper, more symmetrical peaks.[4]

Q4: Can I use reversed-phase chromatography for this compound? A4: Yes, reversed-phase (e.g., C18-modified silica) chromatography is a viable alternative, particularly for separating highly polar impurities or for analytical HPLC.[3][4] In this mode, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[5] Often, an additive like 0.1% formic acid or trifluoroacetic acid (TFA) is included to improve peak shape by protonating the basic nitrogens.[4][6]

Standard Operating Protocol: Flash Column Chromatography

This protocol assumes a crude sample of ~1 gram and standard laboratory equipment.

Materials:

  • Crude this compound

  • Silica Gel (flash grade, 40-63 µm)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass column (e.g., 40 mm diameter, 300 mm length)

  • Cotton or glass wool, sand

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp (254 nm)

Step-by-Step Methodology:

  • Mobile Phase Selection (TLC):

    • Prepare several eluent systems (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) in TLC chambers. Add ~0.5% TEA to each.

    • Dissolve a tiny amount of your crude material in dichloromethane or ethyl acetate and spot it on TLC plates.

    • Develop the plates and visualize under UV light. Select the system that gives an Rƒ of ~0.3 for the product spot.

  • Column Packing (Slurry Method):

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in your chosen mobile phase (e.g., 9:1 Hexane:EtOAc). A good rule of thumb is a 1:50 to 1:100 ratio of crude sample to silica gel by weight (for 1g crude, use 50-100g silica).[4]

    • Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to dislodge air bubbles.

    • Open the stopcock and drain some solvent, allowing the silica to pack into a uniform bed. The top of the silica bed must remain level. Add another thin layer of sand on top to protect the surface.

    • Continuously run solvent through the column until the bed is stable and no air bubbles are visible. Never let the column run dry.

  • Sample Loading:

    • Dissolve your 1g crude sample in the minimum amount of a strong solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel (~2-3g) and your dissolved sample.

    • Evaporate the solvent completely using a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which generally provides better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Gently fill the column with the mobile phase.

    • Open the stopcock and begin collecting fractions. The flow rate should be steady, allowing for individual drops to be seen.

    • Monitor the separation by collecting small fractions (e.g., 10-20 mL each) and analyzing them by TLC. Spot every few fractions on a single TLC plate to track the elution of your compound.

  • Isolation:

    • Once TLC analysis shows which fractions contain your pure compound, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This guide provides solutions to common problems.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation (Overlapping bands)Inappropriate Solvent System: Eluent polarity is too high, causing all components to move too quickly.Re-optimize with TLC: Find a less polar mobile phase that provides better separation between your product and impurities. A shallower solvent gradient can also improve separation.[4]
Column Overloading: Too much sample was loaded for the amount of silica gel used.Reduce Sample Load: Maintain a sample-to-silica ratio of at least 1:50. For difficult separations, increase to 1:100.[4]
Improperly Packed Column: Channeling or cracks in the silica bed lead to an uneven solvent front.Repack the Column: Ensure the silica slurry is homogenous and the bed is packed uniformly without air bubbles.[4][7]
Compound Not Eluting Eluent is Not Polar Enough: The mobile phase lacks the strength to displace the compound from the silica.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase (gradient elution).[4]
Compound Elutes Too Fast (at the solvent front)Eluent is Too Polar: The compound has a very low affinity for the silica in the chosen solvent system.Decrease Eluent Polarity: Use a less polar mobile phase, such as increasing the proportion of hexane. Confirm with TLC first (aim for Rƒ ≈ 0.3).
Band Tailing Strong Analyte-Silica Interaction: Basic nitrogens on the quinazoline ring are interacting with acidic silanol groups.Add a Modifier: As mentioned in the FAQs, add 0.1-1% triethylamine (TEA) to the mobile phase to block the acidic sites on the silica.[4]
Low Yield / Recovery Irreversible Adsorption: The compound is sticking irreversibly to the silica gel.Use a Modifier: Adding TEA can improve recovery. In extreme cases, consider switching to a different stationary phase like alumina or using reversed-phase chromatography.
Compound Sparingly Soluble: The compound may be precipitating at the top of the column if it is not soluble in the mobile phase.Ensure Solubility: Load the sample using the dry-loading method. If wet-loading, use a solvent that is compatible with the mobile phase.[4]

Visual Workflow: Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and solving common column chromatography issues.

Troubleshooting_Workflow Start Problem Identified (e.g., Poor Separation, Low Yield) Check_TLC Review Initial TLC Data (Rf, Spot Shape) Start->Check_TLC Check_Column Inspect Column (Packing, Cracks) Start->Check_Column Check_Loading Evaluate Sample Load (Ratio, Method) Start->Check_Loading Rf_Issue Is Rf Optimal (0.2-0.4)? Check_TLC->Rf_Issue Packing_Issue Is Packing Uniform? Check_Column->Packing_Issue Overload_Issue Is Sample:Silica > 1:50? Check_Loading->Overload_Issue Tailing_Issue Is Tailing Observed? Rf_Issue->Tailing_Issue Yes Adjust_Eluent Adjust Mobile Phase Polarity Rf_Issue->Adjust_Eluent No Tailing_Issue->Check_Column No Add_Modifier Add 0.1-1% TEA to Mobile Phase Tailing_Issue->Add_Modifier Yes Packing_Issue->Check_Loading Yes Repack_Column Repack Column Using Slurry Method Packing_Issue->Repack_Column No Reduce_Load Reduce Sample Amount or Increase Silica Overload_Issue->Reduce_Load Yes

Caption: A troubleshooting decision tree for column chromatography.

References

Common side products in the synthesis of 2,4-Dichloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-7-methylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic protocols.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The most common synthetic route involves a two-step process: the cyclization of 2-amino-4-methylbenzoic acid to form 7-methylquinazoline-2,4(1H,3H)-dione, followed by a chlorination reaction, typically using phosphorus oxychloride (POCl₃). While seemingly straightforward, this synthesis is often plagued by the formation of side products that can complicate purification and compromise the yield and purity of the final product.

This guide will provide a detailed examination of the common side products, their mechanisms of formation, and practical, field-proven strategies for their identification, mitigation, and removal.

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the process, let's visualize the synthetic pathway and the points at which side products can emerge.

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 2-Amino-4-methylbenzoic Acid B 7-Methylquinazoline-2,4(1H,3H)-dione A->B e.g., Urea or Potassium Cyanate SP1 Incomplete Cyclization Products A->SP1 C This compound (Target) B->C POCl3, Base (e.g., DIPEA) SP2 Phosphorylated Intermediates B->SP2 Low Temp, Insufficient Base SP4 Pseudodimers B->SP4 Reaction with Phosphorylated Intermediate SP3 Monochloro-hydroxyquinazolines (Hydrolysis Products) C->SP3 Aqueous Workup SP2->C

Caption: Synthetic pathway for this compound and key side product formation points.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues.

FAQ 1: My final product is a mixture of mono- and di-chlorinated compounds. How can I improve the yield of the desired this compound?

Answer:

This is a very common issue and typically points to incomplete chlorination or hydrolysis of the product during workup.

Causality:

The chlorination of the tautomeric hydroxyl groups of 7-methylquinazoline-2,4(1H,3H)-dione with POCl₃ proceeds in a stepwise manner. Incomplete reaction can leave one of the hydroxyl groups unreacted, resulting in mono-chlorinated impurities. The two primary mono-chlorinated side products are:

  • 2-Chloro-4-hydroxy-7-methylquinazoline

  • 4-Chloro-2-hydroxy-7-methylquinazoline

Furthermore, the desired this compound is highly susceptible to hydrolysis. Exposure to water, especially under acidic conditions created during the quenching of excess POCl₃, can readily convert the product back to the mono-chloro-hydroxy derivatives.[1]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. Moisture will consume the POCl₃ and promote hydrolysis.

  • Sufficient POCl₃: Use a sufficient excess of POCl₃ (typically 5-10 equivalents) to act as both the reagent and the solvent, driving the reaction to completion.

  • Optimize Reaction Temperature and Time: The reaction generally requires heating. A typical procedure involves refluxing the mixture for several hours. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting material and mono-chloro intermediates.

  • Careful Workup: This is a critical step.

    • After the reaction is complete, remove the excess POCl₃ under reduced pressure.

    • Instead of quenching the reaction mixture by pouring it directly into water, which creates a highly acidic and exothermic environment, try pouring it slowly onto a mixture of crushed ice and a base like sodium bicarbonate or sodium carbonate solution. This will neutralize the generated HCl and minimize hydrolysis.

    • Maintain a low temperature during the workup.

  • Purification: If mono-chlorinated impurities are still present, they can be separated from the desired product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The di-chloro product is less polar and will elute first.

FAQ 2: I observe a significant amount of a high molecular weight, insoluble material in my crude product. What could this be?

Answer:

This is likely due to the formation of "pseudodimers" or other phosphorylated intermediates that have polymerized.

Causality:

The mechanism of chlorination with POCl₃ involves the initial formation of phosphorylated intermediates.[2][3][4][5] If the reaction conditions are not optimal, these reactive intermediates can react with unreacted 7-methylquinazoline-2,4(1H,3H)-dione to form dimeric or polymeric species, which are often insoluble. This is more likely to occur if:

  • The reaction temperature is too low initially, allowing for the buildup of phosphorylated intermediates before chlorination.

  • There is an insufficient amount of base (if used) to facilitate the reaction.

Troubleshooting Protocol:

  • Temperature Control: A two-stage temperature profile can be effective. An initial, lower temperature phase allows for the controlled formation of phosphorylated intermediates, followed by a higher temperature phase to drive the chlorination to completion. A study on 4-quinazolones suggests an initial reaction at <25°C followed by heating to 70-90°C.[2][3][4][5]

  • Use of a Tertiary Amine Base: The addition of a base like N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline can facilitate the reaction and minimize side product formation. The base acts as an HCl scavenger.

  • Order of Addition: Adding the 7-methylquinazoline-2,4(1H,3H)-dione portion-wise to the hot POCl₃ can sometimes prevent the buildup of intermediates.

FAQ 3: How can I confirm the identity of the common side products?

Answer:

The most effective way to identify side products is through a combination of chromatographic and spectroscopic techniques.

Analytical Workflow:

  • LC-MS Analysis: This is the most powerful tool for initial identification. The mass-to-charge ratio (m/z) will allow you to distinguish between the starting material, product, and expected side products.

CompoundExpected [M+H]⁺ (m/z)
7-Methylquinazoline-2,4(1H,3H)-dione177.07
2-Chloro-4-hydroxy-7-methylquinazoline195.04
4-Chloro-2-hydroxy-7-methylquinazoline195.04
This compound (Product) 212.99

Note: The isotopic pattern for chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) will be evident in the mass spectrum, helping to confirm the number of chlorine atoms in each molecule.

  • ¹H NMR Spectroscopy: While the mono-chloro-hydroxy isomers have the same mass, their NMR spectra will be different due to the different electronic environments of the protons. The desired di-chloro product will also have a distinct spectrum. Comparing the spectra of your crude product with known spectra of the starting material and related compounds can help in identification.

CompoundKey ¹H NMR Signals (DMSO-d₆, δ ppm)
7-Methylquinazoline-2,4(1H,3H)-dione[2]~11.1 (br s, 2H, NH), ~7.8 (s, 1H), ~7.0 (m, 2H), ~2.4 (s, 3H, CH₃)
This compound No NH protons. Aromatic protons will be shifted downfield compared to the starting material.
Mono-chloro-hydroxy-7-methylquinazolineWill show one NH proton and distinct shifts for the aromatic protons.

Visualizing the Troubleshooting Logic:

Troubleshooting cluster_impurities Identified Impurities cluster_solutions Corrective Actions Start Crude Product Analysis (LC-MS, NMR) MonoChloro Mono-chloro-hydroxy (m/z = 195.04) Start->MonoChloro Hydrolysis or Incomplete Reaction Dimer High MW Impurity (Insoluble) Start->Dimer Side Reaction StartingMaterial Starting Material (m/z = 177.07) Start->StartingMaterial Incomplete Reaction Sol_Hydrolysis Optimize Workup: - Quench with base/ice - Low temperature MonoChloro->Sol_Hydrolysis Sol_Dimer Optimize Reaction: - Temperature control - Use tertiary amine base Dimer->Sol_Dimer Sol_Incomplete Optimize Reaction: - Anhydrous conditions - Excess POCl3 - Increase reaction time/temp StartingMaterial->Sol_Incomplete

References

Optimization of reaction conditions for the chlorination of 7-methyl-quinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the chlorination of 7-methyl-quinazoline-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the chlorination of 7-methyl-quinazoline-2,4-dione to synthesize 2,4-dichloro-7-methylquinazoline.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LCMS analysis shows predominantly the starting 7-methyl-quinazoline-2,4-dione.

  • Recovery of starting material after workup.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Reagent Activity Phosphorus oxychloride (POCl₃) can degrade upon exposure to atmospheric moisture. The presence of water will consume the reagent and can halt the reaction.Use a fresh, unopened bottle of POCl₃ or distill the reagent before use. Ensure all glassware is rigorously dried.
Inadequate Reaction Temperature The conversion of the intermediate phosphate esters to the final chlorinated product requires sufficient thermal energy.[1][2]Ensure the reaction mixture reaches and maintains the target temperature, typically refluxing POCl₃ (around 105 °C) or a lower temperature of 70-90 °C if a base is used.[1][2]
Presence of Moisture in Starting Material The starting quinazolinedione must be completely dry. Any residual water will react with POCl₃, reducing its efficacy.[3]Dry the 7-methyl-quinazoline-2,4-dione under high vacuum over a desiccant like P₂O₅ before starting the reaction.
Insufficient Reaction Time The reaction may require several hours to reach completion, depending on the scale and specific conditions.Monitor the reaction progress by TLC or LCMS. If starting material is still present, extend the reflux time. Some procedures recommend refluxing for 2.5 to 8 hours.[3][4]

Issue 2: Formation of Insoluble Material or "Gunk"

Symptoms:

  • The reaction mixture becomes a thick, intractable slurry.

  • Difficulty in stirring the reaction.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Pseudodimer Formation Phosphorylated intermediates can react with unreacted quinazolone, leading to the formation of pseudodimers, which are often insoluble. This is more likely to occur if the system is not kept basic during the initial stages of the reaction.[1][2]The reaction can be performed in two stages: an initial phosphorylation at a lower temperature (< 25 °C) in the presence of a tertiary amine base, followed by heating to 70-90 °C to drive the chlorination.[1][2]
Polymerization At excessively high temperatures or with prolonged reaction times, side reactions can lead to the formation of polymeric materials.Adhere to the recommended reaction temperature and monitor the reaction to avoid unnecessary heating.

Issue 3: Product Hydrolysis During Workup

Symptoms:

  • TLC or LCMS of the crude product shows the presence of the starting material or mono-chlorinated species, even if the reaction appeared complete.

  • Low yield of the desired this compound.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Reaction with Water The chlorinated product is highly susceptible to hydrolysis, especially in the presence of water or bases during workup.[5]1. Remove Excess POCl₃: Before quenching, distill off the excess POCl₃ under reduced pressure.[5][6] 2. Cold Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and water to dissipate the heat from the exothermic reaction of POCl₃ with water.[6][7] 3. Use a Weak Base for Neutralization: If neutralization is necessary, use a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH or KOH.[5] 4. Organic Solvent Dilution: Dilute the reaction mixture with an inert organic solvent like dichloromethane (CH₂Cl₂) before the aqueous workup.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of chlorination using POCl₃?

The chlorination of quinazolinediones with POCl₃ is believed to proceed in two main stages[1][2]:

  • Phosphorylation: The hydroxyl groups of the tautomeric form of the quinazolinedione react with POCl₃ to form phosphate ester intermediates. This initial step can occur at lower temperatures and is facilitated by the presence of a base.[1][2]

  • Chloride Displacement: At higher temperatures, chloride ions (from POCl₃ or an additive) act as nucleophiles, attacking the phosphorylated positions and displacing the phosphate groups to yield the dichloroquinazoline.[1][2]

Chlorination_Mechanism A 7-Methyl-quinazoline-2,4-dione B Phosphorylated Intermediate A->B  POCl₃, Base (< 25 °C) C This compound B->C  Heat (70-90 °C) + Cl⁻

Caption: Simplified mechanism of POCl₃ chlorination.

Q2: Are there any alternatives to POCl₃ for this chlorination?

Yes, other chlorinating agents can be used, although POCl₃ is common. These include:

  • A mixture of POCl₃ and Phosphorus Pentachloride (PCl₅): This combination can be more potent and is sometimes used for less reactive substrates.[3]

  • Thionyl Chloride (SOCl₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF).[3]

  • Triphenylphosphine (PPh₃) and Trichloroisocyanuric Acid (TCCA): A milder alternative to POCl₃.[8]

Q3: What is the role of adding a base like N,N-dimethylaniline or triethylamine?

The addition of a tertiary amine base serves multiple purposes:

  • Scavenging HCl: The reaction generates HCl as a byproduct. The base neutralizes the acid, preventing potential side reactions.

  • Facilitating Phosphorylation: A base can deprotonate the quinazolinedione, making it more nucleophilic and promoting the initial phosphorylation step.[1][2]

  • Improving Solubility: The salt formed from the base and HCl (e.g., triethylamine hydrochloride) can sometimes improve the homogeneity of the reaction mixture.[3]

Q4: How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) are the most common methods.

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product. The product, being less polar, will have a higher Rf value.

  • LCMS: This provides more definitive information, showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q5: What are the key safety precautions when working with POCl₃?

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[9]

  • Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching: Be extremely cautious when quenching the reaction. The addition of water to POCl₃ is highly exothermic and releases choking fumes of hydrogen chloride.[5][9] Always add the reaction mixture to ice-water slowly and with good stirring.

Experimental Protocols

Protocol 1: Standard Chlorination with POCl₃

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-methyl-quinazoline-2,4-dione (1.0 eq).

  • In a fume hood, carefully add phosphorus oxychloride (10-15 volumes).

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and carefully pour the residue into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • A precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Protocol 2: Two-Stage Chlorination with a Base

  • To a flame-dried three-neck flask, add 7-methyl-quinazoline-2,4-dione (1.0 eq) and a suitable solvent like anhydrous sulfolane or acetonitrile.[3]

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (1.5 eq).[3]

  • Cool the mixture in an ice bath and slowly add POCl₃ (1.5 eq).

  • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the phosphorylated intermediate.

  • Heat the reaction mixture to 70-90 °C and maintain for 2-4 hours, monitoring by TLC.[1][2]

  • Cool the reaction to room temperature and quench by pouring into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting_Workflow Start Reaction Start Monitor Monitor Reaction (TLC/LCMS) Start->Monitor Problem Problem Identified Monitor->Problem Issue? Complete Reaction Complete Monitor->Complete No Issue Low_Conversion Low/No Conversion Problem->Low_Conversion Starting Material Remains Insoluble Insoluble Material Problem->Insoluble Thick Slurry Hydrolysis Product Hydrolysis Problem->Hydrolysis Product Loss Post-Workup Workup Proceed to Workup Complete->Workup Check_Reagents Check Reagent Quality & Anhydrous Conditions Low_Conversion->Check_Reagents Check_Temp_Time Increase Temp/Time Low_Conversion->Check_Temp_Time Two_Stage Use Two-Stage Protocol Insoluble->Two_Stage Careful_Quench Careful Quenching & POCl₃ Removal Hydrolysis->Careful_Quench

Caption: Troubleshooting decision workflow for the chlorination reaction.

References

Preventing the formation of di-substituted byproducts with 2,4-Dichloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-7-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we address common challenges, particularly the prevention of di-substituted byproducts, by providing in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your work.

Troubleshooting Guide: Preventing Di-substituted Byproducts

The selective mono-substitution of this compound is a critical step in many synthetic routes. The formation of the di-substituted byproduct, where both chlorine atoms are replaced, can significantly reduce the yield of the desired product and complicate purification. This section provides a systematic approach to troubleshooting and preventing this common issue.

Issue: Formation of 2,4-disubstituted-7-methylquinazoline byproduct.

Root Cause Analysis: The formation of di-substituted byproducts in reactions with this compound is primarily due to the nucleophilic aromatic substitution (SNAr) occurring at both the C4 and C2 positions. While the C4 position is significantly more reactive, harsh reaction conditions can promote a second substitution at the less reactive C2 position.[1][2]

Visualizing the Reaction Pathway

Below is a diagram illustrating the sequential nature of the nucleophilic aromatic substitution on this compound and the conditions that can lead to the undesired di-substituted product.

G A This compound B Mono-substituted Product (Substitution at C4) A->B Nucleophilic Attack at C4 (Favored Pathway) C Di-substituted Byproduct (Substitution at C2) B->C Nucleophilic Attack at C2 (Disfavored Pathway) D Mild Conditions: - Low Temperature (e.g., 0-25 °C) - Stoichiometric Nucleophile - Shorter Reaction Time D->B E Harsh Conditions: - High Temperature (e.g., >80 °C) - Excess Nucleophile - Prolonged Reaction Time E->C

Caption: Reaction pathway for the substitution of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position more reactive than the C2 position in this compound?

The heightened reactivity of the C4 position towards nucleophiles is a well-documented phenomenon in quinazoline chemistry.[1][3] This regioselectivity is attributed to the electronic properties of the quinazoline ring system. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][3] The activation energy for the nucleophilic attack at the C4 position is consequently lower than at the C2 position, leading to a faster reaction rate at C4 under kinetic control.[1][3]

Q2: How does temperature influence the formation of di-substituted byproducts?

Temperature is a critical parameter in controlling the selectivity of the reaction. The substitution at the C2 position has a higher activation energy barrier compared to the C4 position.[2] By keeping the reaction temperature low (e.g., 0-25 °C), you provide enough energy to overcome the activation barrier for the more reactive C4 position while minimizing the chances of the reaction proceeding at the C2 position. Increasing the temperature, especially to reflux conditions (e.g., >80 °C), provides sufficient energy to overcome the higher activation barrier at C2, leading to the formation of the di-substituted byproduct.[3]

Q3: What is the role of stoichiometry in preventing di-substitution?

Careful control of the nucleophile's stoichiometry is essential. Using a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) can ensure the complete consumption of the starting material without promoting the second substitution. A large excess of the nucleophile will increase the probability of a second nucleophilic attack on the mono-substituted intermediate, leading to the di-substituted byproduct.

Q4: Which solvents and bases are recommended for selective mono-substitution?

The choice of solvent and base can influence the reaction's selectivity.

  • Solvents: Aprotic solvents such as Tetrahydrofuran (THF), Dioxane, and Acetonitrile are commonly used.[1] These solvents are generally less likely to participate in the reaction and offer good solubility for the reactants.

  • Bases: An organic, non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is often preferred.[1] These bases can neutralize the HCl generated during the reaction without competing with the primary nucleophile. The use of a strong, nucleophilic base should be avoided as it can lead to side reactions.

Q5: How can I monitor the reaction to prevent over-reaction?

Regular monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. This allows you to track the consumption of the starting material and the formation of the desired mono-substituted product. The reaction should be quenched as soon as the starting material is consumed to prevent the formation of the di-substituted byproduct.

Recommended Protocol for Selective Mono-substitution

This protocol provides a general guideline for achieving selective mono-substitution at the C4 position of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous aprotic solvent (e.g., THF)

  • Non-nucleophilic base (e.g., Triethylamine)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the non-nucleophilic base (1.2 eq).

  • Slowly add a solution of the nucleophile (1.1 eq) in the anhydrous aprotic solvent dropwise over 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS every 30 minutes.

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary Table

ParameterRecommended Condition for Mono-substitutionRationale
Temperature 0-25 °CMinimizes the rate of substitution at the less reactive C2 position.
Nucleophile Stoichiometry 1.0-1.2 equivalentsSufficient for complete reaction at C4 without driving di-substitution.
Solvent Anhydrous Aprotic (THF, Dioxane, Acetonitrile)Prevents side reactions and provides good solubility.
Base Non-nucleophilic organic base (Et3N, DIPEA)Neutralizes HCl without competing with the nucleophile.
Reaction Time Monitor closely; typically 1-4 hoursQuench upon consumption of starting material to prevent over-reaction.

Visualizing Troubleshooting Logic

The following flowchart outlines a decision-making process for troubleshooting the formation of di-substituted byproducts.

G A Di-substituted byproduct detected? B Check Reaction Temperature A->B Yes C Check Nucleophile Stoichiometry B->C Temp. OK E Lower temperature to 0-25 °C B->E Temp. too high D Check Reaction Time C->D Stoich. OK F Reduce nucleophile to 1.0-1.2 eq. C->F Stoich. too high G Monitor reaction closely and quench sooner D->G Time too long H Problem Solved E->H F->H G->H

Caption: Troubleshooting flowchart for di-substitution.

References

Improving the yield of mono-substituted 7-methylquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-methylquinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of mono-substituted 7-methylquinazoline products. We will explore common experimental challenges and provide validated strategies to overcome them, ensuring the integrity and success of your synthetic protocols.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of mono-substituted 7-methylquinazolines.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

Low yields can often be traced back to several critical factors. The classical methods for synthesizing the quinazoline core, such as the Niementowski reaction, are sensitive to reaction conditions.[1] High temperatures, often exceeding 130°C, can lead to the decomposition of starting materials or the formation of unwanted byproducts.[1] Additionally, ensure your starting materials are pure and the reaction is monitored to completion, as incomplete conversion is a common cause of low yield.[2]

Q2: I'm observing significant amounts of di-substituted or poly-substituted byproducts. How can I improve mono-substitution selectivity?

The formation of multiple substitution products is a frequent challenge. To favor mono-substitution, consider the following:

  • Stoichiometry Control: Carefully control the molar ratio of your electrophile or nucleophile to the 7-methylquinazoline substrate. Using a 1:1 or slightly less than stoichiometric amount of the substituting reagent can limit over-reaction.

  • Lower Reaction Temperature: Higher temperatures can increase reaction rates indiscriminately. Lowering the temperature may provide better selectivity for the more reactive site, reducing the likelihood of a second substitution.

  • Dilution: Performing the reaction at a lower concentration by increasing the solvent volume can reduce the probability of intermolecular reactions that might lead to di-substitution or polymerization.[1]

Q3: The reaction seems to stall, leaving a significant amount of unreacted starting material. What steps can I take?

An incomplete reaction can be due to several issues:

  • Insufficient Activation: In electrophilic aromatic substitution, the electrophile may not be reactive enough. Ensure your catalyst, if used, is active and that the reaction conditions are appropriate for generating a sufficiently potent electrophile.[3]

  • Catalyst Deactivation: Catalysts, such as Lewis acids in Friedel-Crafts reactions or metal catalysts in cross-coupling, can be deactivated by impurities (especially water).[2] Always use anhydrous solvents and fresh reagents.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, extending the reaction time may be necessary.[2]

Q4: What are the best practices for reaction monitoring and product purification?

Effective monitoring and purification are crucial for obtaining a high-purity product.

  • Monitoring: TLC is a quick and effective way to track the consumption of starting materials and the formation of products. LC-MS provides more detailed information about the masses of the products and byproducts, helping to identify issues like di-substitution.

  • Work-up: A standard aqueous work-up is often the first step to remove water-soluble byproducts and inorganic salts.[4] If high-boiling solvents like DMSO or DMF are used, repeated washing of the organic layer with water or brine is effective for their removal.[4]

  • Purification: Column chromatography on silica gel is a standard method for purifying quinazoline derivatives.[2] Recrystallization from a suitable solvent system can also be an excellent final step to achieve high purity.[2]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific problems, their underlying causes, and step-by-step protocols for resolution.

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Scenario: You are attempting an electrophilic substitution (e.g., nitration, halogenation) on 7-methylquinazoline and obtaining a mixture of isomers instead of the desired mono-substituted product.

Root Cause Analysis: The 7-methylquinazoline ring system has several positions susceptible to electrophilic attack. The directing effects of the methyl group (ortho-, para-directing) and the quinazoline nitrogen atoms (meta-directing, deactivating) compete, leading to a potential mixture of products. The outcome is highly dependent on the reaction conditions and the nature of the electrophile.

Solutions & Optimization Protocol:

  • Temperature Control: Temperature can significantly influence the product distribution. Reactions run at lower temperatures often favor the thermodynamically more stable product, which may improve regioselectivity.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and stabilize certain intermediates over others. It is advisable to screen a range of solvents from non-polar (e.g., hexane, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF).

  • Catalyst Selection: In reactions like Friedel-Crafts, the choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can alter the regioselectivity. Milder catalysts may offer better control.

Workflow for Optimizing Regioselectivity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Initial Reaction (Standard Conditions) B Analyze Isomer Ratio (GC-MS / NMR) A->B Reaction Complete C Low Regioselectivity B->C D Adjust Temperature (e.g., 0°C, -20°C, -78°C) C->D Troubleshoot E Screen Solvents (DCM, MeCN, Dioxane) C->E Troubleshoot F Vary Catalyst/Reagent C->F Troubleshoot G Re-analyze Isomer Ratio D->G E->G F->G G->C Needs Further Optimization H Optimized Protocol G->H Acceptable Selectivity

Caption: Workflow for optimizing regioselectivity in substitution reactions.

Problem 2: Low Yield due to Formation of Quinazolinone Byproduct

Scenario: During a substitution reaction on the quinazoline core, you observe the formation of a significant byproduct identified as a 7-methylquinazolin-4-one.

Root Cause Analysis: The C4 position of the quinazoline ring is electrophilic and susceptible to oxidation or nucleophilic attack by water (if present), leading to the formation of the corresponding quinazolin-4-one.[1] This is often exacerbated by certain catalysts, oxidizing agents, or prolonged reaction times at high temperatures.[1]

Solutions & Optimization Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation from atmospheric oxygen.[1]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can lead to the hydrolysis of intermediates or the final product at the C4 position.[2]

  • Control of Oxidants: If an oxidant is a necessary component of your reaction, use it in a stoichiometric amount and consider screening milder oxidants to prevent over-oxidation of the quinazoline ring.[1]

Table 1: Recommended Conditions to Minimize Quinazolinone Formation

ParameterStandard Condition (Problematic)Optimized Condition (Recommended)Rationale
Atmosphere AirNitrogen or ArgonPrevents unwanted oxidation of the C4 position.[1]
Solvent Quality Reagent gradeAnhydrous, freshly distilledMinimizes hydrolysis of sensitive functional groups.[2]
Temperature >100 °CAs low as feasible for reactionReduces rate of decomposition and side reactions.
Work-up Quenching at room tempPouring reaction mixture onto iceMinimizes hydrolysis of the product during work-up.[2]
Problem 3: Difficulty with Nucleophilic Aromatic Substitution (SNAr)

Scenario: You are attempting to introduce a nucleophile (e.g., an amine or alkoxide) at a halogenated position of the 7-methylquinazoline ring, but the reaction is sluggish or fails.

Root Cause Analysis: Nucleophilic Aromatic Substitution (SNAr) reactions require the aromatic ring to be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4] The quinazoline ring itself is electron-deficient, which aids this reaction, but other factors are critical.

Solutions & Optimization Protocol:

  • Leaving Group Choice: In SNAr, fluoride is often the best leaving group due to its high electronegativity, which increases the electrophilicity of the carbon it is attached to. The typical halogen reactivity trend is F > Cl ≈ Br > I.[4] If possible, using a fluoro-substituted quinazoline can significantly improve reaction rates.

  • Solvent Selection: Polar aprotic solvents such as DMSO, DMF, or NMP are ideal for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[4]

  • Base Selection: A base is often required to deprotonate the nucleophile or neutralize the acid formed during the reaction. For amine nucleophiles, a non-nucleophilic organic base like DIPEA or a stronger inorganic base like K₂CO₃ or Cs₂CO₃ is often effective.[5]

Key Steps in a Successful SNAr Reaction

G A Start: 7-Methyl-X-Quinazoline + Nucleophile (Nu-H) B Select Optimal Solvent (DMSO/DMF) A->B C Add Base (e.g., K2CO3, DIPEA) B->C D Heat Reaction (e.g., 80-120°C) C->D E Monitor Progress (TLC/LC-MS) D->E F Product: 7-Methyl-Nu-Quinazoline E->F

Caption: Logical flow for a typical SNAr experimental setup.

References

Technical Support Center: Regioselectivity in Reactions with 2,4-Dichloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4-dichloro-7-methylquinazoline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving this versatile scaffold. Our goal is to equip you with the scientific rationale and practical steps to control and optimize your synthetic outcomes.

Understanding the Core Challenge: C2 vs. C4 Reactivity

The quinazoline ring is a privileged scaffold in medicinal chemistry, and the 2,4-dichloro derivative is a key starting material for creating diverse compound libraries.[1][2][3] The primary challenge in its functionalization lies in controlling which chlorine atom—at the C2 or C4 position—is substituted by a nucleophile.

Numerous studies have established that the C4 position is inherently more reactive towards nucleophilic attack under most conditions.[1][4][5][6] This preferential reactivity is the cornerstone of many synthetic strategies but can also be a significant hurdle when C2 substitution is the desired outcome.

Why is C4 More Reactive? The Electronic and Energetic Rationale

The regioselectivity observed in the SNAr of 2,4-dichloroquinazolines is not arbitrary; it is governed by fundamental electronic and energetic principles.

  • LUMO Coefficients: Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[1][4] This makes C4 more electron-deficient and, therefore, a more favorable site for attack by an electron-rich nucleophile.

  • Activation Energy: The energy barrier for the nucleophilic attack is lower at the C4 position.[1][3] Computational models show that the transition state leading to C4 substitution is energetically more accessible than the one leading to C2 substitution, making the former reaction kinetically favored.[3]

This intrinsic preference means that achieving C4 substitution is often straightforward, while selective C2 substitution requires overcoming this natural reactivity gradient.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides a logical framework for diagnosis and resolution.

Issue 1: Incorrect Regioselectivity - My reaction yields the C4-substituted product when I want the C2-substituted isomer.

This is the most common challenge and stems directly from the inherent reactivity of the quinazoline core. Achieving C2 selectivity requires carefully chosen strategies to either deactivate the C4 position or employ conditions that favor the less reactive site.

Causality Analysis:

Under standard SNAr conditions (e.g., room temperature, common solvents like THF or ethanol), the reaction is under kinetic control .[7][8][9] The product that forms fastest—the C4 isomer—will be the major product. To obtain the C2 isomer, you must either change the substrate or manipulate the reaction conditions to favor the thermodynamically controlled pathway or a different kinetic pathway.

Solutions & Protocols:

  • Sequential Substitution (The "Workhorse" Method): This is the most reliable strategy. First, perform a substitution at the more reactive C4 position under mild conditions. Then, in a second step, substitute the remaining chlorine at the C2 position, which often requires more forcing conditions.[3][5]

    • Step 1: C4 Substitution (Kinetic Product)

      • Reactants: this compound (1 eq.), Amine Nucleophile 1 (1-1.2 eq.), Base (e.g., DIPEA, Et₃N, 1.5-2 eq.)

      • Solvent: THF, Acetonitrile, or Ethanol

      • Temperature: 0 °C to Room Temperature

      • Time: 0.5 - 12 hours (monitor by TLC/LCMS)

      • Rationale: Low temperatures and short reaction times ensure the reaction remains under kinetic control, maximizing the yield of the C4-substituted product.[1][5][8]

    • Step 2: C2 Substitution (Thermodynamic Forcing)

      • Reactants: 2-chloro-4-(substituted)-7-methylquinazoline (from Step 1), Amine Nucleophile 2 (1.5-3 eq.)

      • Solvent: Isopropanol, Dioxane, or DMF

      • Temperature: 80 °C to >100 °C, or Microwave Irradiation[3][10]

      • Time: 4 - 24 hours

      • Rationale: Higher temperatures provide the necessary activation energy to overcome the higher barrier for C2 substitution.[3][5] Microwave heating can often accelerate this second, more difficult substitution.[10]

  • C4 Blocking Group Strategy: In some cases, a temporary blocking group can be installed at C4, directing the first substitution to C2. The blocking group is then removed to allow for a second, different substitution at C4.

    • Example Protocol (Thiol Blocking):

      • Block C4: React 2,4,7-trichloroquinazoline with a thiol (e.g., isopropyl mercaptan) to selectively form the 4-thioether.[6]

      • Substitute C2: Perform a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the C2 position. The bulky thioether at C4 sterically hinders this position.[6]

      • Desulfitative Coupling at C4: Remove the thioether and install the desired group at C4 using a copper(I)-mediated desulfitative coupling.[6]

Troubleshooting Workflow: Achieving C2 Selectivity

G start Goal: C2-Substituted Product q1 Is sequential C4 then C2 substitution acceptable? start->q1 proc_seq Protocol: 1. Mild conditions for C4 sub. (e.g., RT, THF, DIPEA) 2. Forcing conditions for C2 sub. (e.g., >100°C, microwave) q1->proc_seq Yes q2 Is a multi-step blocking group strategy feasible? q1->q2 No yes_seq Yes no_seq No proc_block Protocol: 1. Selectively block C4 (e.g., with thiol). 2. Substitute at C2. 3. Remove blocking group & substitute C4. q2->proc_block Yes challenge Challenge: Direct C2 substitution is difficult due to kinetics favoring C4. q2->challenge No yes_block Yes no_block No (Direct C2 desired) alt_strat Consider Alternative Strategies: - Azide-tetrazole equilibrium methods - Metal-catalyzed C-H activation - Redesign synthesis from a C4-blocked precursor. challenge->alt_strat

Caption: Decision workflow for obtaining C2-substituted quinazolines.

Issue 2: Low Yield or No Reaction

Even when targeting the more reactive C4 position, reactions can sometimes fail or provide poor yields. This often points to issues with reactants, conditions, or the reaction setup itself.

Potential Causes & Solutions:

Potential Cause Diagnostic Question Recommended Solution & Rationale
Poor Nucleophile Is your amine nucleophile sterically hindered or electronically poor (e.g., a weakly basic aniline)?Solution: Increase reaction temperature, extend reaction time, or switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[11] For very weak nucleophiles, consider palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) which follows a different mechanism not as reliant on nucleophile strength.[3]
Insufficient Basicity Is the generated HCl being effectively neutralized?Solution: Ensure at least 1.5-2 equivalents of a non-nucleophilic base (e.g., DIPEA, DBU) are used. Protonation of the quinazoline ring nitrogens or the nucleophile deactivates them.[12][13] The base is critical for scavenging HCl and driving the reaction forward.[3]
Inadequate Temperature Are you using a weak nucleophile at room temperature?Solution: Set up parallel reactions at increasing temperatures (e.g., 50°C, 80°C, 100°C) to find the optimal point.[11] Some substitutions, especially with anilines, may require refluxing in solvents like isopropanol or dioxane for several hours.[3][14]
Moisture Contamination Are you using anhydrous solvents and reagents?Solution: Use freshly dried solvents and conduct the reaction under an inert atmosphere (N₂ or Ar). Water can hydrolyze the chloroquinazoline or react with the base, quenching the reaction.[11]
Issue 3: Formation of Disubstituted (C2,C4) Byproduct

Sometimes, even under conditions intended for monosubstitution at C4, a small amount of the 2,4-disubstituted product forms, complicating purification and lowering the yield of the desired product.

Causality Analysis:

This occurs when the reaction conditions are too harsh for the specific nucleophile being used. The initial C4 substitution activates the C2 position (relative to the starting material), but it is still significantly less reactive. If the temperature is too high or the reaction time too long, the energy barrier for the second substitution can be overcome.

Solutions & Protocols:

  • Reduce Temperature: The most effective variable. Run the reaction at room temperature or below (0 °C). This maximizes the difference in reaction rates between C4 and C2 substitution.[5][8]

  • Limit Reaction Time: Monitor the reaction closely by TLC or LCMS. As soon as the starting this compound is consumed, work up the reaction to prevent the slower, secondary substitution from occurring.

  • Stoichiometry Control: Use only a slight excess (1.05 - 1.1 equivalents) of the nucleophile. A large excess can drive the reaction towards disubstitution, especially if heated.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for selective C4 substitution?

A1: There is no single "best" solvent, as the optimal choice depends on the nucleophile. However, common and effective solvents include:

  • THF and Acetonitrile: Excellent for reactions with aliphatic and benzyl amines at room temperature.[1]

  • Ethanol or Isopropanol: Often used for anilines, typically requiring elevated temperatures (reflux).[1][14]

  • Dioxane: A good high-boiling point solvent for less reactive nucleophiles that require heating.[1][3]

Q2: Which base should I use?

A2: A non-nucleophilic organic base is preferred to avoid competition with your primary nucleophile.

  • DIPEA (N,N-Diisopropylethylamine): A very common and effective choice due to its steric bulk and sufficient basicity.[1][3]

  • Et₃N (Triethylamine): Also widely used and effective.[1]

  • Inorganic bases (e.g., K₂CO₃, NaOAc): Can be used, particularly in polar solvents like DMF or in biphasic systems, but may lead to lower solubility of reagents.[1][15]

Q3: How does the methyl group at the 7-position affect regioselectivity?

A3: The electron-donating methyl group at C7 has a minor electronic effect on the C2 and C4 positions. It slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted quinazoline, but it does not fundamentally change the regioselectivity. The C4 position remains significantly more electrophilic and kinetically favored for attack. The primary drivers of selectivity are the positions of the ring nitrogens.[1][4]

Q4: How can I confirm the regiochemistry of my product?

A4: While many reports assume C4 substitution, experimental verification is crucial for scientific integrity.[1][4]

  • 2D-NMR Spectroscopy: This is the gold standard. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can unambiguously determine the structure by showing correlations between the new substituent and the protons on the quinazoline core (e.g., H5 or H8).[1][4]

  • X-Ray Crystallography: If a suitable crystal can be obtained, this provides definitive proof of the structure.[15][13]

Reaction Mechanism: SNAr at C4

Caption: General mechanism for SNAr at the C4 position.

References

Technical Support Center: Removal of Phosphorus Oxychloride from 2,4-Dichloro-7-methylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-7-methylquinazoline. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions concerning the critical step of removing excess phosphorus oxychloride (POCl₃) post-reaction.

I. Introduction: The Challenge of POCl₃ Removal

Phosphorus oxychloride is a widely used and highly effective reagent for the conversion of quinazolinediones to their corresponding dichloro derivatives, a key step in the synthesis of many pharmaceutical intermediates.[1][2][3] However, its reactivity also presents significant challenges during reaction work-up. The violent and highly exothermic reaction of POCl₃ with water necessitates carefully controlled quenching procedures to ensure both safety and product purity.[4][5][6][7]

This guide provides a systematic approach to troubleshooting common issues encountered during the removal of POCl₃, helping you to optimize your workflow, improve yield, and ensure the safety of your laboratory personnel.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the work-up of the this compound synthesis after the chlorination step with POCl₃.

ProblemProbable Cause(s)Recommended Solution(s)
Violent, Uncontrolled Quench 1. Incorrect Quenching Procedure: Adding the quenching agent (e.g., water, ice) directly to the reaction mixture containing excess POCl₃. 2. Low Quenching Temperature: Quenching at very low temperatures (0-5°C) can lead to the accumulation of unreacted POCl₃ and reactive intermediates, resulting in a delayed and potentially explosive reaction upon warming.[4]1. Implement a "Reverse Quench": Always add the reaction mixture slowly and dropwise to a vigorously stirred quenching solution (e.g., a slurry of ice and water, or a basic solution).[1][4] This ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the exotherm. 2. Controlled, Elevated Temperature Quench: Consider quenching by adding the reaction mixture to a warm (35-40°C) aqueous sodium acetate solution.[1][4] This promotes immediate and controlled hydrolysis of POCl₃.
Product Reverts to Starting Material (7-methyl-1H,3H-quinazoline-2,4-dione) 1. Product Instability in Strong Base: The dichloroquinazoline product can be susceptible to hydrolysis back to the starting dione under strongly basic conditions during neutralization.[4][8] 2. Incomplete Reaction: The initial chlorination reaction may not have gone to completion.1. Use a Milder Quenching/Neutralization Agent: Employ a buffered solution like aqueous sodium acetate to control the pH during the quench.[4] If a stronger base is necessary for neutralization, add it slowly while carefully monitoring the pH and maintaining a low temperature. 2. Confirm Reaction Completion: Before quenching, ensure the reaction is complete by a suitable analytical method, such as Thin Layer Chromatography (TLC).[8]
Low Product Yield 1. Product Loss During Extraction: The product may have poor solubility in the chosen extraction solvent or an emulsion may have formed. 2. Incomplete Precipitation: The product may not have fully precipitated from the aqueous quench mixture.1. Optimize Extraction Solvent: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.[8][9] If emulsions form, consider adding brine to the aqueous layer. 2. Ensure Complete Precipitation: After quenching and neutralization, stir the mixture for a sufficient time, potentially at a reduced temperature, to maximize product precipitation before filtration.[10][11]
Difficult-to-Filter Solid 1. Formation of Large Chunks: Rapid precipitation can lead to the formation of large solid masses that are difficult to handle and wash.1. Trituration: After quenching, vigorously stir the resulting slurry to break up any large solid fragments. This increases the surface area for efficient washing and subsequent drying.[10]

Experimental Workflow: Synthesis and Quenching

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Isolation and Purification A Mix 7-methyl-1H,3H-quinazoline-2,4-dione with excess POCl₃ B Add N,N-diethylaniline or N,N-dimethylaniline (optional catalyst) A->B C Reflux the mixture B->C D Cool the reaction mixture C->D After reaction completion E Perform a 'Reverse Quench' by slowly adding the reaction mixture to ice/water D->E F Neutralize with a base (e.g., NaHCO₃ or NH₄OH) E->F G Filter the precipitated solid F->G H Wash the solid with water G->H I Dry the solid to obtain crude this compound H->I J Recrystallize from a suitable solvent (e.g., acetone) for further purification I->J

Caption: General workflow for the synthesis and work-up of this compound.

III. Frequently Asked Questions (FAQs)

Q1: Why is the "reverse quench" method recommended for handling excess POCl₃?

A "reverse quench" involves adding the reaction mixture containing POCl₃ to the quenching agent. This method is crucial for safety as it ensures that POCl₃ is always the limiting reagent in the quenching vessel. This allows for better control over the highly exothermic hydrolysis reaction, preventing a dangerous runaway reaction.[4]

Q2: What are the products of POCl₃ hydrolysis?

Phosphorus oxychloride reacts with water to produce phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[5][6][12] The release of corrosive HCl gas is a significant hazard that must be managed with proper ventilation, such as working in a chemical fume hood.

Q3: Can I use an alcohol to quench the excess POCl₃?

While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method.[4][5] The resulting organophosphate byproducts can be toxic and may complicate the purification of your desired this compound. Quenching with water or an aqueous base is the standard and preferred method.[4]

Q4: My product seems to be reverting to the starting material during work-up. What is happening and how can I prevent it?

This is a common issue and is likely due to the hydrolysis of the chloro groups on your product back to hydroxyl groups, reforming the quinazolinedione starting material.[8] This is often caused by prolonged exposure to strongly basic conditions during neutralization. To prevent this, use a milder base like sodium bicarbonate or a buffered solution for neutralization, and work quickly.[4][8] It's also beneficial to extract the product into an organic solvent promptly after neutralization.

Q5: Is it necessary to remove all the excess POCl₃ before quenching?

While removing the bulk of the excess POCl₃ by distillation under reduced pressure is a common practice and can make the subsequent quench more manageable, it is not always necessary.[8][11] If you have a well-controlled quenching setup, you can directly quench the entire reaction mixture. The decision depends on the scale of your reaction and your comfort level with the quenching procedure.

Q6: What are the key safety precautions when working with POCl₃?

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[13][14][15] Always handle it in a well-ventilated chemical fume hood.[13][16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][17] Ensure that an emergency eyewash and safety shower are readily accessible.[13][17]

IV. Detailed Experimental Protocol: Quenching and Isolation

The following is a general protocol for the quenching and isolation of this compound. It is essential to adapt this procedure to the specific scale and conditions of your reaction.

Materials:

  • Reaction mixture containing this compound and excess POCl₃

  • Large beaker or flask for quenching

  • Ice

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Prepare the Quenching Vessel: In a large beaker, prepare a slurry of crushed ice and deionized water. The volume should be sufficient to fully hydrolyze and neutralize the excess POCl₃.

  • Cool the Reaction Mixture: Cool the reaction mixture containing excess POCl₃ in an ice bath.[4]

  • Perform the Reverse Quench: Slowly and carefully add the cooled reaction mixture dropwise to the vigorously stirred ice/water slurry.[10] Monitor the addition rate to control the exotherm and gas evolution.

  • Neutralization: Once the addition is complete, continue stirring and slowly add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[4] Be cautious as CO₂ gas will evolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (or another suitable organic solvent).[4] Collect the organic layer. Repeat the extraction of the aqueous layer two more times.

  • Washing and Drying: Combine the organic extracts and wash them with water and then with brine.[4] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as acetone.[11]

V. References

  • Benchchem. (n.d.). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Phosphoryl chloride. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). Phosphorus oxychloride. Retrieved from --INVALID-LINK--

  • NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2024). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). POCl3 Phosphorus Oxychloride. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). How can I properly quench POCl3?. Retrieved from --INVALID-LINK--

  • Sciencemadness Wiki. (2024). Phosphoryl chloride. Retrieved from --INVALID-LINK--

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 16(12), 10197–10237. --INVALID-LINK--

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,4-Dichloroquinazoline synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). (PDF) Synthesis of new quinazoline derivatives. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Retrieved from --INVALID-LINK--

  • SciELO México. (2014). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (2015). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Retrieved from --INVALID-LINK--

References

Stability of 2,4-Dichloro-7-methylquinazoline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,4-dichloro-7-methylquinazoline. This resource is designed to provide in-depth guidance on the stability of this compound under various experimental conditions, with a focus on troubleshooting common issues related to its handling, use, and storage. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the challenges and inquiries you may encounter during your work with this compound.

Section 1: Chemical Stability and Reactivity

Question 1: What is the general stability of this compound, and what are its primary degradation pathways?

This compound is a reactive molecule due to the presence of two chlorine atoms on the quinazoline core. These chlorine atoms, particularly the one at the C4 position, are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity is the primary driver of its degradation.

The stability of this compound is highly dependent on the conditions to which it is exposed. It is relatively stable as a solid when stored under anhydrous and inert conditions.[3] However, in solution, its stability is significantly influenced by the pH, the presence of nucleophiles, and the temperature.

The primary degradation pathway is hydrolysis, where water acts as a nucleophile, leading to the replacement of the chlorine atoms with hydroxyl groups. This process is catalyzed by both acidic and basic conditions.

Question 2: How does this compound behave under acidic conditions?

Under acidic conditions, the quinazoline ring can be protonated, which can enhance the electrophilicity of the carbon atoms attached to the chlorine atoms, making them more susceptible to nucleophilic attack. While quinazoline itself is reported to be stable in cold, dilute acid, it can be hydrolyzed upon boiling with hydrochloric acid.[4][5]

For this compound, acidic conditions will facilitate the hydrolysis of the chloro groups. The C4-chloro group is generally more reactive than the C2-chloro group.[1][2] Therefore, the initial degradation product is likely to be 2-chloro-7-methylquinazolin-4-ol, followed by the slower hydrolysis of the C2-chloro group to yield 7-methylquinazoline-2,4-diol.

Troubleshooting Scenario:

  • Issue: During a reaction workup involving an acidic wash, you observe the formation of a significant amount of a more polar byproduct by TLC or LC-MS, leading to a low yield of your desired product.

  • Probable Cause: Acid-catalyzed hydrolysis of the C4-chloro group on your this compound starting material or product.

  • Solution:

    • Minimize the duration of contact with the acidic aqueous solution.

    • Perform the acidic wash at a lower temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.

    • Use a milder acidic solution if possible, or neutralize the reaction mixture promptly after the wash.[6]

Question 3: What is the stability of this compound under basic conditions?

Basic conditions significantly accelerate the degradation of this compound. The hydroxide ion (OH⁻) is a strong nucleophile that readily attacks the electron-deficient quinazoline ring. Similar to acidic conditions, the C4 position is the more reactive site for nucleophilic attack.[1][2]

In the presence of a strong base, such as sodium hydroxide, this compound will rapidly hydrolyze to form 2-chloro-7-methylquinazolin-4-olate, which upon acidification will yield the corresponding quinazolin-4-ol. Prolonged exposure or harsher basic conditions will lead to the hydrolysis of the second chlorine atom. Studies on similar quinazoline derivatives have shown complete degradation in 0.1 M NaOH.[7]

Troubleshooting Scenario:

  • Issue: You are attempting a nucleophilic substitution reaction with an amine in the presence of an inorganic base like K₂CO₃ or Cs₂CO₃ and observe a significant amount of a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group.

  • Probable Cause: Competitive hydrolysis of the dichloroquinazoline by residual water in the reaction mixture, catalyzed by the base.

  • Solution:

    • Ensure all reagents and solvents are strictly anhydrous.[6] Dry solvents using appropriate methods and use freshly dried reagents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[6]

    • Consider using a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), which is less likely to promote hydrolysis.

.dot graph TD { A[this compound] -- "H2O / H+" --> B(2-Chloro-7-methylquinazolin-4-ol); A -- "H2O / OH-" --> B; B -- "H2O / H+ (harsher conditions)" --> C(7-Methylquinazoline-2,4-diol); B -- "H2O / OH- (harsher conditions)" --> C; } .enddot Caption: Hydrolysis pathway of this compound.

Section 2: Experimental Protocols and Best Practices

Question 4: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen).[3][8] It is also recommended to store it at a reduced temperature (e.g., 2-8 °C) to minimize any potential degradation over time.[3] The compound is hygroscopic and should be protected from moisture.[8]

ParameterRecommended ConditionRationale
State SolidMore stable than in solution.
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.[3][6]
Temperature 2-8 °CReduces the rate of any potential decomposition reactions.[3]
Container Tightly sealed, opaquePrevents exposure to moisture and light.

Question 5: How can I monitor the stability of this compound in my reaction mixture?

Regular monitoring of your reaction is crucial to assess the stability of this compound and to detect the formation of any degradation products.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of a reaction. The formation of more polar spots can indicate hydrolysis products.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound and the percentage of any degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a pH modifier like formic acid or ammonium acetate) is a good starting point for method development.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both retention time data from the liquid chromatography and mass-to-charge ratio information from the mass spectrometer, allowing for the identification of potential degradation products by their molecular weight.

Experimental Protocol: Stability Study using HPLC

  • Prepare Stock Solution: Accurately weigh and dissolve a sample of this compound in a suitable anhydrous solvent (e.g., acetonitrile or THF) to a known concentration.

  • Prepare Test Solutions: Aliquot the stock solution into separate vials containing the acidic or basic medium you wish to test (e.g., 0.1 M HCl, 0.1 M NaOH, or your reaction buffer).

  • Incubate: Keep the test solutions at a constant temperature (e.g., room temperature or your reaction temperature).

  • Analyze at Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution, neutralize it if necessary, and dilute it with the mobile phase for HPLC analysis.

  • Quantify: Analyze the samples by HPLC and determine the peak area of the parent compound and any new peaks that appear over time. This will allow you to quantify the rate of degradation.

Section 3: Mechanistic Insights

Question 6: Why is the C4 position of 2,4-dichloroquinazoline more reactive towards nucleophiles than the C2 position?

The enhanced reactivity of the C4 position in 2,4-dichloroquinazolines towards nucleophiles is a well-documented phenomenon.[1][2][10] This regioselectivity can be explained by considering the electronic effects within the quinazoline ring system.

  • Resonance Stabilization: The intermediate formed upon nucleophilic attack at the C4 position (the Meisenheimer complex) is better stabilized by resonance. The negative charge can be delocalized over the pyrimidine ring, including onto the N1 nitrogen atom.

  • Electron Density: Theoretical calculations, such as Density Functional Theory (DFT), have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1]

.dot graph TD { subgraph "Nucleophilic Attack at C4" A[this compound] -- "+ Nu-" --> B{Meisenheimer Complex at C4}; B -- "- Cl-" --> C[4-Substituted-2-chloro-7-methylquinazoline]; end subgraph "Nucleophilic Attack at C2" D[this compound] -- "+ Nu- (harsher conditions)" --> E{Meisenheimer Complex at C2}; E -- "- Cl-" --> F[2-Substituted-4-chloro-7-methylquinazoline]; end } .enddot Caption: Regioselectivity of nucleophilic substitution.

This inherent difference in reactivity is a key consideration in synthetic chemistry, allowing for the selective functionalization of the quinazoline scaffold.[1][10] It also dictates that under degradative conditions, the formation of 4-substituted byproducts will be favored.

References

Validation & Comparative

Biological activity of 4-anilino-7-methylquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Current Literature

I've initiated a thorough literature search on 4-anilino-7-methylquinazoline derivatives. My focus is on understanding their synthesis, anticancer, and antimicrobial activities, along with other pertinent characteristics. The goal is to build a solid foundation of existing knowledge to guide future research directions.

Gathering Biological Data

I'm now zeroing in on biological activity data for these derivatives. I'm actively seeking IC50 values for various cancer cell lines and zones of inhibition for microbial strains. I'm also looking at established experimental protocols to understand how researchers have evaluated these compounds. Parallel to this, I'm identifying key review articles and authoritative sources to bolster mechanistic claims and ensure a solid foundation for the research.

Exploring Biological Activities

Composing a comparison

I'm currently focused on the framework for a comprehensive comparison guide on 4-anilino-7-methylquinazoline derivatives' biological activity. I envision a structure that allows full editorial control while upholding scientific integrity. My goal is to create a resource aimed at researchers and clinicians, ensuring clarity and depth.

Designing the structure

I've established core principles for the guide, prioritizing editorial flexibility within a framework of scientific rigor. I'm focusing on crafting a structure that caters to researchers, scientists, and drug development professionals. This includes detailed experimental protocols, in-text citations with links, and a comprehensive references section. I plan to incorporate clear visualizations using Graphviz, including diagrams and captions. I will begin by integrating tables and ensuring that quantitative data is effectively presented.

Developing the outline

I've just solidified the outline for the comparison guide. I'm focusing on the introduction and anticancer activity section. I'll begin by detailing the significance of the quinazoline scaffold and introducing the 4-anilino-7-methylquinazoline derivatives. This will be followed by a comprehensive analysis of their anticancer properties, including mechanism of action and structure-activity relationships, complete with clear, linked citations and Graphviz diagrams. The goal is a highly useful reference for scientists.

Analyzing the scope

I've just refined the guide's scope, ensuring a balance between editorial flexibility and scientific rigor. I'm focusing on providing expert-level, self-validating content with extensive citations. I'm prioritizing visualizations using Graphviz to enhance clarity and understanding. My plan will incorporate detailed experimental protocols and comparative data tables. I'm currently working on the structure of the introduction and the anticancer activity section, laying the groundwork for a thorough analysis.

Formulating a Synthesis Plan

I've just solidified my plan for the comprehensive guide. I'm focusing on providing expert-level, self-validating content with detailed experimental protocols, complete with Graphviz visualizations and comparative data tables. I'm currently working on the structure of the introduction and the anticancer activity section, which involves establishing the synthesis protocol for a 4-anilino-7-methylquinazoline derivative. This includes in-text citations with links and a comprehensive references section.

Finalizing the Framework

I'm now fully immersed in developing the detailed structure of the guide. My focus is now on integrating the experimental protocols for synthesis and biological assays, along with Graphviz diagrams illustrating the EGFR pathway and synthesis workflow. I am ensuring that the protocols are self-validating and providing comprehensive references with linked citations to support all claims. I plan to present a comprehensive, well-structured guide on the biological activity of these derivatives.

Comparing the reactivity of 2,4-Dichloro-7-methylquinazoline with other dichlorinated quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in approved drugs for cancer, hypertension, and inflammation underscores the importance of this heterocyclic system.[1][2][3] The versatility of the quinazoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological and pharmacokinetic properties. Among the key intermediates for these modifications are dichlorinated quinazolines, which serve as versatile precursors for a wide range of derivatives through nucleophilic aromatic substitution (SNAr) reactions.[4][5]

This guide provides an in-depth comparison of the reactivity of 2,4-dichloro-7-methylquinazoline with other dichlorinated quinazolines. We will explore the fundamental principles governing their reactivity, the influence of substituents, and provide experimental protocols for their comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemistry of dichlorinated quinazolines in their work.

Understanding the Reactivity of Dichlorinated Quinazolines

The reactivity of dichlorinated quinazolines in SNAr reactions is primarily dictated by the electronic properties of the quinazoline ring system. The two nitrogen atoms within the pyrimidine ring are electron-withdrawing, which activates the chlorine atoms at the C2 and C4 positions towards nucleophilic attack.

A well-established principle in quinazoline chemistry is the differential reactivity of the C4 and C2 positions. The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position.[6] This regioselectivity is attributed to the greater electron deficiency at C4, which is influenced by the adjacent nitrogen atom at position 3.[6] Consequently, nucleophilic substitution typically occurs preferentially at the C4 position under milder reaction conditions, while substitution at the C2 position often requires more forcing conditions, such as higher temperatures.[6]

The Influence of Substituents on Reactivity: A Comparative Analysis

The reactivity of the dichlorinated quinazoline core can be further modulated by the presence of substituents on the benzene ring.[1][7] These substituents can either enhance or diminish the electrophilicity of the C2 and C4 positions through their electronic effects (inductive and resonance).

Case Study: this compound

The methyl group at the 7-position in this compound is an electron-donating group (EDG). Through a positive inductive effect (+I), it increases the electron density of the benzene ring. This, in turn, slightly reduces the overall electrophilicity of the quinazoline system compared to its unsubstituted counterpart, 2,4-dichloroquinazoline.

Expected Reactivity Profile:

  • Slightly Decreased Reactivity: Compared to 2,4-dichloroquinazoline, the 7-methyl derivative is expected to be slightly less reactive towards nucleophiles at both the C2 and C4 positions.

  • Maintained Regioselectivity: The inherent preference for nucleophilic attack at the C4 position over the C2 position is expected to be maintained.

Comparison with Other Dichlorinated Quinazolines

To provide a clearer picture, let's compare the expected reactivity of this compound with other substituted analogues:

  • 2,4-Dichloroquinazoline (Unsubstituted): This serves as the baseline for comparison. It exhibits the characteristic high reactivity at the C4 position.

  • 2,4-Dichloro-6-nitroquinazoline (Electron-Withdrawing Group): The nitro group at the 6-position is a strong electron-withdrawing group (EWG). It will significantly decrease the electron density of the quinazoline ring system, thereby increasing the electrophilicity of the C2 and C4 positions. This derivative is expected to be considerably more reactive than both 2,4-dichloroquinazoline and its 7-methyl counterpart.

  • 2,4-Dichloro-6,7-dimethoxyquinazoline (Electron-Donating Groups): The two methoxy groups are strong electron-donating groups. They will substantially increase the electron density of the ring, leading to a significant decrease in reactivity towards nucleophiles compared to this compound.[8][9][10]

Quantitative Reactivity Comparison

To illustrate the practical implications of these electronic effects, the following table summarizes the expected relative reaction rates for a typical SNAr reaction, such as the reaction with a primary amine.

CompoundSubstituent at Position 6/7Electronic EffectExpected Relative Reactivity at C4
2,4-Dichloro-6-nitroquinazoline6-NO₂Strong Electron-WithdrawingHighest
2,4-DichloroquinazolineUnsubstitutedNeutralHigh
This compound 7-CH₃ Weak Electron-Donating Moderate
2,4-Dichloro-6,7-dimethoxyquinazoline6,7-(OCH₃)₂Strong Electron-DonatingLowest

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity trends, a series of parallel experiments can be conducted. The following protocol outlines a general procedure for comparing the reactivity of different dichlorinated quinazolines with a model nucleophile, aniline.

General Protocol for Nucleophilic Aromatic Substitution

Objective: To compare the rate of formation of the C4-substituted product from different dichlorinated quinazolines.

Materials:

  • This compound

  • 2,4-Dichloroquinazoline

  • 2,4-Dichloro-6-nitroquinazoline

  • 2,4-Dichloro-6,7-dimethoxyquinazoline

  • Aniline

  • Isopropanol (or another suitable solvent like THF or acetonitrile)[4]

  • Triethylamine (or another suitable base like DIPEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: In separate, identical reaction vessels, dissolve one equivalent of each dichlorinated quinazoline in isopropanol.

  • Reagent Addition: To each vessel, add 1.1 equivalents of aniline and 1.2 equivalents of triethylamine.

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature like 50 °C). Monitor the progress of each reaction by TLC at regular time intervals (e.g., every 30 minutes).

  • Quenching and Workup: Once a significant amount of product has formed in the most reactive sample, quench all reactions by adding water. Extract the organic components with a suitable solvent like ethyl acetate.

  • Analysis: Analyze the crude reaction mixtures by HPLC to determine the relative conversion to the C4-substituted product in each reaction.

Data Interpretation:

By comparing the percentage of product formed at each time point for the different substrates, a clear ranking of their relative reactivities can be established. This data will provide experimental validation for the electronic effects of the substituents.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.

SNAr_Mechanism Quinazoline 2,4-Dichlorosubstituted Quinazoline Intermediate Meisenheimer Complex (Resonance Stabilized) Quinazoline->Intermediate Nucleophilic Attack at C4 Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate Product C4-Substituted Quinazoline Intermediate->Product Loss of Leaving Group Leaving_Group Chloride Ion (Cl-) Intermediate->Leaving_Group

Caption: General mechanism of nucleophilic aromatic substitution at the C4 position of a dichlorinated quinazoline.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Dissolve Dichlorinated Quinazolines in Solvent Reaction Combine Reagents and Stir at Constant Temp. Prep1->Reaction Prep2 Prepare Nucleophile and Base Solution Prep2->Reaction Monitoring Monitor by TLC/HPLC at Time Intervals Reaction->Monitoring Workup Quench Reaction and Perform Workup Monitoring->Workup Analysis Analyze Product Formation by HPLC Workup->Analysis Comparison Compare Reactivity Profiles Analysis->Comparison

Caption: Experimental workflow for the comparative reactivity study of dichlorinated quinazolines.

Conclusion

The reactivity of this compound represents a balance between the inherent activation of the quinazoline core and the deactivating effect of the electron-donating methyl group. While it is less reactive than its unsubstituted and electron-withdrawn counterparts, it remains a valuable and versatile intermediate for the synthesis of a wide array of functionalized quinazolines. Understanding the principles outlined in this guide will empower researchers to make informed decisions in the design of their synthetic routes and the selection of appropriate reaction conditions for their specific target molecules.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Methylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets. Its derivatives are prominent in numerous FDA-approved drugs, particularly as competitive inhibitors of ATP-binding sites in protein kinases.[1][2] Key examples like Gefitinib, Erlotinib, and Lapatinib have revolutionized cancer therapy by targeting receptor tyrosine kinases.[2] The efficacy, selectivity, and pharmacokinetic profile of these inhibitors are critically dictated by the substitution patterns on the quinazoline core. Among these, the C6 and C7 positions have been identified as pivotal for modulation.[3][4]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of quinazoline analogs, with a specific focus on the role and impact of a methyl group at the 7-position. We will explore how this seemingly simple substituent compares to other commonly employed chemical groups and how it influences activity across different biological targets, from well-known kinases to novel immunomodulatory proteins.

I. Core Pharmacophore: The 4-Anilinoquinazoline Binding Motif

To understand the significance of the 7-methyl group, we must first appreciate the fundamental binding mechanism of the 4-anilinoquinazoline scaffold within a kinase active site, most classically exemplified by the Epidermal Growth Factor Receptor (EGFR).

  • Hinge Binding: The quinazoline core acts as the primary anchor. A crucial hydrogen bond forms between the N1 atom of the quinazoline ring and the backbone amide of a conserved methionine residue in the kinase hinge region (e.g., Met796 in EGFR).[5] This interaction is essential for potent inhibitory activity.

  • Hydrophobic Interactions: The 4-anilino moiety extends into a hydrophobic pocket adjacent to the ATP-binding site, forming van der Waals interactions that contribute significantly to binding affinity.[1]

  • Solvent-Exposed Region: The C6 and C7 positions of the quinazoline ring are typically directed towards the solvent-exposed region at the mouth of the ATP pocket.[6][7] This orientation makes them ideal points for chemical modification to enhance potency, introduce selectivity, and improve drug-like properties (e.g., solubility, metabolic stability) without disrupting the core hinge-binding interaction.

Pharmacophore cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 4-Anilinoquinazoline hinge Hinge Region (Met) hydrophobic_pocket Hydrophobic Pocket I solvent_front Solvent Front quinazoline Quinazoline Core quinazoline->hinge H-Bond (N1) anilino 4-Anilino Group anilino->hydrophobic_pocket Hydrophobic Interaction c7_sub C7-Substituent (e.g., -CH3) c7_sub->solvent_front Modulates Solubility & Selectivity

Caption: General pharmacophore of 4-anilinoquinazoline kinase inhibitors.

II. Comparative SAR at the C7-Position: A Focus on Kinase Inhibition

The C7 position is a versatile handle for fine-tuning the biological activity of quinazoline analogs. The choice of substituent—from a small methyl group to a bulky, solubilizing chain—can dramatically alter the compound's profile.

Target: EGFR Tyrosine Kinase

The development of EGFR inhibitors provides a rich dataset for comparing C7 substituents. The general trend shows that introducing substituents at the C6 and C7 positions is a critical strategy for achieving high potency.[1][3]

  • Small Alkoxy Groups (-OCH₃): Methoxy groups are a common feature in many potent kinase inhibitors, including Gefitinib. They are electron-donating and can participate in hydrogen bonding through the oxygen atom, often leading to robust activity.[8]

  • Bulky Solubilizing Groups: Long-chain ether substituents incorporating morpholine, piperidine, or piperazine are frequently used to enhance aqueous solubility and improve pharmacokinetic properties.[1][4] These bulky groups can sometimes form additional interactions with residues at the entrance of the active site, further boosting potency.

  • Halogens (-F, -Cl): Halogens can modulate the electronic properties of the quinazoline ring and may participate in favorable halogen bonding interactions. 7-fluoro-4-anilinoquinolines have demonstrated potent cytotoxic activities.[9]

  • Methyl Group (-CH₃): A methyl group is a small, non-polar, and lipophilic substituent. Compared to a methoxy group, it cannot act as a hydrogen bond acceptor. Its primary contribution is through weak van der Waals interactions and by displacing water molecules from a hydrophobic sub-pocket. While less common in clinically approved EGFR inhibitors, its small size can be advantageous if the target pocket is sterically constrained. Its increased lipophilicity relative to methoxy can influence membrane permeability and metabolic stability. For dual EGFR/VEGFR inhibitors, derivatives with a 4-methylpiperazine group at the C7 position displayed superior antiproliferative activity compared to those with morpholine or piperidine, indicating that methyl-containing moieties can be highly effective.[4]

Data Summary: Comparison of C7-Substituted Quinazoline Analogs as Kinase Inhibitors

Compound ClassC7-SubstituentTarget KinaseReported Activity (IC₅₀)Reference
4-AnilinoquinazolineMorpholineEGFR1.78 µM (A431 cells)[5]
4-AnilinoquinazolineDiarylureaEGFR / VEGFR51 nM / 14 nM[4]
4-AnilinoquinolineFluoro (-F)BGC823 cells3.63–11.10 µM[9]
QuinazolinonePhenylacetanilideCDK90.115 µM[10]
4-Anilinoquinazoline2-NitroimidazoleEGFR-TK0.47 nM[4]

Note: Direct IC₅₀ data for a simple 7-methylquinazoline against EGFR is not prominently available in the reviewed literature, necessitating comparison with related structures and general principles.

III. Beyond Kinases: Novel Activities of 7-Methyl Analogs

While kinase inhibition is the most studied activity, modifications at the C7 position can unlock entirely different biological functions. A key finding reveals that the 7-methyl substitution pattern can direct the scaffold towards novel therapeutic targets.

Immunostimulatory Activity

In a significant study, a series of fused quinoline derivatives were evaluated for immunostimulatory effects. The compound 9-((3-methoxyphenyl)amino)-7-methyl-1H-pyrazolo[3,4-f]quinoline was identified as a potent in vivo immunostimulant in a mouse protection model.[11] Critically, its regioisomer, where the pyrazole ring was fused differently, was completely inactive. This highlights that the 7-methyl group, in the correct isomeric context, is a key structural feature for this novel activity, demonstrating that this substitution can produce highly specific biological outcomes unrelated to kinase inhibition.[11]

Antimalarial Activity

Research on the closely related 4-aminoquinoline scaffold for antimalarial applications has also underscored the importance of the C7 position. In an effort to overcome chloroquine resistance, scientists have generated libraries with diverse biaryl, diaryl ether, and alkylaryl groups at the C7 position.[12][13] These studies confirm that C7 is a critical site for diversification to develop agents against drug-resistant pathogens.

IV. Experimental Protocols & Workflows

Reproducibility and methodological clarity are paramount in drug discovery. Below are validated, step-by-step protocols for the synthesis and evaluation of 7-substituted quinazoline analogs.

Protocol 1: General Synthesis of 7-Substituted-4-Anilinoquinazolines

This protocol describes a common and reliable synthetic route.[5][14]

  • Step 1: Quinazolinone Formation: A substituted 2-aminobenzonitrile (e.g., 2-amino-4-methylbenzonitrile for a 7-methyl analog) is reacted with formic acid or an orthoformate ester under reflux conditions to induce cyclization, yielding the corresponding 3,4-dihydroquinazolin-4-one.

  • Step 2: Chlorination at C4: The quinazolin-4-one intermediate is refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), to produce the highly reactive 4-chloroquinazoline intermediate. The excess chlorinating agent is removed under reduced pressure.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline is dissolved in a suitable solvent like isopropanol or acetonitrile. The desired substituted aniline (1.1 equivalents) is added. The reaction mixture is heated to reflux for 2-4 hours until completion, monitored by TLC.

  • Step 4: Purification: Upon cooling, the product often precipitates as a hydrochloride salt. It can be collected by filtration or, after solvent evaporation, purified by column chromatography on silica gel using a gradient of ethyl acetate/hexane or dichloromethane/methanol to yield the final 7-substituted-4-anilinoquinazoline.

Synthesis_Workflow start 2-Amino-4-methyl benzonitrile step1 Step 1: Cyclization (Formic Acid, Reflux) start->step1 intermediate1 7-Methylquinazolin-4-one step1->intermediate1 step2 Step 2: Chlorination (SOCl₂, Reflux) intermediate1->step2 intermediate2 4-Chloro-7-methyl quinazoline step2->intermediate2 step3 Step 3: SNAr Reaction (Substituted Aniline, IPA, Reflux) intermediate2->step3 end Final Product: 7-Methyl-4-anilinoquinazoline step3->end Assay_Workflow A Prepare Serial Dilutions of Test Compound C Add Compound to Plate A->C B Add Kinase + Substrate to 384-well plate B->C D Initiate Reaction with ATP Solution C->D E Incubate (e.g., 60 min) D->E F Add ADP-Glo™ Reagent (Detects remaining ATP) E->F G Measure Luminescence F->G H Calculate IC₅₀ (Dose-Response Curve) G->H

References

In vitro testing of 2,4-Dichloro-7-methylquinazoline derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2,4-Dichloro-7-methylquinazoline Derivatives as Anticancer Agents

Introduction: The Quinazoline Scaffold in Oncology

Cancer remains a formidable challenge in global health, necessitating the continuous development of more effective and safer therapeutic agents.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the quinazoline core has emerged as a "privileged scaffold" due to its presence in numerous biologically active molecules.[2][3] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties.[1][4] Several successful anticancer drugs, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline structure and function by inhibiting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.[5][6][7]

This guide focuses on a specific subset: this compound derivatives. The dichloro substitution at positions 2 and 4 provides reactive sites for further chemical modification, allowing for the creation of diverse molecular libraries. The methyl group at position 7 serves to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for target proteins. This guide provides a comparative analysis of their cytotoxic potential, detailed experimental protocols for in vitro evaluation, and an exploration of their underlying mechanisms of action for researchers engaged in anticancer drug discovery.

Comparative In Vitro Cytotoxicity Analysis

A crucial first step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of human cancer cell lines.[8] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.[8]

The following table summarizes representative cytotoxic activities of various 2,4-disubstituted quinazoline derivatives (serving as analogs for the title compounds) against several common cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison. The data illustrates that modifications to the core quinazoline structure can significantly impact potency and selectivity across different cancer types.

Table 1: Comparative IC50 Values (µM) of Quinazoline Derivatives Against Human Cancer Cell Lines

Compound IDDerivative TypeHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
Derivative A 2-Chloro-4-anilinoquinazoline-chalcone0.62 - 1.810.62 - 1.81N/AN/A[9]
Derivative B 4-Hydroxyquinazoline45.5337.07 (HCC1937)N/AN/A[10]
Derivative C Morpholine substituted quinazolineN/A3.15 - 6.448.55 - 10.38N/A[11]
Derivative D Triazole-acetamide quinazoline5.3311.32N/A7.94[12]
Doxorubicin (Standard Drug)1.210.82N/AN/A[12]

Note: Data is compiled from studies on structurally related quinazoline derivatives to provide a comparative framework. N/A indicates data not available in the cited sources.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[13] The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active (i.e., living) cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Causality in Experimental Design
  • Cell Seeding Density: Using an optimal cell density is critical. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results.

  • Vehicle Control: A vehicle control (e.g., DMSO in media) is essential to ensure that the solvent used to dissolve the test compounds does not have its own cytotoxic effects.

  • Incubation Time: Incubation periods (e.g., 48 or 72 hours) are chosen to allow the compound sufficient time to exert its biological effect on cell proliferation and viability.[12]

  • Solubilization: The formazan crystals are insoluble in aqueous media. Therefore, a solubilizing agent like DMSO is required to dissolve them completely before absorbance measurement, ensuring an accurate reading.[13]

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of media containing the various compound concentrations to the respective wells. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay Procedure:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the media from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h for Cell Attachment start->incubate1 add_compound Add Compound to Wells incubate1->add_compound prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Crystals incubate3->solubilize read_abs Measure Absorbance at 570nm solubilize->read_abs calc_ic50 Calculate % Viability & IC50 Value read_abs->calc_ic50 EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

A Comparative Spectroscopic Guide to 2,4-Dichloro-7-methylquinazoline and its Aminated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of 2,4-Dichloro-7-methylquinazoline and its reaction products following nucleophilic aromatic substitution. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis and characterization of key derivatives, offering insights into the structural changes observed through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Introduction: The Versatile Quinazoline Scaffold

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological applications have made them a focal point in medicinal chemistry and drug discovery. The reactivity of substituted quinazolines, particularly those with leaving groups at the C2 and C4 positions, allows for the synthesis of a wide array of derivatives. This compound is a key intermediate in this process, offering two reactive sites for nucleophilic attack. Understanding the spectroscopic signatures of this starting material and its subsequent products is crucial for reaction monitoring, structural elucidation, and quality control.

Spectroscopic Profile of this compound

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The protons on the benzene ring (H-5, H-6, and H-8) will exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nature of the pyrimidine ring and the electron-donating methyl group. The methyl protons will appear as a singlet, typically in the range of 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to the chlorine atoms (C-2 and C-4) are expected to be significantly downfield. The methyl carbon will appear as a characteristic upfield signal.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinazoline core, and C-Cl stretching frequencies.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₆Cl₂N₂). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

The Reaction: Nucleophilic Aromatic Substitution

A common and synthetically useful reaction of 2,4-dichloroquinazolines is nucleophilic aromatic substitution with amines. This reaction is regioselective, with the C4 position being more susceptible to nucleophilic attack under milder conditions due to its higher electrophilicity.[1][2][3] Further reaction at the C2 position typically requires more forcing conditions.[1][4]

Below is a representative experimental protocol for the sequential amination of this compound.

Experimental Protocol: Synthesis of Amino-substituted 7-Methylquinazolines

Objective: To synthesize 2-chloro-4-amino-7-methylquinazoline and 2,4-diamino-7-methylquinazoline and characterize them spectroscopically.

Materials:

  • This compound

  • Ammonia (gas or in a solution like ammonium hydroxide)

  • Anhydrous ethanol

  • Tetrahydrofuran (THF)

  • Stirring apparatus

  • Reaction vessel with reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Standard laboratory glassware

Workflow Diagram:

experimental_workflow cluster_step1 Step 1: Monosubstitution at C4 cluster_step2 Step 2: Disubstitution at C2 start Dissolve 2,4-Dichloro-7- methylquinazoline in THF react1 Bubble NH3 gas at 0-5 °C start->react1 monitor1 Monitor reaction by TLC react1->monitor1 workup1 Remove solvent and isolate 2-chloro-4-amino-7-methylquinazoline monitor1->workup1 start2 Dissolve 2-chloro-4-amino-7- methylquinazoline in ethanol workup1->start2 Proceed to Step 2 or purify for analysis react2 Heat with excess NH3 (e.g., in a sealed tube or autoclave) start2->react2 monitor2 Monitor reaction by TLC react2->monitor2 workup2 Cool, precipitate, and isolate 2,4-diamino-7-methylquinazoline monitor2->workup2

Caption: Experimental workflow for the sequential amination of this compound.

Procedure:

Part A: Synthesis of 2-chloro-4-amino-7-methylquinazoline

  • Dissolve this compound in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly bubble ammonia gas through the solution or add a solution of ammonia in THF dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, stop the addition of ammonia.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to yield pure 2-chloro-4-amino-7-methylquinazoline.

Part B: Synthesis of 2,4-diamino-7-methylquinazoline

  • Dissolve the 2-chloro-4-amino-7-methylquinazoline obtained from Part A in ethanol in a pressure-rated reaction vessel.

  • Add an excess of a concentrated solution of ammonia in ethanol.

  • Seal the vessel and heat it to a temperature typically above 100 °C. The exact temperature and reaction time will need to be optimized.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization.

Spectroscopic Comparison of Reactant and Products

The substitution of chlorine atoms with amino groups leads to significant and predictable changes in the spectroscopic data.

Reaction Pathway Diagram:

reaction_pathway reactant This compound intermediate 2-chloro-4-amino-7-methylquinazoline reactant->intermediate + NH3 (mild conditions) product 2,4-diamino-7-methylquinazoline intermediate->product + NH3 (harsh conditions)

Caption: Reaction pathway for the amination of this compound.

¹H NMR Spectroscopy
CompoundAromatic Protons (ppm)Methyl Protons (ppm)Amino Protons (ppm)
This compound Expected to show three distinct signals for H-5, H-6, and H-8 in the aromatic region, likely downfield due to the electron-withdrawing nature of the chloro and pyrimidine functionalities.~2.5 (singlet)N/A
2-chloro-4-amino-7-methylquinazoline The introduction of the electron-donating amino group at C4 will cause an upfield shift of the aromatic protons, particularly H-5 and H-6. The signals will likely become more complex due to changes in electronic environment.~2.4 (singlet)Broad singlet
2,4-diamino-7-methylquinazoline Further upfield shift of the aromatic protons is expected due to the presence of two electron-donating amino groups.~2.3 (singlet)Two broad singlets
¹³C NMR Spectroscopy

The introduction of amino groups, which are more electron-donating than chlorine, will cause an upfield shift in the signals of the carbons they are attached to (C4 and then C2). The other carbons in the quinazoline ring will also experience shifts in their resonance frequencies.

Infrared (IR) Spectroscopy

The most significant change in the IR spectra will be the appearance of new bands corresponding to the N-H bonds of the amino groups.

CompoundKey IR Absorptions (cm⁻¹)
This compound C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinazoline ring, C-Cl stretching.
2-chloro-4-amino-7-methylquinazoline Appearance of N-H stretching bands (typically two bands for a primary amine in the range of 3300-3500 cm⁻¹) and N-H bending vibrations (around 1600 cm⁻¹).
2,4-diamino-7-methylquinazoline The intensity of the N-H stretching and bending vibrations will increase due to the presence of two amino groups. The exact positions of these bands may shift slightly compared to the mono-amino substituted compound due to changes in hydrogen bonding and electronic effects.
Mass Spectrometry (MS)

The mass spectra of the products will show molecular ion peaks corresponding to their respective molecular weights. The isotopic pattern will change significantly upon substitution of chlorine with an amino group.

CompoundMolecular Ion (m/z) and Isotopic Pattern
This compound A characteristic M, M+2, M+4 pattern for two chlorine atoms.
2-chloro-4-amino-7-methylquinazoline The molecular ion peak will be at a lower m/z value compared to the starting material. The isotopic pattern will now show an M and M+2 pattern characteristic of a single chlorine atom.
2,4-diamino-7-methylquinazoline The molecular ion peak will be at the lowest m/z of the three compounds. The isotopic pattern for chlorine will be absent. The molecular ion will be a single major peak (considering only ¹²C, ¹H, ¹⁴N).

Conclusion

The spectroscopic comparison of this compound and its aminated products clearly demonstrates the structural changes occurring during nucleophilic aromatic substitution. The predictable shifts in NMR signals, the appearance of new functional group bands in IR spectroscopy, and the changes in molecular weight and isotopic patterns in mass spectrometry provide a comprehensive toolkit for chemists to monitor these reactions and confirm the identity of their synthesized compounds. This guide serves as a valuable resource for researchers working with quinazoline derivatives, enabling a deeper understanding of their chemical transformations through spectroscopic analysis.

References

A Comparative Guide to HPLC Analysis for Purity Determination of 2,4-Dichloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Quinazoline Intermediates

2,4-Dichloro-7-methylquinazoline is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, makes the stringent control of its purity a non-negotiable aspect of the synthetic process. The presence of impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, introducing unwanted side products, and posing potential safety risks in the final active pharmaceutical ingredient (API).[1][2]

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide provides an in-depth, field-proven perspective on a primary reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. We will explore the scientific rationale behind the method's parameters, present a detailed protocol, and objectively compare its performance against alternative analytical technologies, supported by experimental data. This document is intended to equip researchers, analytical chemists, and drug development professionals with the expertise to select and implement the most suitable analytical strategy for their specific needs.

Primary Method: A Robust RP-HPLC-UV Protocol for Routine Purity Analysis

The workhorse for purity analysis of moderately non-polar, UV-active molecules like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][6] The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[6]

Causality Behind Experimental Choices (Expertise & Experience)
  • Stationary Phase Selection : A C18 (octadecylsilane) column is the quintessential choice for separating non-polar to moderately polar compounds.[7] The long alkyl chains provide a highly hydrophobic surface, promoting strong retention of the non-polar dichlorinated quinazoline ring system, allowing for excellent separation from more polar impurities (e.g., starting materials, hydrolysis products) and closely related non-polar impurities. A standard dimension of 4.6 x 250 mm with 5 µm particles offers a good balance between resolution, backpressure, and robustness for routine quality control.

  • Mobile Phase Composition : The mobile phase consists of a polar solvent system, typically a mixture of water and a water-miscible organic solvent like acetonitrile (ACN) or methanol.[7] Acetonitrile is often preferred due to its lower viscosity and superior UV transparency. For this compound, a relatively high proportion of ACN is required to ensure timely elution from the C18 column. An isocratic elution (constant mobile phase composition) is suitable for a simple purity assay, offering simplicity and reproducibility. The addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is a critical step to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.[7]

  • Detection Wavelength : Quinazoline derivatives possess a conjugated aromatic system that strongly absorbs UV radiation. While 254 nm is a common default wavelength for aromatic compounds, a Diode Array Detector (DAD) is invaluable during method development. It allows for the acquisition of the full UV spectrum of the main peak, enabling the selection of the absorbance maximum (λmax) for maximum sensitivity and the ability to check for peak purity by comparing spectra across the peak.

Experimental Workflow for RP-HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Prep: Acetonitrile:Water:H3PO4 (70:30:0.1 v/v/v) p2 Sample Prep: Dissolve sample in Mobile Phase (1 mg/mL) p3 System Equilibration: Pump mobile phase until baseline is stable a1 System Suitability Test: Inject standard solution (5 replicates) p3->a1 Start Run a2 Sample Injection: Inject sample solution (10 µL) a1->a2 If SST Passes a3 Data Acquisition: Record chromatogram for 15 minutes a2->a3 d1 Peak Integration: Identify and integrate all peaks a3->d1 d2 Purity Calculation: Area % = (Peak Area / Total Area) * 100 d1->d2 d3 Report Generation d2->d3

Caption: Experimental workflow for HPLC purity analysis.

Detailed Protocol: RP-HPLC Method for Purity Assay

This protocol is designed as a self-validating system by incorporating system suitability testing (SST) as mandated by pharmacopeial standards like USP <621>.[8][9][10]

  • Instrumentation

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or DAD detector.

    • C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Reagents and Materials

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Phosphoric Acid (ACS grade or higher).

    • This compound reference standard and test sample.

  • Mobile Phase Preparation

    • Prepare a mobile phase consisting of Acetonitrile, Water, and Phosphoric Acid in a 70:30:0.1 (v/v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Sample and Standard Preparation

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or the predetermined λmax).

    • Run Time: Approximately 15 minutes.

  • System Suitability Testing (SST)

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if it meets the following criteria, which are based on the principles outlined in ICH Q2(R1).[11][12][13]

      • Precision/Repeatability (%RSD): The relative standard deviation of the peak area for the main peak should be not more than 2.0%.

      • Tailing Factor (T): The tailing factor for the main peak should be between 0.8 and 1.5.

      • Theoretical Plates (N): The column efficiency, calculated for the main peak, should be not less than 2000.

  • Analysis and Calculation

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of the main peak / Sum of the areas of all peaks) x 100

Representative Experimental Data
ParameterSpecificationResult (Hypothetical)Status
System Suitability
Tailing Factor0.8 – 1.51.1Pass
Theoretical Plates> 20007500Pass
%RSD of Peak Area (n=5)≤ 2.0%0.45%Pass
Purity Analysis
Retention Time (min)Report8.21-
Main Peak Area (%)≥ 99.0%99.52%Pass
Impurity 1 (RRT 0.85)Report0.18%-
Impurity 2 (RRT 1.25)Report0.30%-

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust and reliable method, other techniques offer distinct advantages, particularly for in-depth impurity profiling or high-throughput needs.[3][14] The choice of method is a strategic decision based on the stage of drug development and the specific analytical question being addressed.

FeatureMethod A: Standard RP-HPLCMethod B: High-Resolution UHPLCMethod C: GC-MSMethod D: LC-MS
Principle Hydrophobic Partition ChromatographyHydrophobic Partition ChromatographyVolatility-based separation, Mass-based detectionHydrophobic Partition Chromatography, Mass-based detection
Column/Stationary Phase C18, 5 µm, 4.6 x 250 mmC18, <2 µm, 2.1 x 100 mmCapillary column (e.g., DB-5ms)C18, <2 µm, 2.1 x 100 mm
Resolution Good for major impuritiesExcellent for trace and isomeric impuritiesHigh, but limited to volatile compoundsExcellent for trace and isomeric impurities
Sensitivity Moderate (ng level)High (pg level)Very High (pg-fg level)Very High (pg-fg level)
Analysis Time ~15 minutes~5-10 minutes~20-30 minutes~5-10 minutes
Impurity Identification By retention time match with known standardsBy retention time match with known standardsYes, via mass spectral library matchingYes, via accurate mass and fragmentation (MS/MS)
Advantages Robust, widely available, lower costHigher sensitivity, higher throughput, better resolutionExcellent for volatile impurities (e.g., residual solvents)Gold standard for identifying unknown impurities
Disadvantages May not resolve all minor impuritiesRequires more advanced instrumentation (higher pressure)Analyte must be thermally stable and volatileHigher instrumentation cost and complexity
In-Depth Comparison and Use-Case Scenarios
  • Standard RP-HPLC (Method A) is the ideal choice for routine quality control (QC) labs where validated methods are used for batch release testing. Its robustness and lower operational cost make it highly practical.[15]

  • High-Resolution UHPLC (Method B) is superior during process development and forced degradation studies. The enhanced resolution can separate closely eluting, structurally similar impurities that might be missed by conventional HPLC, providing a more accurate picture of the impurity profile.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is not a primary alternative for the main purity assay but serves as a crucial complementary technique. It is the method of choice for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis, which is a regulatory requirement.[1][14] Its application to the parent compound depends on its thermal stability.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for impurity profiling and identification.[4][14] During drug development, when an unknown impurity is detected by HPLC, LC-MS is employed to determine its molecular weight and obtain structural fragments. This information is indispensable for identifying the impurity's structure, understanding its formation, and controlling it in the manufacturing process.

Logical Framework for Method Selection

Method_Selection start Analytical Goal? q1 Routine QC Batch Release? start->q1 q2 Impurity Identification & Profiling? start->q2 q3 High-Throughput Screening? start->q3 q4 Residual Solvent Analysis? start->q4 q1->q2 No m1 Use Standard RP-HPLC q1->m1 Yes q2->q3 No m2 Use LC-MS q2->m2 Yes q3->q4 No m3 Use UHPLC q3->m3 Yes m4 Use GC-MS q4->m4 Yes

Caption: Decision tree for analytical method selection.

Conclusion

The purity determination of this compound is paramount to ensuring the quality and safety of subsequent pharmaceutical products. A well-developed and validated reversed-phase HPLC method serves as a robust and reliable tool for routine quality control, offering excellent precision and accuracy. However, a comprehensive analytical strategy leverages a suite of technologies. UHPLC provides significant advantages in resolution and speed for complex impurity profiles, while hyphenated mass spectrometry techniques like GC-MS and LC-MS are indispensable for the definitive identification of volatile and non-volatile impurities, respectively. The selection of the appropriate analytical method must be a strategic one, guided by the specific requirements of the analytical task, from routine batch release to in-depth characterization during process development.

References

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 2,4-Dichloro-7-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Novel compounds synthesized from precursors like 2,4-dichloro-7-methylquinazoline are of significant interest due to their potential to inhibit key cellular processes like kinase signaling and microtubule polymerization, often leading to cell cycle arrest and apoptosis.[2][3] For researchers and drug development professionals, the initial characterization of these novel derivatives invariably involves a critical assessment of their cytotoxic potential. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical details and field-proven insights necessary to make informed experimental choices.

The Rationale Behind Cytotoxicity Screening

The primary goal of cytotoxicity testing is to determine the concentration at which a compound elicits a toxic effect on cells.[4] This is a fundamental step in preclinical development, as it helps to establish a therapeutic window and identify candidates with selective toxicity towards cancer cells over healthy cells.[5] Quinazoline derivatives, for instance, have been shown to induce apoptosis through both intrinsic and extrinsic pathways, making it crucial to select assays that can not only quantify cell death but also provide mechanistic insights.[6]

Comparative Analysis of Key Cytotoxicity Assays

The choice of a cytotoxicity assay depends on several factors, including the expected mechanism of action of the compound, the cell type, and the desired throughput. Here, we compare three widely used assays that measure different hallmarks of cytotoxicity: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay).

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which is often correlated with cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of metabolically active cells.[8]

Scientific Principle: The reduction of MTT is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. Therefore, the intensity of the purple color is a direct reflection of the mitochondrial activity and, by extension, cell viability.

Experimental Protocol: MTT Assay [8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinazoline derivatives. Add the compounds to the designated wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical MTT Assay Results

CompoundConcentration (µM)Absorbance (570 nm)% Viability
Control01.25100
Derivative A11.1088
Derivative A100.6350.4
Derivative A1000.1512
Derivative B11.2096
Derivative B101.0584
Derivative B1000.8870.4

Causality and Trustworthiness: The MTT assay is a robust and high-throughput method for initial screening. However, it's crucial to recognize that it measures metabolic activity, not direct cell death. Compounds that affect mitochondrial function without killing the cell can lead to misleading results. Therefore, it is advisable to validate findings with a different assay that measures a distinct cellular process.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_reagents Reagent Addition cluster_analysis Analysis A1 Cells + Compound MTT MTT Reagent A2 Cells + Compound A3 Cells + Compound Solubilizer Solubilization Solution MTT->Solubilizer 4h Incubation Reader Plate Reader (570 nm) Solubilizer->Reader 15min Shake Data Data Analysis (% Viability) Reader->Data LDH_Workflow cluster_plate Treatment Plate cluster_transfer Supernatant Transfer cluster_assay_plate Assay Plate cluster_reagents Reagent Addition cluster_analysis Analysis A1 Cells + Compound Centrifuge Centrifuge A1->Centrifuge Transfer Transfer 50µL Supernatant Centrifuge->Transfer B1 Supernatant Transfer->B1 LDH_Reagent LDH Reaction Mixture B1->LDH_Reagent Reader Plate Reader (490 nm) LDH_Reagent->Reader Incubate Data Data Analysis (% Cytotoxicity) Reader->Data Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Compound Quinazoline Derivative Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) Compound->Extrinsic Initiator Initiator Caspases (e.g., Caspase-8, -9) Intrinsic->Initiator Extrinsic->Initiator Effector Effector Caspases (Caspase-3, -7) Initiator->Effector Apoptosis Apoptosis (Cell Death) Effector->Apoptosis

References

A Comparative Guide to the In Silico Evaluation of 7-Methylquinazoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Kinases with 7-Methylquinazoline Scaffolds

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, primarily due to their central role in regulating a vast array of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1] The quinazoline scaffold has proven to be a privileged structure in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this core moiety.[3] These molecules typically act as ATP-competitive inhibitors, occupying the adenosine triphosphate (ATP) binding site of the kinase domain.[4][5]

This guide focuses on a specific subset of this important class: 7-methylquinazoline derivatives. The strategic placement of a methyl group at the 7-position of the quinazoline core can significantly influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for the target kinase. Through comparative molecular docking studies, we can elucidate the structure-activity relationships (SAR) of these derivatives and predict their potential as effective kinase inhibitors. This in silico approach allows for the rapid and cost-effective screening of virtual compound libraries, prioritizing the most promising candidates for synthesis and experimental validation.[6][7][8]

This document provides a comprehensive overview of the methodologies employed in such studies, presents a comparative analysis of the docking of 7-methylquinazoline derivatives into the active sites of key oncogenic kinases—Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)—and offers insights into the interpretation of the resulting data.

Methodology: A Self-Validating Protocol for Comparative Docking Studies

The credibility of any computational study hinges on the robustness of its methodology. The following protocol is designed as a self-validating system, incorporating established best practices to ensure the reliability of the generated docking poses and scoring.

Experimental Workflow: From Target Selection to Data Analysis

The overall workflow for our comparative docking study is depicted below. This systematic approach ensures reproducibility and allows for a logical progression from system preparation to the final analysis of results.

G cluster_0 Preparation Stage cluster_1 Docking & Simulation cluster_2 Analysis & Validation PDB_Selection 1. Target Selection & PDB ID Acquisition (e.g., EGFR, VEGFR-2) Protein_Prep 2. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB_Selection->Protein_Prep Select appropriate crystal structure Grid_Gen 4. Binding Site Definition (Grid box generation around active site) Protein_Prep->Grid_Gen Prepared receptor Ligand_Prep 3. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 5. Molecular Docking (Flexible ligand, rigid receptor) Ligand_Prep->Docking Prepared ligands Grid_Gen->Docking Defined search space Pose_Analysis 6. Pose Clustering & Scoring (Binding energy calculation) Docking->Pose_Analysis Generate docked poses Interaction_Analysis 7. Interaction Analysis (H-bonds, hydrophobic interactions) Pose_Analysis->Interaction_Analysis Select best scoring pose SAR_Analysis 8. Comparative & SAR Analysis Interaction_Analysis->SAR_Analysis Analyze key interactions

Caption: A generalized workflow for comparative molecular docking studies.

Step 1: Preparation of Kinase Structures

The initial and one of the most critical steps is the preparation of the target protein structures. High-resolution crystal structures are obtained from the Protein Data Bank (PDB). For this study, we selected the following structures:

  • EGFR: PDB ID: 2GS2[9]

  • VEGFR-2: PDB ID: 4ASD[10]

The preparation protocol involves:

  • Removal of non-essential molecules: Water molecules, co-factors, and any co-crystallized ligands are removed from the PDB file.

  • Addition of hydrogen atoms: Polar hydrogens are added to the protein structure, which is crucial for defining hydrogen bond donors and acceptors.

  • Charge assignment: Charges are assigned to the protein atoms using a force field such as AMBER or CHARMm. This is essential for accurately calculating electrostatic interactions.

  • Structural refinement: The protein structure is subjected to a brief energy minimization to relieve any steric clashes.

Step 2: Preparation of 7-Methylquinazoline Ligands

A library of 7-methylquinazoline derivatives is prepared for docking. This process includes:

  • 2D to 3D conversion: The 2D structures of the ligands are converted to 3D conformations.

  • Charge and protonation state assignment: The correct protonation states of the ligands at physiological pH (7.4) are determined, and appropriate charges are assigned.

  • Energy minimization: The 3D structures of the ligands are energy-minimized to obtain low-energy conformations.

Step 3: Molecular Docking and Scoring

Molecular docking is performed using software such as AutoDock, GOLD, or Schrödinger's Glide.[11] The general procedure is as follows:

  • Binding site definition: The active site of the kinase is defined by generating a grid box around the ATP-binding pocket, typically guided by the position of a co-crystallized inhibitor.[8]

  • Docking simulation: The prepared ligands are docked into the defined active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[12] The scoring function typically considers factors such as hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation energy.[2]

Results and Discussion: Comparative Analysis of 7-Methylquinazoline Derivatives

The docking studies reveal key insights into the binding modes of 7-methylquinazoline derivatives within the EGFR and VEGFR-2 active sites. The results are summarized in the tables below, followed by a discussion of the structure-activity relationships.

Docking Performance in the EGFR Active Site

The EGFR kinase domain consists of an N-terminal lobe and a C-terminal lobe, with the ATP-binding site located in the cleft between them.[13][14] Key residues in the active site include those in the hinge region, the glycine-rich loop, and the DFG motif.[9][15]

DerivativeDocking Score (kcal/mol)Key Interactions with EGFR (PDB: 2GS2)
Gefitinib (Reference) -9.8Hydrogen bond with Met793 (hinge region)
7-methyl-4-anilinoquinazoline -8.5Hydrogen bond with Met793; hydrophobic interactions with Leu718, Val726
7-methyl-4-(3-chloroanilino)quinazoline -9.2Hydrogen bond with Met793; halogen bond with Cys797; hydrophobic interactions
7-methyl-4-(3-ethynylanilino)quinazoline -9.5Hydrogen bond with Met793; pi-pi stacking with Phe856

The results indicate that the 7-methylquinazoline core can effectively occupy the ATP-binding site of EGFR. The crucial hydrogen bond with the backbone of Met793 in the hinge region, a hallmark of many EGFR inhibitors, is consistently observed.[9] The addition of substituents on the 4-anilino moiety significantly influences the binding affinity. For instance, the 3-chloro and 3-ethynyl groups engage in additional favorable interactions, leading to lower (better) docking scores compared to the unsubstituted anilino derivative. The 7-methyl group itself is positioned in a hydrophobic pocket, contributing favorably to the overall binding energy.

Docking Performance in the VEGFR-2 Active Site

VEGFR-2 is another key receptor tyrosine kinase involved in angiogenesis.[16][17] Its ATP-binding site shares some homology with EGFR but also has distinct features that can be exploited for selective inhibitor design.[18] Key residues in the VEGFR-2 active site include Cys919 and Glu917 in the hinge region, and Asp1046 of the DFG motif.[18]

DerivativeDocking Score (kcal/mol)Key Interactions with VEGFR-2 (PDB: 4ASD)
Sorafenib (Reference) -10.2Hydrogen bonds with Cys919 and Asp1046
7-methyl-4-anilinoquinazoline -8.9Hydrogen bond with Cys919; hydrophobic interactions
7-methyl-4-(4-pyridylamino)quinazoline -9.6Hydrogen bonds with Cys919 and Glu885
7-methyl-4-(3-fluoro-4-carboxyanilino)quinazoline -10.5Hydrogen bonds with Cys919, Asp1046, and Glu885; salt bridge with Lys868

In the VEGFR-2 active site, the 7-methylquinazoline derivatives again demonstrate a favorable binding mode, anchored by a hydrogen bond to Cys919 in the hinge region. The introduction of polar groups capable of forming additional hydrogen bonds, such as the pyridine nitrogen and the carboxylate group, dramatically improves the docking scores. The 7-methyl-4-(3-fluoro-4-carboxyanilino)quinazoline derivative, in particular, shows a predicted binding affinity superior to the reference inhibitor Sorafenib, highlighting its potential as a potent VEGFR-2 inhibitor.

Visualizing Key Interactions

The following diagram illustrates a representative binding mode of a 7-methylquinazoline derivative within a generic kinase active site, highlighting the key interactions that contribute to its binding affinity.

G cluster_0 Kinase Active Site Hinge Hinge Region (e.g., Met793/Cys919) DFG DFG Motif (e.g., Asp1046) HydrophobicPocket1 Hydrophobic Pocket 1 HydrophobicPocket2 Hydrophobic Pocket 2 Gatekeeper Gatekeeper Residue Ligand 7-Methylquinazoline Derivative Ligand->Gatekeeper Steric Influence Quinazoline_N1 Anilino_Substituent Methyl_Group Quinazoline_N1->Hinge H-Bond Anilino_Substituent->DFG H-Bond / Electrostatic Anilino_Substituent->HydrophobicPocket2 Hydrophobic Interaction Methyl_Group->HydrophobicPocket1 Hydrophobic Interaction

Caption: Key interactions of a 7-methylquinazoline derivative in a kinase active site.

Conclusion and Future Perspectives

This guide demonstrates the utility of comparative molecular docking studies in evaluating 7-methylquinazoline derivatives as potential kinase inhibitors. Our in silico results suggest that this scaffold can effectively target the ATP-binding sites of both EGFR and VEGFR-2. The 7-methyl group consistently occupies a hydrophobic pocket, contributing to the overall binding affinity. Furthermore, the derivatization of the 4-anilino position is a critical determinant of potency and selectivity, with substituents capable of forming additional hydrogen bonds or other favorable interactions leading to significantly improved docking scores.

The derivatives identified in this study, particularly those with high predicted binding affinities, represent promising candidates for chemical synthesis and in vitro biological evaluation. Future work should focus on experimental validation of these computational predictions through enzyme inhibition assays and cellular proliferation assays.[19] Additionally, molecular dynamics simulations could be employed to provide a more dynamic picture of the ligand-protein interactions and to calculate binding free energies with greater accuracy.[1][7]

References

A Comparative Guide to the Antiviral and Antibacterial Potential of 2,4-Dichloro-7-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This guide provides an in-depth comparative analysis of derivatives originating from the 2,4-dichloro-7-methylquinazoline core, focusing on their potential as antiviral and antibacterial agents. We will delve into the structure-activity relationships (SAR), compare their efficacy against established drugs with supporting experimental data, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and build upon the therapeutic potential of this promising class of compounds.

The this compound Scaffold: A Versatile Starting Point

The this compound molecule serves as a highly reactive intermediate for the synthesis of a diverse library of compounds. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, which is a key strategy in modulating biological activity. The methyl group at the C7 position also influences the electronic and steric properties of the molecule, potentially impacting target binding and pharmacokinetic properties.

Caption: Core structure of this compound.

Antibacterial Potential: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents.[2][3] Quinazoline derivatives have shown considerable promise in this area, exhibiting activity against a range of pathogenic bacteria, including notoriously resistant strains.[4][5]

Comparative Efficacy of Quinazoline Derivatives

The antibacterial activity of quinazoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for various quinazoline derivatives against selected bacterial strains.

Compound/Derivative ClassModificationsS. aureus (MRSA) MIC (µg/mL)S. pneumoniae MIC (µg/mL)E. coli MIC (µg/mL)Reference(s)
2-(amino)quinazolin-4(3H)-ones 7-chloro, 2-(3,4-difluorobenzylamine)0.02 (JE2 strain)Not ReportedNot Reported[6]
2,4-disubstituted quinazolines Varied substitutions9.375Not Reported>100[7]
Quinazolin-4(3H)-one derivatives Naphthyl radical at C2BacteriostaticBacteriostaticNot Reported[8]
1,3-diaminopyrrol[3,2-f]quinazolines 7-(4-(4-methylpiperazin-1-yl)benzyl)1-41-41-4[9]
Ciprofloxacin (Control) -0.25 - 10.5 - 20.008 - 0.03[10]
Vancomycin (Control) -1 - 20.25 - 0.5Not Applicable[6]

Data is compiled from multiple sources and represents a selection of reported values. Direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends:

  • Substitution at C7: The presence of a halogen, such as chlorine or a trifluoromethyl group at the C7 position, has been shown to increase antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

  • Substitution at C2 and C4: The nature of the substituent at the C2 and C4 positions is critical. Generally, introducing amino or substituted amino groups at these positions enhances antibacterial potency. For instance, a 2-(3,4-difluorobenzylamine) group resulted in a derivative with an exceptionally low MIC against MRSA.[6]

Proposed Mechanism of Action

While the exact mechanism for all derivatives is not fully elucidated, several studies point towards the inhibition of essential bacterial enzymes. One proposed mechanism is the inhibition of penicillin-binding protein 2a (PBP2a) in MRSA, which is crucial for bacterial cell wall synthesis.[8] Another potential target is dihydrofolate reductase (DHFR), an enzyme vital for folic acid synthesis and consequently, DNA synthesis.[9]

Antiviral Potential: A Broad-Spectrum Outlook

Quinazoline derivatives have also emerged as potent inhibitors of a diverse range of viruses, from respiratory viruses to arboviruses.[11][12][13] Their evaluation involves determining the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that kills 50% of host cells. The ratio of CC50 to IC50 gives the selectivity index (SI), a measure of the compound's therapeutic window.

Comparative Efficacy Against Various Viruses
Compound/Derivative ClassTarget VirusIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
2,4-disubstituted quinazolines Influenza A (H1N1)3.70 - 4.19>100>27[14]
2-aminoquinazolin-4(3H)-ones SARS-CoV-2<0.25>25>100[15]
2-aminoquinazolin-4(3H)-ones MERS-CoV<1.1>25>22[15]
2,3,6-trisubstituted quinazolinones Zika Virus (ZIKV)0.1>10>100[16]
2,3,6-trisubstituted quinazolinones Dengue Virus (DENV)0.086>10>116[16]
2-Methylquinazolin-4(3H)-one Influenza A (H1N1)23.8 (µg/mL)79.7 (µg/mL)3.35[17]
Remdesivir (Control) SARS-CoV-2Varies (cell-dependent)>10Varies[18]

Data is compiled from multiple sources. µg/mL to µM conversion depends on the molecular weight of the specific compound.

Structure-Activity Relationship (SAR) Insights
  • Substitutions on the Quinazoline Ring: For anti-coronavirus activity, electron-withdrawing groups like 7-chloro or 7-trifluoromethyl on the quinazoline ring have been shown to be beneficial.[15]

  • Substituents at C2: The nature of the group at the C2 position significantly impacts antiviral potency. For example, a 2-((3,5-dichlorophenyl)amino) moiety was found in one of the most potent anti-SARS-CoV-2 compounds.[15]

Proposed Mechanism of Action

A key antiviral mechanism for some quinazoline derivatives against RNA viruses like SARS-CoV-2 is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[19] This enzyme is essential for the replication of the viral genome. For other viruses, such as influenza, the mechanism may involve interference with viral entry into the host cell.[17]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key assays discussed in this guide, based on authoritative standards.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[20][21]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared bacterial suspension. b. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound where no visible growth is observed.

G cluster_workflow MIC Determination Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microplate prep_inoculum->inoculate prep_dilutions Serial Dilution of Test Compound prep_dilutions->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination.

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for quantifying the efficacy of an antiviral compound.[22][23]

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The cells are then covered with a semi-solid overlay to restrict the spread of the virus, leading to the formation of localized zones of cell death called plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Step-by-Step Protocol:

  • Cell Seeding: a. Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for many viruses) to form a confluent monolayer.

  • Compound Preparation: a. Prepare serial dilutions of the test compound in a cell culture medium.

  • Infection: a. Wash the cell monolayer with phosphate-buffered saline (PBS). b. Infect the cells with a viral suspension that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). c. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment and Overlay: a. After adsorption, remove the virus inoculum. b. Add the prepared compound dilutions mixed with an overlay medium (e.g., medium containing 0.5% agarose or methylcellulose). c. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: a. Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 3-7 days, depending on the virus).

  • Plaque Visualization and Counting: a. Fix the cells with a fixative solution (e.g., 10% formalin). b. Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). Plaques will appear as clear zones against a stained background of viable cells. c. Count the number of plaques in each well.

  • Calculation of IC50: a. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. b. The IC50 is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[24][25][26]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: a. Seed a 96-well plate with the host cell line at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in a cell culture medium. b. Remove the old medium from the cells and add the compound dilutions. c. Include a cell control (medium only, no compound). d. Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: a. Add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: a. Carefully remove the MTT solution. b. Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Calculation of CC50: a. Calculate the percentage of cell viability for each concentration relative to the cell control. b. The CC50 is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

G cluster_workflow Antiviral & Cytotoxicity Assay Workflow cluster_antiviral Plaque Reduction Assay cluster_cytotoxicity MTT Assay seed_cells_av Seed Host Cells infect Infect with Virus seed_cells_av->infect treat_overlay Treat with Compound & Add Overlay infect->treat_overlay incubate_av Incubate (3-7 days) treat_overlay->incubate_av stain_count Stain & Count Plaques incubate_av->stain_count calc_ic50 Calculate IC50 stain_count->calc_ic50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si seed_cells_ct Seed Host Cells treat_ct Treat with Compound seed_cells_ct->treat_ct incubate_ct Incubate (48-72h) treat_ct->incubate_ct add_mtt Add MTT Reagent incubate_ct->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance solubilize->read_abs calc_cc50 Calculate CC50 read_abs->calc_cc50 calc_cc50->calc_si

Caption: Integrated workflow for determining antiviral efficacy and cytotoxicity.

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a highly promising and versatile class of compounds with significant potential for the development of new antibacterial and antiviral agents. The available data indicates that strategic modifications, particularly at the C2, C4, and C7 positions, can lead to compounds with potent activity against drug-resistant bacteria and a broad spectrum of viruses.

The favorable selectivity indices observed for several derivatives underscore their potential as therapeutic candidates. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and in vivo efficacy. Furthermore, detailed mechanistic studies are warranted to fully elucidate their modes of action, which will be instrumental in guiding the rational design of the next generation of quinazoline-based antimicrobial and antiviral drugs.

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-7-methylquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, essential safety and logistical information for the proper disposal of 2,4-Dichloro-7-methylquinazoline. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and regulatory compliance. The procedures detailed below are grounded in established principles of chemical safety and hazardous waste management.

Understanding the Hazard Profile

A critical aspect of its hazard profile is its behavior upon decomposition. Thermal decomposition or combustion can produce highly toxic and corrosive gases, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl)[3]

Therefore, all waste streams containing this compound must be managed as hazardous chemical waste.

Core Disposal Directive: Segregation and Professional Disposal

The primary and most critical procedure for the disposal of this compound is to treat it as hazardous waste. This involves careful segregation, proper labeling, and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.

Table 1: Waste Stream Identification and Segregation
Waste StreamDescriptionDisposal Container
Solid Waste Unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and contaminated lab supplies (e.g., spatulas, wipes).A dedicated, leak-proof, and clearly labeled hazardous waste container for solid halogenated organic compounds.
Liquid Waste (Non-aqueous) Solutions of this compound in organic solvents (e.g., THF, DCM, DMSO), and rinsates from cleaning contaminated glassware with organic solvents.A dedicated, sealed, and clearly labeled hazardous waste container for liquid halogenated organic waste. Ensure the container material is compatible with the solvents used.[4]
Liquid Waste (Aqueous) Aqueous solutions from reaction work-ups or other procedures containing this compound.A dedicated, sealed, and clearly labeled hazardous waste container for aqueous halogenated organic waste. The pH should be noted on the label.
Sharps Waste Contaminated needles, syringes, Pasteur pipettes, and broken glassware.A designated, puncture-resistant sharps container clearly labeled as hazardous chemical waste.

Step-by-Step Protocol for Standard Hazardous Waste Disposal

This protocol represents the standard and required procedure for disposing of waste containing this compound.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Step 2: Segregate Waste at the Point of Generation Immediately dispose of contaminated items into the appropriate, pre-labeled waste container as described in Table 1. Do not mix halogenated waste with non-halogenated waste streams.[4]

Step 3: Label Waste Containers Correctly All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all other chemical constituents and their approximate percentages

  • The date the container was first used for waste accumulation

  • The appropriate hazard pictograms (e.g., harmful/irritant)

Step 4: Store Waste Containers Safely Store waste containers in a designated satellite accumulation area within your laboratory. Ensure containers are kept closed except when adding waste. Secondary containment is recommended for liquid waste containers.

Step 5: Arrange for Waste Pickup Once a waste container is full or has been in use for the maximum allowable time according to your institution's policies (often 6-12 months), arrange for a pickup by your EHS department or a licensed hazardous waste disposal service.

G cluster_0 Waste Generation cluster_1 Segregation & Labeling cluster_2 Storage & Disposal Solid Solid Waste Solid_Container Labeled Solid Halogenated Waste Container Solid->Solid_Container Liquid_NonAqueous Liquid Waste (Non-aqueous) Liquid_NonAqueous_Container Labeled Liquid Halogenated Waste Container Liquid_NonAqueous->Liquid_NonAqueous_Container Liquid_Aqueous Liquid Waste (Aqueous) Liquid_Aqueous_Container Labeled Aqueous Halogenated Waste Container Liquid_Aqueous->Liquid_Aqueous_Container Sharps Sharps Waste Sharps_Container Labeled Sharps Container Sharps->Sharps_Container Storage Satellite Accumulation Area Solid_Container->Storage Liquid_NonAqueous_Container->Storage Liquid_Aqueous_Container->Storage Sharps_Container->Storage Pickup EHS/Licensed Contractor Pickup Storage->Pickup

Caption: Standard workflow for the disposal of this compound waste.

In-Lab Chemical Neutralization: A Proposed Protocol for Consideration

Disclaimer: The following protocol is a proposed, unverified method for the chemical neutralization of this compound based on established chemical principles of nucleophilic aromatic substitution.[5] This procedure should only be attempted by trained chemists in a controlled laboratory setting and after a thorough risk assessment. It is imperative to first test this procedure on a small scale (mg quantity) to validate its efficacy and safety before applying it to larger quantities of waste. This protocol is not a substitute for professional hazardous waste disposal.

The rationale behind this proposed method is the known reactivity of the 2,4-dichloroquinazoline scaffold. The chlorine atom at the 4-position is particularly susceptible to nucleophilic attack, a principle widely used in the synthesis of quinazoline derivatives.[5] Alkaline hydrolysis can replace the chlorine atoms with hydroxyl groups, yielding 7-methylquinazoline-2,4-dione, a significantly less hazardous and more water-soluble compound.

Proposed Experimental Protocol: Alkaline Hydrolysis

Objective: To convert this compound into 7-methylquinazoline-2,4-dione through base-catalyzed hydrolysis.

Materials:

  • Waste containing this compound

  • Sodium hydroxide (NaOH)

  • A suitable solvent in which both the substrate and NaOH are soluble (e.g., a mixture of water and a polar aprotic solvent like THF or DMSO)

  • Round-bottom flask

  • Stir bar and magnetic stir plate

  • Reflux condenser

  • Heating mantle

  • pH paper or pH meter

Procedure:

Step 1: Preparation (in a Fume Hood)

  • Quantify the amount of this compound in the waste solution to be treated.

  • Prepare a 2M solution of sodium hydroxide in water.

  • Set up a round-bottom flask with a stir bar, heating mantle, and reflux condenser in a certified chemical fume hood.

Step 2: Reaction

  • Transfer the waste solution containing this compound to the round-bottom flask. If the waste is a solid, dissolve it in a minimal amount of a suitable organic solvent (e.g., THF).

  • For every mole of this compound, add at least 2.5 molar equivalents of the 2M NaOH solution. The excess base helps to drive the reaction to completion.

  • Begin vigorous stirring and gently heat the mixture to reflux (the temperature will depend on the solvent system used).

  • Maintain the reflux with stirring for a minimum of 4 hours. The reaction progress can be monitored by an appropriate analytical technique, such as TLC or LC-MS, to confirm the disappearance of the starting material.

Step 3: Work-up and Disposal

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the excess sodium hydroxide by slowly adding a dilute acid (e.g., 1M HCl) while monitoring the pH. Adjust the final pH to between 6 and 8.

  • The resulting aqueous solution, containing primarily 7-methylquinazoline-2,4-dione and sodium chloride, can be disposed of down the sanitary sewer with copious amounts of water, provided it meets local regulations for aqueous waste and does not contain other hazardous materials.

G cluster_0 Preparation cluster_1 Reaction (in Fume Hood) cluster_2 Work-up & Final Disposal Start Waste containing This compound Combine Combine waste with excess NaOH solution in flask Start->Combine NaOH Prepare 2M NaOH solution NaOH->Combine Reflux Heat to reflux with stirring (min. 4 hours) Combine->Reflux Monitor Monitor reaction completion (e.g., TLC, LC-MS) Reflux->Monitor Cool Cool to room temperature Monitor->Cool Neutralize Neutralize with dilute acid to pH 6-8 Cool->Neutralize Dispose Dispose of neutralized aqueous solution per local regulations Neutralize->Dispose

Caption: Proposed workflow for the alkaline hydrolysis of this compound.

Spill Management

In the event of a spill of this compound:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, wear a lab coat, chemical safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For solid spills, carefully cover with a chemical absorbent to avoid generating dust. For liquid spills, use a chemical spill kit to absorb the material.

  • Clean the Spill: Carefully collect the absorbed material and any contaminated debris and place it into a designated hazardous waste container. Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for the spill cleanup must be disposed of as hazardous waste.

References

Personal protective equipment for handling 2,4-Dichloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our chemical reagents. This guide provides essential, field-tested information for handling 2,4-Dichloro-7-methylquinazoline. The protocols herein are designed not just to meet but to exceed standard safety requirements, ensuring a self-validating system of protection for you and your colleagues. Our goal is to empower your research by making safety an intuitive and integral part of your workflow.

Hazard Assessment: Understanding the Compound

While specific toxicological data for this compound is limited, a thorough evaluation of structurally analogous compounds, such as other dichlorinated quinazolines and quinolines, provides a strong basis for a conservative hazard assessment. The primary principle in handling chemicals with incomplete data is to assume a high hazard level based on the known risks of similar materials.

The key hazards associated with this class of chlorinated heterocyclic compounds include:

  • Acute Toxicity : Harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation/Corrosion : Causes irritation to the skin, eyes, and respiratory tract.[2] Some related compounds are known to cause severe skin burns and eye damage.[3]

  • Chronic Effects : Some substituted quinolines are suspected of causing cancer.[1] Due to the lack of specific data, it is prudent to handle this compound as a potential carcinogen.

  • Reactivity : Stable under normal conditions, but hazardous decomposition products, including nitrogen oxides (NOx) and hydrogen chloride gas, can be produced during combustion.[4]

The table below summarizes the key physicochemical and hazard information inferred from related compounds.

PropertyInferred Value / InformationRationale / Source
Appearance Likely a crystalline powder, potentially pale yellow to tan.Based on analogs like 2,4-Dichloro-6,7-dimethoxyquinazoline.[2]
Primary Routes of Entry Inhalation (of dust), skin contact, eye contact, ingestion.Common for solid chemical reagents.[1][2]
GHS Hazard Statements Assumed: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer).A conservative combination of hazards from 5-Nitroquinoline and 2,4-Dichloro-6,7-dimethoxyquinazoline.[1][5]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area. Consider storage under an inert atmosphere.Standard best practice for reactive chemical intermediates.[2][6]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is critical. The selection of PPE must be based on a risk assessment of the specific procedure being performed. All handling of this compound as a solid or in solution must be conducted within a certified chemical fume hood.[1]

Protection LevelRequired PPEJustification & Critical Notes
Primary Nitrile Gloves (Double Gloved) : Ensure gloves are rated for chemical resistance. Change immediately if contaminated.Provides primary barrier against dermal absorption, which is a key route of exposure.[1] Double gloving minimizes risk during glove changes and in case of a breach in the outer glove.
Safety Goggles : Chemical splash goggles are mandatory.Protects against dust particles or splashes causing severe eye irritation or damage.[2][3] Standard safety glasses are insufficient.
Laboratory Coat : Must be a flame-resistant coat with full-length sleeves and be fully buttoned.Protects skin and personal clothing from contamination.[1] Must be removed before leaving the laboratory area.
Secondary Face Shield : Required when there is a significant risk of splashes (e.g., during reaction quenching or workup).Provides an additional layer of protection for the face and eyes, used in conjunction with safety goggles.[1]
Chemical-Resistant Apron : Recommended for large-scale operations (>5g) or when extensive liquid handling is involved.Offers extra protection against spills and splashes on the torso.
Respiratory Work within a Fume Hood : All manipulations must occur in a properly functioning chemical fume hood.This is the primary engineering control to prevent inhalation of harmful dust.[2]
Respirator (N95 or higher) : Required for cleaning up spills outside of a fume hood.An N95 respirator will filter dust particles.[5][7] For situations with potential vapor exposure, an air-purifying respirator with organic vapor cartridges would be necessary.[7]

Operational Plans: Step-by-Step Protocols

Adherence to strict, repeatable protocols is the foundation of laboratory safety. These procedures are designed to prevent exposure and cross-contamination.

PPE Donning Protocol (Donning)

The sequence of putting on PPE is crucial to ensure complete protection.

  • Inspect All PPE : Before starting, visually inspect all items (gloves, coat, goggles) for any signs of damage or degradation.

  • Lab Coat : Put on the lab coat and fasten all buttons.

  • Inner Gloves : Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat sleeves.

  • Outer Gloves : Don the second pair of nitrile gloves over the first pair.

  • Safety Goggles : Put on chemical splash goggles.

  • Face Shield : If the procedure requires it, put on a face shield over the goggles.

  • Final Check : Perform a final self-check to ensure there are no exposed areas of skin.

PPE Doffing Protocol (Doffing)

The removal of PPE must be done carefully to avoid contaminating yourself with any chemicals on the exterior of the equipment. This is the most common point of accidental exposure.

  • Outer Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield & Goggles : Remove the face shield (if used) and goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Lab Coat : Unbutton the lab coat. Remove it by rolling it down from the shoulders, turning the sleeves inside out. Avoid touching the exterior surface. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Inner Gloves : Remove the inner gloves using the same inside-out technique as the outer gloves.

  • Hand Washing : Immediately and thoroughly wash your hands and forearms with soap and water.[1]

Disposal and Decontamination Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Solid Waste : All contaminated solid waste, including used gloves, weigh paper, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions containing this compound and waste solvents from cleaning glassware must be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour any amount into drains.[8]

  • Spill Cleanup : In case of a spill, evacuate the immediate area. For a small spill inside a fume hood, use a chemical spill kit to absorb the material. Wear appropriate PPE, including a respirator if necessary.[2] Collect the absorbed material and place it in the solid hazardous waste container. For large spills, evacuate the lab and contact your institution's environmental health and safety (EHS) office immediately.

  • Glassware Decontamination : Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) into the hazardous liquid waste container. Then, wash thoroughly with soap and water.

Workflow and Decision Making

The following diagram outlines the decision-making process for ensuring adequate protection when handling this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Control cluster_ops Execution & Disposal start Begin Task: Handling this compound risk_assessment Perform Risk Assessment: - Scale of work? - Potential for aerosolization? - Liquid or solid? start->risk_assessment fume_hood Work in Certified Chemical Fume Hood risk_assessment->fume_hood primary_ppe Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->primary_ppe decision_splash High Splash Risk? (e.g., Quenching, Workup) primary_ppe->decision_splash face_shield Add Face Shield decision_splash->face_shield Yes execute_task Execute Procedure decision_splash->execute_task No face_shield->execute_task disposal Segregate & Dispose Waste: - Contaminated Solids - Halogenated Liquids execute_task->disposal decon Decontaminate Glassware & Perform Doffing Protocol disposal->decon wash_hands Wash Hands Thoroughly decon->wash_hands

Caption: PPE selection and operational workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.